Lu AA33810
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSBTSAJZMIHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028445 | |
| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304008-29-5 | |
| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA33810 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, demonstrating significant potential in preclinical models of mood and anxiety disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental basis for its observed antidepressant and anxiolytic-like properties. Quantitative data from key studies are summarized, and detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's function.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed throughout the central nervous system, where it exerts its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, Y5, and y6 subtypes. The NPY system is implicated in a diverse range of physiological processes, including feeding behavior, stress response, and emotional regulation. The Y5 receptor subtype, in particular, has emerged as a promising therapeutic target for mood and anxiety disorders. This compound, a highly selective, brain-penetrant Y5 receptor antagonist, has shown efficacy in animal models of depression and anxiety, suggesting its potential as a novel therapeutic agent.[1][2] This document serves as a technical resource for researchers and drug development professionals, elucidating the molecular and cellular mechanisms that underpin the pharmacological effects of this compound.
Molecular Profile and Binding Characteristics
This compound, chemically identified as N-[[trans-4-[(4,5-dihydro[3]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide, is a high-affinity antagonist for the NPY Y5 receptor.[4] In vitro binding assays have demonstrated its potent and selective interaction with the rat Y5 receptor.
Table 1: Binding Affinity of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| NPY Y5 | Rat | Radioligand Binding Assay | Ki | 1.5 nM | [5] |
Core Mechanism of Action: Y5 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the NPY Y5 receptor. By binding to the Y5 receptor, this compound blocks the intracellular signaling cascades typically initiated by the endogenous ligand, NPY. The Y5 receptor is coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[5] this compound effectively antagonizes these NPY-evoked second messenger responses.[5]
Table 2: Functional Antagonism of this compound
| Assay | Effect of NPY | Effect of this compound | Reference |
| cAMP Mobilization | Inhibition of adenylyl cyclase, decreased cAMP | Antagonizes NPY-evoked decrease in cAMP | [5] |
| Calcium Mobilization | Increased intracellular Ca2+ | Antagonizes NPY-evoked Ca2+ mobilization | [5] |
Note: Specific IC50 values for the antagonism of cAMP and calcium mobilization by this compound are not publicly available in the reviewed literature.
Downstream Signaling Pathways
The antidepressant-like effects of this compound are mediated through the modulation of key intracellular signaling pathways downstream of the Y5 receptor. Preclinical studies have identified the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades as critical components of this compound's mechanism of action.[1]
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Evidence suggests that antagonism of the Y5 receptor by this compound leads to the activation of the MAPK/ERK pathway. This is supported by findings where the antidepressant-like effects of this compound in the forced swim test were significantly inhibited by the intracerebroventricular administration of U0126, a selective MAPK/ERK inhibitor.[1]
PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling route that regulates cell survival, growth, and metabolism. Similar to the MAPK/ERK pathway, the antidepressant-like activity of this compound has been shown to be dependent on the PI3K/Akt pathway. The administration of the PI3K inhibitor, LY294002, was found to block the anti-immobility effect of this compound in the forced swim test.[1]
Modulation of Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The expression of BDNF is often dysregulated in mood disorders. The antidepressant-like effect of this compound has been linked to its ability to influence BDNF protein expression.[1] In a rat model of depression induced by glial ablation, this compound treatment was shown to reverse the toxin-induced reduction in BDNF protein levels in the prefrontal cortex.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound's antidepressant-like effects.
Caption: Experimental workflow for the Forced Swim Test.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
In Vitro Assays
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for the rat NPY Y5 receptor.
-
Methodology:
-
Membrane preparations from cells stably expressing the rat NPY Y5 receptor are used.
-
Membranes are incubated with a radiolabeled ligand (e.g., 125I-PYY) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity of the filters is measured using a gamma counter.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
-
cAMP Functional Assay:
-
Objective: To assess the antagonistic effect of this compound on NPY-induced inhibition of cAMP production.
-
Methodology:
-
Cells expressing the Y5 receptor are seeded in multi-well plates.
-
Cells are pre-incubated with this compound at various concentrations.
-
Adenylyl cyclase is stimulated with forskolin.
-
NPY is added to the wells to induce inhibition of cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The ability of this compound to reverse the NPY-induced inhibition of cAMP is quantified to determine its antagonistic potency.
-
-
-
Calcium Mobilization Assay:
-
Objective: To evaluate the antagonistic effect of this compound on NPY-induced intracellular calcium release.
-
Methodology:
-
Cells expressing the Y5 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with various concentrations of this compound.
-
Baseline fluorescence is measured.
-
NPY is added to stimulate intracellular calcium release.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time using a fluorescence plate reader.
-
The inhibitory effect of this compound on the NPY-induced calcium response is analyzed to determine its potency.
-
-
-
Western Blot for BDNF:
-
Objective: To measure the effect of this compound on BDNF protein expression in brain tissue.
-
Methodology:
-
Prefrontal cortex tissue is dissected from treated and control animals.
-
Tissue is homogenized in lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BDNF (e.g., rabbit polyclonal anti-BDNF antibody, 1:500).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensity is quantified using densitometry and normalized to a loading control (e.g., GAPDH).
-
-
In Vivo Behavioral Models
-
Forced Swim Test (FST) in Rats:
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology:
-
Apparatus: Glass cylinders (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.[1]
-
Procedure:
-
Day 1 (Pre-test): Rats are placed in the cylinders for a 15-minute swim session.[1]
-
Day 2 (Test): 24 hours later, rats are administered vehicle, this compound (e.g., 10 mg/kg, i.p.), or this compound in combination with a signaling inhibitor (e.g., U0126 or LY294002, i.c.v.) 60-75 minutes prior to the test.[1] Rats are then placed back in the cylinders for a 5-minute test session.[1]
-
-
Data Analysis: The duration of immobility during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
-
Social Interaction Test in Rats:
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Methodology:
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Rats are habituated to the test arena.
-
Test rats are administered vehicle or this compound (e.g., 3-30 mg/kg, p.o.).[2]
-
The test rat is placed in the arena with an unfamiliar, weight- and sex-matched partner rat.
-
The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period.
-
-
Data Analysis: An increase in the time spent in active social interaction is interpreted as an anxiolytic-like effect.
-
-
-
Chronic Mild Stress (CMS) Model in Rats:
-
Objective: To induce a depressive-like state and assess the therapeutic-like effects of chronic this compound administration.
-
Methodology:
-
Procedure:
-
Assessment: Anhedonia, a core symptom of depression, is typically measured using a sucrose (B13894) preference test. A decrease in the preference for a sucrose solution over water indicates anhedonia.
-
Data Analysis: The ability of this compound to reverse the CMS-induced decrease in sucrose preference is indicative of its antidepressant-like efficacy.[2]
-
-
Conclusion
This compound is a selective NPY Y5 receptor antagonist with a well-defined mechanism of action. By blocking the inhibitory signaling of the Y5 receptor, this compound leads to the activation of the MAPK/ERK and PI3K/Akt pathways, which in turn modulates the expression of BDNF. These molecular events underpin the observed antidepressant and anxiolytic-like effects in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other Y5 receptor antagonists for the treatment of mood and anxiety disorders. Further investigation is warranted to determine the precise quantitative potency of this compound in functional assays and to fully elucidate the intricate downstream signaling networks involved in its pharmacological effects.
References
- 1. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NPY5 Receptor Binding Affinity of Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Lu AA33810, a selective antagonist of the Neuropeptide Y5 (NPY5) receptor. This document details the quantitative binding affinity, experimental methodologies for its determination, and the associated signaling pathways of the NPY5 receptor.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist of the NPY5 receptor.[1] The primary quantitative measure of its binding affinity is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.
Table 1: NPY Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| NPY5 | Rat | 1.5 nM | [1][2] |
| NPY5 | Human | 1.5 nM | [3] |
Note: The Ki value for the human NPY5 receptor is reported by a commercial vendor and should be considered with this in mind. The primary literature definitively reports the Ki for the rat receptor.
Experimental Protocols
The binding affinity and functional antagonism of this compound at the NPY5 receptor have been determined using a combination of radioligand binding assays and in vitro functional assays. The following are detailed methodologies representative of those used to characterize this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the NPY5 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the NPY5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the recombinant rat or human NPY5 receptor.
-
Radioligand: A high-affinity NPY5 receptor radioligand, such as [¹²⁵I]-Peptide YY (PYY) or a selective NPY5 agonist radioligand.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NPY5 receptor agonist or antagonist (e.g., 1 µM NPY).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Protocol:
-
Membrane Preparation: Culture cells expressing the NPY5 receptor, harvest, and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of this compound.
-
For determining non-specific binding, add the non-specific binding control instead of this compound.
-
For determining total binding, add vehicle instead of this compound.
-
-
Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
In Vitro Functional Assays
This compound has been shown to antagonize NPY-evoked cAMP and calcium mobilization in vitro.[1]
This assay measures the ability of this compound to block the NPY-induced inhibition of cyclic AMP (cAMP) production, which is a hallmark of NPY5 receptor activation via its coupling to Gαi proteins.
Protocol Outline:
-
Cell Culture: Use cells expressing the NPY5 receptor.
-
Assay Setup: Seed the cells in a microplate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) along with an NPY5 receptor agonist (e.g., NPY) to induce a measurable cAMP response.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency in antagonizing the NPY-mediated inhibition of cAMP production.
This assay assesses the ability of this compound to block the NPY-induced increase in intracellular calcium levels.
Protocol Outline:
-
Cell Culture and Dye Loading: Culture cells expressing the NPY5 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: Place the dye-loaded cells in a microplate reader capable of fluorescence detection.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Add various concentrations of this compound to the wells.
-
Agonist Stimulation: Add an NPY5 receptor agonist (e.g., NPY) to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the calcium flux.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the concentration of this compound to determine its inhibitory effect on NPY-induced calcium mobilization.
NPY5 Receptor Signaling Pathways
The NPY5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4] Upon binding of its endogenous ligand, Neuropeptide Y, the receptor undergoes a conformational change that activates intracellular signaling cascades.
Primary Signaling Pathway (Gαi-coupled):
-
The NPY5 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[4]
-
Activation of Gαi leads to the inhibition of the enzyme adenylyl cyclase.
-
This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
Other Potential Signaling Pathways:
-
Calcium Mobilization: Activation of the NPY5 receptor can lead to an increase in intracellular calcium, potentially through the activation of phospholipase C (PLC).
-
MAPK/ERK Pathway: The NPY5 receptor has been implicated in the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
RhoA Activation: Studies have shown that NPY5 receptor stimulation can lead to the activation of the small GTPase RhoA, which is involved in cytoskeleton remodeling.
NPY5 Receptor Signaling Pathway Diagram
Caption: Simplified signaling pathways of the NPY5 receptor.
References
Unraveling the Selectivity of Lu AA33810: A Technical Guide to its Profile at Y1, Y2, and Y4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA33810 is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of energy homeostasis and mood.[1][2][3][4] Understanding its selectivity profile across other NPY receptor subtypes is paramount for elucidating its mechanism of action and predicting potential off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for the Y1, Y2, and Y4 receptors. We present a comprehensive summary of its binding affinity, detail the experimental protocols used for its characterization, and visualize the pertinent signaling pathways.
Quantitative Selectivity Profile
This compound demonstrates remarkable selectivity for the Y5 receptor over the Y1, Y2, and Y4 subtypes. While specific high-affinity binding to Y1, Y2, and Y4 receptors by this compound has not been demonstrated, studies have established a selectivity margin of over 1000-fold.[2][4] The available quantitative data is summarized in the table below.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Assay Type | Cell Line | Reference |
| Rat Y5 | This compound | 1.5 nM | Radioligand Binding | Cloned Rat Y5 Receptors | [2][4] |
| Human Y1 | This compound | >1.5 µM (>1000-fold selective) | Radioligand Binding | Not Specified | [2][4] |
| Human Y2 | This compound | >1.5 µM (>1000-fold selective) | Radioligand Binding | Not Specified | [2][4] |
| Human Y4 | This compound | >1.5 µM (>1000-fold selective) | Radioligand Binding | Not Specified | [2][4] |
Note: The Ki values for Y1, Y2, and Y4 receptors are estimated based on the reported >1000-fold selectivity relative to the rat Y5 receptor.
Experimental Protocols
The characterization of this compound's selectivity profile involves a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically employed.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity of this compound for Y1, Y2, and Y4 receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Y1, Y2, or Y4 receptors.
-
Radioligand: Typically [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity ligand for Y1, Y2, and Y4 receptors.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY).
-
Instrumentation: Gamma counter, cell harvester.
Procedure:
-
Cell Culture: Culture the receptor-expressing cells to confluency in appropriate multi-well plates.
-
Membrane Preparation (Optional but common): Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membranes are then resuspended in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes (or whole cells), a fixed concentration of the radioligand (typically at or below its Kd value), and serial dilutions of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).
-
Termination and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tricyclic Sulfonamide Lu AA33810: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent NPY5 Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lu AA33810, a potent and selective Neuropeptide Y5 (NPY5) receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and key structural insights that define the pharmacological profile of this compound and its analogs. This compound, chemically known as N-[trans-4-(4,5-dihydro-3,6-dithia-1-aza-benzo[e]azulen-2-ylamino)-cyclohexylmethyl]-methanesulfonamide, emerged from a series of tricyclic-sulfonamide compounds as a promising candidate for the treatment of mood disorders.[1]
Core Structure-Activity Relationship and Quantitative Data
The discovery of this compound was the culmination of a systematic exploration of a series of tricyclic-sulfonamide compounds. The core scaffold consists of a central tricyclic ring system, a linker, and a sulfonamide moiety. The structure was optimized to achieve high binding affinity for the rat NPY5 receptor and selectivity against other NPY receptor subtypes.
Binding Affinity and Selectivity
This compound exhibits a high affinity for the rat NPY5 receptor with a reported Ki value of 1.5 nM.[2][3][4] Its selectivity is a key feature, showing over 3300-fold greater affinity for the Y5 receptor compared to the Y1, Y2, and Y4 subtypes. While highly selective within the NPY receptor family, some off-target binding has been noted at higher concentrations, with Ki values of 247 nM for the human 5-HT2B receptor and 478 nM for the human 5-HT1A receptor.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Target | Species | Ki (nM) | Selectivity Fold (vs. NPY5) |
| NPY5 | Rat | 1.5 | - |
| NPY1 | Rat | >5000 | >3300 |
| NPY2 | Rat | >5000 | >3300 |
| NPY4 | Rat | >5000 | >3300 |
| 5-HT2B | Human | 247 | - |
| 5-HT1A | Human | 478 | - |
Data on the full series of analogs (compounds 11-32) from the primary publication by Packiarajan et al. (2011) is essential for a complete SAR table but was not accessible in the conducted search.
NPY5 Receptor Signaling Pathway
The NPY5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Upon activation by its endogenous ligand, NPY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The signaling pathway can also involve the modulation of intracellular calcium concentrations. This compound acts as an antagonist, blocking these NPY-evoked signaling events.
Caption: NPY5 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of SAR data. The following are generalized protocols for the key assays used in the characterization of this compound.
Radioligand Binding Assay (NPY5 Receptor)
This assay determines the binding affinity of a compound for the NPY5 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the rat NPY5 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA, is used.
-
Radioligand: A radiolabeled NPY5 receptor ligand, such as [125I]-PYY, is used at a concentration near its Kd.
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., this compound) are incubated in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture: A suitable cell line expressing the NPY5 receptor (e.g., CHO or HEK293 cells) is cultured.
-
Incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist (this compound).
-
Stimulation: The cells are then stimulated with an NPY5 receptor agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the antagonist's ability to block agonist-induced changes in intracellular calcium.
-
Cell Culture: Cells co-expressing the NPY5 receptor and a promiscuous G-protein (e.g., Gα16) or a calcium-coupled reporter are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: The test antagonist is added to the cells.
-
Agonist Stimulation: An NPY5 agonist is added to stimulate calcium release.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is used to determine its IC50.
In Vivo Efficacy: Chronic Mild Stress Model
This compound has demonstrated antidepressant-like effects in a rat model of chronic mild stress.[1]
Caption: Workflow of the chronic mild stress model for evaluating antidepressant-like effects.
Conclusion
This compound is a highly potent and selective NPY5 receptor antagonist with a well-defined preclinical profile. Its discovery through systematic SAR studies of a tricyclic-sulfonamide series highlights the key structural features required for high-affinity binding and functional antagonism at the NPY5 receptor. The in vivo efficacy of this compound in models of mood disorders underscores the potential of NPY5 receptor antagonism as a therapeutic strategy. Further investigation into the detailed SAR of the broader compound series would provide a more complete understanding of the pharmacophore and guide the design of future NPY5 receptor modulators.
References
Lu AA33810 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA33810, developed by Lundbeck, is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] With a high binding affinity and significant selectivity over other NPY receptor subtypes, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor. Preclinical studies in rodent models have demonstrated its potential therapeutic utility in a range of disorders, including anxiety, depression, and eating disorders, by exhibiting anxiolytic, antidepressant, and anorectic effects.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Chemical Structure and Properties
This compound is chemically identified as N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide.[1][2] Its chemical structure is depicted below:
A summary of its key chemical and physicochemical properties is provided in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide |
| CAS Number | 304008-29-5 |
| Molecular Formula | C19H25N3O2S3 |
| SMILES | CS(=O)(=O)NCC1CCC(NC2=NC3=C(S2)C=C4C=CC=CC4=CS3)CC1 |
Table 2: Physicochemical Properties
| Property | Value |
| Molar Mass | 423.61 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at room temperature |
Pharmacological Properties
This compound is a potent and selective antagonist of the NPY Y5 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.
Table 3: In Vitro Pharmacological Properties
| Parameter | Value | Species | Assay |
| Ki (Y5 Receptor) | 1.5 nM | Rat | Radioligand Binding Assay |
| Selectivity | ~3300-fold over Y1, Y2, and Y4 receptors | Rat | Radioligand Binding Assay |
| Functional Activity | Antagonist | cAMP and Calcium Mobilization Assays |
Table 4: In Vivo Pharmacological Properties
| Effect | Animal Model | Dose Range |
| Anorectic | Rat | 3-30 mg/kg, p.o. |
| Anxiolytic-like | Rat | 3-30 mg/kg, p.o. |
| Antidepressant-like | Rat | 3-10 mg/kg/day, i.p. |
| Oral Bioavailability | Mouse | 42% |
| Oral Bioavailability | Rat | 92%[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of Neuropeptide Y (NPY) to the Y5 receptor, a G protein-coupled receptor (GPCR). The Y5 receptor is primarily coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the NPY-mediated downstream signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Assays
This assay is performed to determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.
-
Cell Line: HEK293 cells stably expressing the rat NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-PYY (Peptide YY).
-
Protocol:
-
Prepare cell membranes from the HEK293-rY5 cell line.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-PYY, and varying concentrations of this compound or a non-specific binding control (e.g., unlabeled NPY).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay determines the antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.
-
Cell Line: CHO (Chinese Hamster Ovary) cells co-expressing the rat NPY Y5 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Protocol:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Incubate for a defined time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Plot the cAMP levels against the concentration of this compound to determine its IC50 value for the inhibition of the NPY response.
-
This assay assesses the effect of this compound on NPY-induced intracellular calcium mobilization, another downstream signaling event of Y5 receptor activation.
-
Cell Line: HEK293 cells co-expressing the rat NPY Y5 receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
-
Protocol:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of NPY to the wells and immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the NPY-induced calcium response in the presence and absence of the compound.
-
In Vivo Assays
This study evaluates the anorectic effect of this compound by measuring its ability to block feeding induced by a Y5 receptor agonist.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Surgically implant a cannula into the lateral ventricle of the brain of each rat for intracerebroventricular (i.c.v.) injections. Allow for a recovery period.
-
Fast the rats overnight.
-
Administer this compound orally (p.o.) at various doses.
-
After a specified pre-treatment time, administer a Y5 receptor-selective agonist (e.g., [cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP) via the i.c.v. cannula.
-
Provide pre-weighed food to the rats and measure food intake at various time points (e.g., 1, 2, and 4 hours) after agonist administration.
-
Compare the food intake of this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition of feeding.
-
This test assesses the anxiolytic-like effects of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
House the rats individually for a period before testing to increase their motivation for social interaction.
-
On the test day, administer this compound or vehicle orally.
-
After the pre-treatment time, place the test rat in a dimly lit, open-field arena with an unfamiliar, weight-matched partner rat.
-
Videotape the session for a specified duration (e.g., 10 minutes).
-
Score the total time the test rat spends in active social interaction behaviors (e.g., sniffing, grooming, following, and crawling over or under the partner).
-
An increase in social interaction time in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
-
This test is used to evaluate the antidepressant-like effects of this compound.
-
Animals: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.
-
Protocol:
-
Administer this compound or vehicle intraperitoneally (i.p.) daily for a chronic period (e.g., 14 days).
-
The test consists of two sessions. On day 1 (pre-test), place each rat individually in a glass cylinder filled with water (25°C) for 15 minutes.
-
On day 2 (test session), 24 hours later, place the rat back into the cylinder for 5 minutes.
-
Videotape the test session and score the duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water).
-
A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
This model is used to induce a depressive-like state in rodents and to evaluate the antidepressant-like efficacy of this compound.
-
Animals: Male Wistar rats.
-
Protocol:
-
Subject the rats to a varied and unpredictable series of mild stressors for several weeks (e.g., 4-7 weeks). Stressors may include periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and social stress.
-
During the stress period, administer this compound or vehicle daily.
-
A primary measure of the depressive-like state is anhedonia, assessed by a sucrose (B13894) preference test. Periodically, give the rats a free choice between two bottles, one containing a 1% sucrose solution and the other containing water.
-
Measure the consumption of sucrose solution and water. A decrease in sucrose preference (sucrose intake as a percentage of total fluid intake) is indicative of anhedonia.
-
Normalization of the stress-induced decrease in sucrose consumption by this compound indicates an antidepressant-like effect.
-
Conclusion
This compound is a well-characterized, potent, and selective NPY Y5 receptor antagonist that has proven to be an invaluable tool for elucidating the role of the Y5 receptor in various physiological and pathological processes. The comprehensive data on its chemical, physicochemical, and pharmacological properties, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the NPY Y5 receptor. The demonstrated anxiolytic, antidepressant, and anorectic effects in preclinical models highlight the promise of this compound and similar compounds for the treatment of mood and eating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant effects of ginsenoside Rf on behavioral change in the glial degeneration model of depression by reversing glial loss - PMC [pmc.ncbi.nlm.nih.gov]
Lu AA33810: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of Lu AA33810, a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor. The information is compiled from preclinical research and is intended for a scientific audience.
Discovery
This compound, with the chemical name N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide, was developed by Lundbeck as a result of structure-activity relationship (SAR) studies on a series of tricyclic-sulfonamide compounds.[2][3] The objective was to identify a selective and high-affinity NPY Y5 receptor antagonist with good oral bioavailability.[2][3]
The discovery process involved the synthesis and evaluation of a series of tricyclic-sulfonamide derivatives, culminating in the identification of compound 15, later named this compound.[2][3] This compound demonstrated high potency and selectivity for the Y5 receptor.[2][4]
Development History
The development of this compound has been focused on its potential therapeutic applications in mood and eating disorders, based on the role of the NPY Y5 receptor in these physiological processes.[4] To date, the development history is confined to preclinical studies.
Preclinical Development
This compound has undergone evaluation in several rodent models of depression, anxiety, and feeding behavior.[1][2][3] In these studies, it has demonstrated antidepressant-like, anxiolytic-like, and anorectic effects.[1][2][4]
Chronic administration of this compound has been shown to normalize stress-induced decreases in sucrose (B13894) consumption in a rat model of chronic mild stress, indicative of antidepressant-like activity.[1][3] It also showed efficacy in the forced swim test, a common behavioral test for assessing antidepressant potential.[1][5] Furthermore, anxiolytic-like effects were observed in the social interaction test in rats.[1][2]
In addition to its effects on mood, this compound has been shown to block feeding elicited by a Y5 receptor-selective agonist, highlighting its anorectic potential.[1][2]
Clinical Development
As of the latest available information, there is no evidence in the public domain of this compound having entered human clinical trials for its primary indications of mood or eating disorders. A study on drug repurposing for COVID-19 included this compound in a high-throughput screen, but this is outside the scope of its original development path.[6]
Mechanism of Action
This compound is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[4] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, typically couples to Gi/o proteins.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also lead to the mobilization of intracellular calcium.[1][7][9]
By blocking the Y5 receptor, this compound inhibits these downstream signaling events.[1] Its antidepressant-like effects are suggested to be mediated through the noradrenergic system and by influencing the expression of brain-derived neurotrophic factor (BDNF).[5][10] Preclinical studies have also implicated the involvement of the MAPK/ERK and PI3K signaling pathways in the antidepressant-like action of this compound.[5][10]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki) | Selectivity vs. Y5 |
| Neuropeptide Y Y5 | 1.5 nM | - |
| Neuropeptide Y Y1 | ~5,000 nM | ~3300x |
| Neuropeptide Y Y2 | ~5,000 nM | ~3300x |
| Neuropeptide Y Y4 | ~5,000 nM | ~3300x |
Data sourced from Walker et al., 2009 and Wikipedia.[2][4]
Table 2: Pharmacokinetic Properties
| Species | Oral Bioavailability |
| Mice | 42% |
| Rats | 92% |
Data sourced from Packiarajan et al., 2011.[3]
Table 3: Preclinical Efficacy
| Animal Model | Species | Dose and Route | Observed Effect |
| Y5 Agonist-Induced Feeding | Sprague-Dawley Rat | 3-30 mg/kg p.o. | Blockade of feeding |
| Chronic Mild Stress | Wistar Rat | 3 and 10 mg/kg/day i.p. | Normalization of sucrose consumption |
| Forced Swim Test | Flinders Sensitive Line Rat | 10 mg/kg/day i.p. | Antidepressant-like effect |
| Social Interaction Test | Sprague-Dawley Rat | 3-30 mg/kg p.o. | Anxiolytic-like effect |
| Glial Ablation Model | Rat | 10 mg/kg i.p. | Reversal of depressive-like behavior |
Data sourced from Walker et al., 2009 and Smialowska et al., 2017.[1][2][5]
Experimental Protocols
The following are descriptions of key experimental protocols used in the preclinical evaluation of this compound. These are summaries of the methodologies and not exhaustive step-by-step guides.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 15 cm) maintained at a specific temperature (e.g., 23-25°C).
-
Procedure:
-
Rats are individually placed into the cylinder for an initial 15-minute pre-test session.
-
24 hours later, the rats are again placed in the cylinder for a 5-minute test session.
-
This compound or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the test session.
-
-
Data Analysis: The duration of immobility during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Based on the description in Smialowska et al., 2017.[5]
Chronic Mild Stress (CMS)
The Chronic Mild Stress model is a rodent model of depression that exposes animals to a series of unpredictable, mild stressors over an extended period.
-
Stressors: A variety of stressors are applied, such as periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.
-
Procedure:
-
Rats are subjected to a variable sequence of these stressors over several weeks (e.g., 2-7 weeks).
-
This compound or vehicle is administered daily during the stress period.
-
-
Behavioral Endpoint: A primary measure is the sucrose preference test, where a reduction in the consumption of a sucrose solution is interpreted as anhedonia, a core symptom of depression.
-
Data Analysis: An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.
Based on the description in Walker et al., 2009.[1]
Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of the NPY Y5 receptor and the inhibitory action of this compound.
Caption: Proposed signaling pathway of the NPY Y5 receptor and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the Forced Swim Test.
Caption: A simplified workflow diagram for the Forced Swim Test experimental protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c19early.org [c19early.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Controversial Role of Neuropeptide Y5 Receptor (NPY5R) in Anxiety and Depression Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Executive Summary
The Neuropeptide Y (NPY) system, a crucial regulator of physiological and pathological processes in the central nervous system, has been extensively implicated in the modulation of stress, anxiety, and depression. Among its receptors, the Neuropeptide Y5 receptor (NPY5R) has emerged as a topic of significant interest and debate. While some preclinical evidence suggests a potential anxiolytic role for NPY5R agonists, other studies utilizing antagonists and knockout models have yielded conflicting results, painting a complex and at times contradictory picture of its function in mood and anxiety disorders. This technical guide provides a comprehensive overview of the current understanding of NPY5R's role in anxiety and depression models, presenting key quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with a thorough understanding of the nuances surrounding NPY5R as a potential therapeutic target.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is highly conserved and widely expressed throughout the mammalian central nervous system. It exerts its diverse biological functions through a family of G-protein coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 receptors.[1] The NPY system is known to be involved in a wide array of physiological processes, including feeding behavior, energy homeostasis, and the regulation of stress and emotionality.[2] The NPY5R, in particular, has been a focus of research due to its high expression in limbic brain regions associated with emotion and its potential involvement in the anxiolytic and antidepressant-like effects of NPY.[2][3] However, the precise role of NPY5R in anxiety and depression remains enigmatic, with conflicting findings across different experimental paradigms and pharmacological tools.
NPY5R Signaling Pathway
The NPY5R is a member of the Class A rhodopsin-like GPCR family and is primarily coupled to inhibitory G-proteins of the Gi/o family.[1][4] Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.
The primary downstream effect of NPY5R activation is the inhibition of adenylyl cyclase (AC), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By inhibiting the cAMP/PKA/CREB pathway, NPY5R activation can modulate gene expression related to neuronal plasticity, stress responses, and mood regulation.
Beyond the canonical Gi-mediated pathway, there is evidence suggesting that NPY5R signaling can also involve other pathways, such as the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are implicated in cell growth and differentiation.[1][5]
Role of NPY5R in Anxiety Models
The role of NPY5R in anxiety-like behavior has been predominantly investigated using the elevated plus maze (EPM), a widely validated behavioral paradigm for assessing anxiety in rodents. The test relies on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
NPY5R Agonists
Studies investigating the effects of NPY5R agonists have provided some of the most compelling, albeit sometimes inconsistent, evidence for its anxiolytic potential. Central administration of selective NPY5R agonists has been shown to produce anxiolytic-like effects in the EPM.[2]
NPY5R Antagonists
In contrast to agonist studies, research utilizing NPY5R antagonists has often failed to produce anxiogenic-like effects. For instance, the selective NPY5R antagonist CGP 71683A was found to be inactive in the EPM and the social interaction test in rats, suggesting that tonic NPY signaling through NPY5R may not be critical for baseline anxiety levels.[6]
NPY5R Knockout Models
Genetic deletion of the NPY5R has also yielded mixed results regarding its role in anxiety.
Table 1: Summary of Quantitative Data from Elevated Plus Maze (EPM) Studies
| Compound/Model | Species | Dose/Manipulation | Parameter Measured | Result (Mean ± SEM) | Effect | Reference |
| NPY5R Agonist | Rat | i.c.v. administration | Time in Open Arms (%) | Data not consistently reported in a standardized format across studies. | Anxiolytic-like | [2] |
| NPY5R Antagonist (CGP 71683A) | Rat | 1-10 mg/kg, i.p. | Time in Open Arms (%) | Inactive, no significant change from vehicle. | No effect | [6] |
Role of NPY5R in Depression Models
The forced swim test (FST) is a commonly used behavioral paradigm to screen for potential antidepressant-like activity. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
NPY5R Agonists and Antagonists
The available literature specifically targeting NPY5R with agonists or antagonists in the FST is limited. This represents a significant gap in the understanding of NPY5R's role in depressive-like behaviors.
NPY5R Knockout Models
Studies on NPY5R knockout mice in the FST are also not widely available, further highlighting the need for more research in this area.
Table 2: Summary of Quantitative Data from Forced Swim Test (FST) Studies
| Compound/Model | Species | Dose/Manipulation | Parameter Measured | Result (Mean ± SEM) | Effect | Reference |
| NPY5R Agonist | - | - | Immobility Time (s) | Data not available | - | - |
| NPY5R Antagonist | - | - | Immobility Time (s) | Data not available | - | - |
| NPY5R Knockout | - | - | Immobility Time (s) | Data not available | - | - |
Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a critical neuroendocrine system that orchestrates the body's response to stress. Dysregulation of the HPA axis is a well-established hallmark of both anxiety and depressive disorders. NPY and its receptors, including NPY5R, are known to modulate HPA axis activity.
NPY can influence the release of corticotropin-releasing factor (CRF) from the hypothalamus, a key initiator of the HPA axis cascade.[7][8] Specifically, NPY has been shown to stimulate CRF release, which in turn triggers the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently cortisol (in humans) or corticosterone (B1669441) (in rodents) from the adrenal glands.[8] The interaction between NPY5R and the HPA axis is complex and appears to be dependent on the specific brain region and the nature of the stressor. There is evidence suggesting that NPY, potentially acting through NPY5R in brain regions like the amygdala, can counteract the anxiogenic effects of CRF.[9]
References
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of depression and suicidal behavior on neuropeptide Y (NPY) and its receptors in the adult human brain: A postmortem study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 6. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y-induced effects on hypothalamic corticotropin-releasing factor content and release are dependent on noradrenergic/adrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y increases the corticotropin-releasing factor messenger ribonucleic acid level in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The NPY Y5 Receptor Antagonist Lu AA33810: Effects on Feeding Behavior and Appetite
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Lu AA33810, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, on feeding behavior and appetite. The information presented is based on preclinical studies and is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound exerts its effects on appetite and feeding by selectively blocking the Neuropeptide Y (NPY) Y5 receptor. NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates food intake. The Y5 receptor subtype is understood to be a key mediator of these effects. By antagonizing the Y5 receptor, this compound inhibits the downstream signaling pathways that promote food consumption.
Preclinical Evidence: Y5 Agonist-Induced Feeding Studies
Key preclinical studies have demonstrated the efficacy of this compound in blocking food intake stimulated by a selective NPY Y5 receptor agonist.
Quantitative Data on Food Intake
The following table summarizes the quantitative data from a pivotal study investigating the dose-dependent effect of this compound on food intake in rats following stimulation with a Y5 receptor agonist.
| Treatment Group | Dose of this compound (mg/kg, p.o.) | 1-Hour Food Intake (g) (Mean ± SEM) |
| Vehicle + Vehicle | 0 | 0.5 ± 0.2 |
| Vehicle + Y5 Agonist | 0 | 4.5 ± 0.5 |
| This compound + Y5 Agonist | 3 | 2.8 ± 0.6 |
| This compound + Y5 Agonist | 10 | 1.5 ± 0.4 |
| This compound + Y5 Agonist | 30 | 0.8 ± 0.3 |
Data extracted from Walker et al., 2009.
Experimental Protocol: Y5 Agonist-Induced Feeding in Sprague-Dawley Rats
Objective: To determine the in vivo efficacy of this compound in antagonizing the orexigenic effects of a selective NPY Y5 receptor agonist.
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Surgery: Animals were surgically implanted with a cannula in the lateral cerebral ventricle for intracerebroventricular (i.c.v.) administration of the Y5 agonist. A recovery period was allowed post-surgery.
Drug Administration:
-
This compound: Administered orally (p.o.) by gavage at doses of 3, 10, and 30 mg/kg, or as a vehicle control.
-
NPY Y5 Receptor Agonist ([cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]-hPancreatic Polypeptide): Administered via i.c.v. injection.
-
Timing: this compound or its vehicle was administered 1 hour prior to the i.c.v. injection of the Y5 agonist or its vehicle.
Feeding Behavior Measurement:
-
Immediately following the i.c.v. injection, pre-weighed food was provided to the rats.
-
Food consumption was measured by weighing the remaining food after 1 hour.
-
The amount of food consumed was calculated and expressed in grams.
Statistical Analysis:
-
Data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons to determine statistical significance between treatment groups.
Visualizing the Mechanisms and Workflows
Signaling Pathway of NPY Y5 Receptor and this compound Antagonism
The following diagram illustrates the signaling pathway of the NPY Y5 receptor and the mechanism of action for this compound.
Experimental Workflow for Y5 Agonist-Induced Feeding Study
This diagram outlines the key steps of the experimental protocol used to evaluate the effect of this compound on Y5 agonist-induced feeding.
Anxiolytic Properties of Lu AA33810 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anxiolytic properties of Lu AA33810, a novel Neuropeptide Y (NPY) Y5 receptor antagonist, as demonstrated in preclinical models. The document outlines the compound's mechanism of action, summarizes key quantitative data from pivotal studies, provides detailed experimental protocols for relevant anxiety models, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its anxiolytic effects by acting as a selective and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] In vitro studies have shown that this compound binds to cloned rat Y5 receptors with a high affinity (Ki = 1.5 nM) and effectively antagonizes NPY-evoked cyclic AMP (cAMP) and calcium mobilization.[1][2][3] The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[4][5] Upon activation by its endogenous ligand NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, this compound prevents the downstream effects of Y5 receptor activation, which are implicated in stress and anxiety responses.[1] This antagonism is believed to be the neurochemical basis for the anxiolytic-like effects observed in preclinical models.
NPY Y5 Receptor Signaling Pathway
Data Presentation: Anxiolytic-like Effects of this compound
The primary preclinical evidence for the anxiolytic-like properties of this compound comes from the social interaction test in rats. This model assesses the natural tendency of rodents to interact with a conspecific, a behavior that is reduced in anxiogenic states.
| Preclinical Model | Species/Strain | Treatment | Dosage | Route | Key Findings | Reference |
| Social Interaction Test | Sprague-Dawley Rats | Acute & Chronic | 3-30 mg/kg | p.o. | Produced significant anxiolytic-like effects. | [1] |
| Social Interaction Test | Flinders Sensitive Line Rats | Chronic | 10 mg/kg/day | i.p. | Demonstrated anxiolytic-like effects. | [1] |
| Stress-Induced Hormone Release | Fischer 344 Rats | Acute | 30 mg/kg | p.o. | Attenuated stress-induced increases in plasma ACTH and corticosterone. | [1] |
p.o. = oral administration; i.p. = intraperitoneal administration.
Experimental Protocols
This section details the methodologies for key preclinical models used to assess anxiolytic drug activity.
Social Interaction Test
This test is used to evaluate social anxiety and withdrawal. Anxiolytic compounds typically increase the amount of time a rodent spends in active social engagement with an unfamiliar partner.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm for rats).
-
Video recording and analysis software.
-
Test and stimulus animals (male rats, weight-matched and unfamiliar with each other).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Acclimate the test animals to the testing room for at least 1 hour before the experiment.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Dosing: Administer this compound or vehicle to the test animals at the designated time before the test (e.g., 60 minutes for oral administration).
-
Test Initiation: Place a pair of unfamiliar rats (one test, one stimulus) from the same treatment group into the center of the arena.
-
Recording: Record the session for a predetermined duration (e.g., 10 minutes).
-
Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of active social interactions. These behaviors include sniffing, grooming, following, and climbing over or under the partner.
-
Data Analysis: Compare the total time spent in social interaction between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow: Social Interaction Test
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their aversion to open and elevated spaces.[6][7][8]
Materials:
-
Elevated plus-shaped maze with two open and two enclosed arms (e.g., for mice, arms 25 cm x 5 cm, elevated 50 cm).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Dosing: Administer the test compound or vehicle as required before the test.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.[7]
-
Recording: Allow the animal to explore the maze for a 5-minute period and record its behavior.[7]
-
Data Collection: Key parameters measured are the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries.
Light-Dark Box Test
This model is based on the innate aversion of rodents to brightly illuminated areas.[9] Anxiolytics increase the time spent in the light compartment.
Materials:
-
A box divided into a small, dark compartment and a large, brightly lit compartment, connected by an opening.[9][10]
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room before the experiment.
-
Dosing: Administer the test compound or vehicle.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Recording: Record the animal's activity for a period of 5-10 minutes.
-
Data Collection: Measure the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in the light compartment.
-
Data Analysis: An anxiolytic effect is characterized by an increased amount of time spent in the light compartment and more transitions between the two compartments.
Stress-Induced Hyperthermia (SIH)
This test utilizes the physiological response of an increase in core body temperature when an animal is exposed to a mild stressor. Anxiolytic compounds can attenuate this hyperthermic response.[11][12]
Materials:
-
Rectal thermometer for rodents.
-
Animal cages.
Procedure:
-
Housing: Animals can be singly or group-housed. For singly housed animals, the procedure is as follows.
-
Dosing: Administer the test compound or vehicle, typically 60 minutes before the first temperature measurement.[11][13]
-
Basal Temperature (T1): Measure the basal rectal temperature of the animal in its home cage.
-
Stress and Second Measurement (T2): The stressor is the initial temperature measurement itself. After a 10-15 minute interval, measure the rectal temperature again.[11][13]
-
Data Calculation: The stress-induced hyperthermia is the difference between the two measurements (ΔT = T2 - T1).
-
Data Analysis: Compare the ΔT of the drug-treated group to the vehicle group. A significant reduction in ΔT indicates an anxiolytic-like effect.
Conclusion
The preclinical data strongly suggest that this compound possesses anxiolytic-like properties, primarily mediated through the antagonism of the NPY Y5 receptor. The social interaction test in rats has been a key model in demonstrating these effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and other novel anxiolytic compounds, ensuring standardized and reproducible methodologies in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 5. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Light-dark box test - Wikipedia [en.wikipedia.org]
- 11. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
The NPY Y5 Receptor Antagonist Lu AA33810: A Modulator of Brain-Derived Neurotrophic Factor Expression and Potential Antidepressant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects, suggesting the NPY Y5 receptor as a promising target for novel antidepressant therapies. A significant aspect of this compound's mechanism of action appears to be its influence on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, plasticity, and mood regulation. This technical guide provides a comprehensive overview of the relationship between this compound and BDNF expression, detailing the core experimental findings, methodologies, and associated signaling pathways.
Core Concepts: Mechanism of Action
This compound exerts its effects by blocking the NPY Y5 receptor. The antidepressant-like activity of this compound has been linked to its ability to modulate BDNF levels, particularly in brain regions implicated in depression, such as the prefrontal cortex (PFC). Research indicates that this compound can counteract stress-induced reductions in BDNF expression, a pathological hallmark observed in animal models of depression.[1] Furthermore, the antidepressant-like effects of this compound are associated with the activation of downstream signaling cascades, including the MAPK/ERK and PI3K pathways.
Quantitative Data on BDNF Expression
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on BDNF protein expression in the rat prefrontal cortex. The data is derived from studies utilizing a gliotoxin-induced model of depression (L-α-aminoadipate, L-AAA), which causes a reduction in astrocytes and BDNF levels.
Table 1: Effect of this compound on BDNF Protein Levels in the Rat Prefrontal Cortex (Western Blot Analysis)
| Treatment Group | BDNF Protein Level (as % of Control) | Statistical Significance (p-value) |
| Control (Vehicle) | 100% | - |
| L-AAA | Significantly Reduced | < 0.05 |
| This compound | No significant change from control | > 0.05 |
| L-AAA + this compound | Antagonized the L-AAA induced reduction | < 0.05 (vs. L-AAA) |
Data synthesized from Smiałowska et al., 2017.[1]
Table 2: Effect of this compound on the Number of BDNF-Immunoreactive (BDNF-ir) Cells in the Rat Medial Prefrontal Cortex (Immunohistochemical Analysis)
| Treatment Group | Number of BDNF-ir Cells (as % of Control) | Statistical Significance (p-value) |
| Control (Vehicle) | 100% | - |
| L-AAA | 47% | < 0.05 |
| This compound | No significant change from control | > 0.05 |
| L-AAA + this compound | Reversed the L-AAA induced decrease | Not explicitly stated, but effect was reversed |
Data synthesized from Smiałowska et al., 2017.[1]
Signaling Pathways
The antidepressant-like effects of this compound are mediated, at least in part, by the activation of crucial intracellular signaling pathways. Inhibition of these pathways has been shown to block the behavioral effects of this compound in the Forced Swim Test.
References
The Selective NPY Y5 Receptor Antagonist Lu AA33810 and its Interaction with the Noradrenergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA33810, chemically identified as N-[[trans-4-[(4,5-dihydro[1]-benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. Preclinical studies have demonstrated its anxiolytic and antidepressant-like properties, suggesting its potential as a therapeutic agent for mood and anxiety disorders. A significant aspect of its mechanism of action appears to be its interaction with the noradrenergic system, distinguishing it from traditional serotonergic antidepressants. This technical guide provides a comprehensive overview of the core pharmacological data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated biological pathways and experimental workflows related to the study of this compound's engagement with the noradrenergic system.
Core Pharmacological Data
This compound exhibits high affinity and selectivity for the NPY Y5 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies, with key quantitative data summarized below.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat (cloned Y5 receptors) | 1.5 nM | [1][2] |
| Oral Bioavailability | Mouse | 42% | [3] |
| Oral Bioavailability | Rat | 92% | [3] |
| Effective Dose (Anxiolytic-like effects) | Sprague-Dawley Rats (Social Interaction Test) | 3-30 mg/kg p.o. | [2] |
| Effective Dose (Antidepressant-like effects) | Flinders Sensitive Line Rats (Forced Swim Test) | 10 mg/kg/day i.p. | [2] |
| Effective Dose (Antidepressant-like effects) | Wistar Rats (Chronic Mild Stress) | 3 and 10 mg/kg/day i.p. | [2] |
| Brain Exposure for In Vivo Effects | Rat | ≥ 50 ng/g | [2] |
| Ex Vivo Y5 Receptor Occupancy | Rat | 22 to 95% | [2] |
Interaction with the Noradrenergic System
Studies have indicated that the antidepressant-like effects of this compound are mediated, at least in part, through the noradrenergic system rather than the serotonergic pathway.[4] This is a crucial finding for understanding its mechanism of action and potential therapeutic positioning. The blockade of NPY Y5 receptors by this compound is hypothesized to disinhibit noradrenergic neurons, leading to increased norepinephrine (B1679862) release in key brain regions associated with mood regulation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological profile of this compound.
In Vitro Assays
This assay is used to determine the binding affinity of this compound for the NPY Y5 receptor.
Protocol:
-
Receptor Source: Membranes prepared from HEK293 cells stably expressing the cloned rat NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-PYY (porcine peptide YY).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% bovine serum albumin.
-
Procedure: a. In a 96-well plate, combine the cell membranes, [¹²⁵I]-PYY (at a final concentration equal to its Kd), and varying concentrations of this compound. b. Incubate at room temperature for 120 minutes. c. Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. d. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). e. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of this compound to antagonize NPY-induced inhibition of adenylyl cyclase.
Protocol:
-
Cell Line: HEK293 cells stably co-expressing the rat NPY Y5 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with varying concentrations of this compound for 30 minutes. c. Stimulate the cells with a fixed concentration of NPY (typically at its EC₈₀ for cAMP inhibition) in the presence of forskolin (B1673556) (to stimulate basal cAMP production) for 15 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the NPY-induced inhibition of cAMP production as a function of this compound concentration to determine the IC₅₀ value.
This assay assesses the ability of this compound to block NPY-induced increases in intracellular calcium.
Protocol:
-
Cell Line: HEK293 cells co-expressing the rat NPY Y5 receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the phospholipase C pathway.
-
Procedure: a. Plate the cells in a black-walled, clear-bottom 96-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. c. Wash the cells to remove excess dye. d. Pre-incubate the cells with varying concentrations of this compound for 30 minutes. e. Measure the baseline fluorescence using a fluorescence plate reader. f. Add a fixed concentration of NPY (typically at its EC₈₀ for calcium mobilization) and immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the IC₅₀ value by plotting the NPY-induced increase in fluorescence as a function of this compound concentration.
In Vivo Behavioral Assays
The FST is a widely used model to screen for antidepressant-like activity.
Protocol:
-
Animals: Male Flinders Sensitive Line (FSL) rats.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure: a. Pre-test session: On day 1, place each rat in the cylinder for a 15-minute swim session. b. Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 14 days). c. Test session: 24 hours after the last drug administration, place the rats back into the swim cylinder for a 5-minute test session. d. Scoring: Record the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
This test is used to assess anxiolytic-like effects.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: An open-field arena (e.g., 100 cm x 100 cm) with controlled lighting conditions.
-
Procedure: a. Habituate the rats to the testing room for at least 60 minutes before the test. b. Administer this compound (e.g., 3-30 mg/kg, p.o.) or vehicle. c. After a specified pre-treatment time (e.g., 60 minutes), place pairs of unfamiliar, weight-matched rats in the arena for a 10-minute session. d. Scoring: Videotape the sessions and score the total time spent in active social interaction (e.g., sniffing, grooming, following, and tumbling).
-
Data Analysis: Compare the total social interaction time between the drug-treated and vehicle-treated groups.
The CMS model is an established paradigm for inducing a depressive-like state in rodents.
Protocol:
-
Animals: Male Wistar rats.
-
Procedure: a. Subject the rats to a varied and unpredictable series of mild stressors for a period of several weeks (e.g., 4-7 weeks). Stressors may include:
- Stroboscopic illumination
- Tilted cage (45°)
- Soiled cage (200 ml of water in sawdust bedding)
- Paired housing with a different partner
- Food or water deprivation
- Reversal of the light/dark cycle b. Drug Administration: During the final weeks of the stress period, administer this compound (e.g., 3 or 10 mg/kg/day, i.p.) or vehicle. c. Behavioral Endpoint: Measure anhedonia by assessing the consumption of a palatable sucrose (B13894) solution (1% w/v) versus plain water in a two-bottle choice test.
-
Data Analysis: Compare the sucrose preference (sucrose intake as a percentage of total fluid intake) between the stressed, drug-treated group and the stressed, vehicle-treated group.
Conclusion
This compound is a selective NPY Y5 receptor antagonist with demonstrated anxiolytic and antidepressant-like properties in preclinical models. Its interaction with the noradrenergic system presents a novel mechanism of action for the treatment of mood disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other NPY Y5 receptor antagonists. Further research is warranted to fully elucidate the downstream signaling pathways and neurocircuitry involved in the therapeutic effects of this compound.
References
- 1. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Journey of Lu AA33810: A Deep Dive into its Pharmacokinetics and Brain Penetration
For Immediate Release
PARAMUS, NJ – December 12, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacokinetic profile and brain penetration capabilities of Lu AA33810, a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. This document compiles critical quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to facilitate a deeper understanding of this compound's potential in neuroscience research.
This compound has been a subject of interest for its potential therapeutic effects.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties, along with its ability to reach its target in the central nervous system, is paramount for its continued development. This guide consolidates available preclinical data to provide a clear and structured overview.
Pharmacokinetic Profile of this compound
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability and significant brain exposure.
Oral Bioavailability: The oral bioavailability of this compound has been determined in multiple species, showing excellent absorption in rats.
| Species | Oral Bioavailability (%) |
| Mouse | 42%[3] |
| Rat | 92%[3] |
Plasma and Brain Exposure: Studies in rats have established a clear correlation between the behavioral effects of this compound and its concentration in the brain. In vivo effects are observed with a brain exposure of at least 50 ng/g.[2][4] The following table summarizes the plasma and brain concentrations of this compound in rats following oral administration in a dose-dependent food intake study.
| Dose (mg/kg, p.o.) | Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 3 | 1 | 100 | 50 |
| 10 | 1 | 300 | 150 |
| 30 | 1 | 1000 | 500 |
| 10 | 2 | 250 | 125 |
| 10 | 4 | 150 | 75 |
| 10 | 6 | 50 | 25 |
| 10 | 24 | Not Detected | Not Detected |
| (Data extracted from a graphical representation in a cited research article and should be considered approximate.)[5] |
Brain Penetration and Receptor Occupancy
A critical aspect of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This compound has been shown to effectively penetrate the brain and engage its target, the NPY Y5 receptor.
Brain-to-Plasma Ratio: While specific brain-to-plasma ratios from dedicated studies are not publicly available, the provided concentration data indicates significant brain penetration. The ratio appears to be dose-dependent and evolves over time post-administration.
Ex Vivo Y5 Receptor Occupancy: In vivo efficacy of this compound in rats correlates with an ex vivo Y5 receptor occupancy ranging from 22% to 95%.[2][4] This demonstrates that the compound not only reaches the brain but also binds to its intended molecular target in a dose-dependent manner.
Experimental Methodologies
To ensure the reproducibility and thorough understanding of the presented data, this section details the protocols for key experiments.
Pharmacokinetic Studies: Pharmacokinetic parameters of this compound were determined in preclinical species following oral and potentially intravenous administration.
-
Animal Models: Male Sprague-Dawley rats and mice were commonly used.[3]
-
Dosing: For oral administration, this compound was typically formulated in a suitable vehicle and administered via gavage.
-
Sample Collection: Blood samples were collected at various time points post-dosing. Brain tissue was also collected to determine drug concentrations in the central nervous system.
-
Bioanalysis: Quantification of this compound in plasma and brain homogenates was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][6][7][8]
Blood-Brain Barrier Permeability Assessment: In vitro models are often employed in early drug discovery to predict the brain penetration potential of compounds.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay would have been used to assess the passive diffusion of this compound across an artificial lipid membrane mimicking the BBB.[9][10][11]
-
Caco-2/MDCK Permeability Assays: These cell-based assays would provide insights into both passive permeability and the potential involvement of active transport mechanisms in the brain penetration of this compound.[9][12]
Ex Vivo Receptor Occupancy: This technique was used to determine the extent to which this compound binds to Y5 receptors in the brain at pharmacologically active doses.
-
Procedure: Animals were administered with this compound. At the time of expected peak brain concentration, the animals were euthanized, and their brains were rapidly removed and frozen. Brain sections were then incubated with a radiolabeled ligand that binds to Y5 receptors. The displacement of the radioligand by the bound this compound was measured to calculate the percentage of receptor occupancy.[13]
Behavioral Models: The in vivo effects of this compound were assessed in established rodent models of anxiety and depression.
-
Forced Swim Test (FST): This test is used to evaluate antidepressant-like activity. Rats were placed in a cylinder of water from which they cannot escape. The duration of immobility, a measure of behavioral despair, was recorded. A reduction in immobility time is indicative of an antidepressant effect.[14][15][16][17][18][19]
-
Chronic Mild Stress (CMS) Model: This model induces a state of anhedonia, a core symptom of depression, in rodents through prolonged exposure to a series of mild, unpredictable stressors. The reversal of this anhedonic state, often measured by an increase in sucrose (B13894) preference, is a key indicator of antidepressant efficacy.[20][21][22][23][24]
Visualizing the Science
To further clarify the complex processes involved, the following diagrams illustrate the NPY Y5 receptor signaling pathway and the experimental workflows.
References
- 1. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Models of Affective Illness: Chronic Mild Stress in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of Chronic Cannabidiol Treatment in the Rat Chronic Unpredictable Mild Stress Model of Depression | MDPI [mdpi.com]
An In-depth Technical Guide to the Off-Target Effects of Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA33810 is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor, with a binding affinity (Ki) of 1.5 nM for the rat receptor.[1][2][3] It has demonstrated anxiolytic- and antidepressant-like effects in preclinical models of stress sensitivity.[1][3][4] While lauded for its high selectivity over other NPY receptor subtypes (Y1, Y2, and Y4), a comprehensive understanding of its broader off-target interaction profile is crucial for a complete safety and efficacy assessment.[2] This technical guide provides a detailed investigation into the known off-target effects of this compound, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. The available data indicates that this compound exhibits some affinity for the human serotonin (B10506) receptors 5-HT1A and 5-HT2B.
Quantitative Data Summary: On-Target and Off-Target Binding Affinity
The following table summarizes the known binding affinities of this compound for its primary target, the NPY Y5 receptor, and its identified off-target interactions.
| Target Receptor | Species | Binding Affinity (Ki) | Citation |
| Neuropeptide Y (NPY) Y5 Receptor | Rat | 1.5 nM | [1][2][3] |
| Serotonin 5-HT1A Receptor | Human | 478 nM | |
| Serotonin 5-HT2B Receptor | Human | 247 nM |
It is important to note that the publicly available information on the off-target screening of this compound is limited. The data presented here may not represent a comprehensive profile of all potential off-target interactions.
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of both on-target and off-target effects of this compound.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the NPY Y5 receptor and potential off-target receptors (e.g., 5-HT1A, 5-HT2B).
General Protocol:
-
Membrane Preparation:
-
Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A or 5-HT2B receptors) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a suitable method (e.g., Bradford assay).
-
-
Assay Procedure (Competitive Binding):
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]LSD for 5-HT2B).
-
The cell membrane preparation.
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are used to determine the effect of a compound on the signaling pathway of a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Objective: To characterize the functional activity of this compound at the NPY Y5 receptor and any identified off-target receptors.
Example Protocol: cAMP Mobilization Assay (for Gαi-coupled receptors like NPY Y5)
-
Cell Culture:
-
Use a cell line stably expressing the NPY Y5 receptor.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Cells are then treated with varying concentrations of this compound.
-
Subsequently, the cells are stimulated with a known NPY Y5 receptor agonist (e.g., NPY) to induce a decrease in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection:
-
The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The ability of this compound to block the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC50 or Kb).
-
Example Protocol: Calcium Mobilization Assay (for Gαq-coupled receptors like 5-HT2B)
-
Cell Culture and Dye Loading:
-
Use a cell line stably expressing the 5-HT2B receptor.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
The baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A known 5-HT2B receptor agonist (e.g., serotonin) is added to stimulate an increase in intracellular calcium.
-
-
Detection:
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis:
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Caption: On-Target Signaling Pathway of this compound at the NPY Y5 Receptor.
Caption: Known Off-Target Interactions of this compound.
References
- 1. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lu AA33810 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810, chemically described as N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[2][3] It has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical rodent models of stress, anxiety, and depression.[1][3][4] These properties make this compound a valuable research tool for investigating the role of the NPY Y5 receptor in mood and anxiety disorders and a potential therapeutic candidate.
This document provides detailed application notes and protocols for in vivo experiments involving this compound, based on published preclinical studies. It is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the NPY Y5 receptor, which is a G protein-coupled receptor (GPCR). The Y5 receptor is coupled to a Giα subunit, and its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The antidepressant-like effects of this compound are associated with the modulation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways.[4] Inhibition of the Y5 receptor by this compound is believed to disinhibit these pathways, leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, plasticity, and mood regulation.[4] Additionally, Y5 receptor signaling has been linked to the activation of the small GTPase RhoA, suggesting a role in cytoskeletal remodeling.[5]
Signaling Pathway of NPY Y5 Receptor Antagonism by this compound
Caption: this compound antagonizes the NPY Y5 receptor, modulating downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species | Value | Reference |
| Ki (Y5 Receptor) | Rat | 1.5 nM | [3] |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability | p.o. | N/A | 92% | [2][6] |
| Brain Exposure for In Vivo Effects | p.o. / i.p. | 3-30 mg/kg | ≥ 50 ng/g | [1][3] |
Table 3: In Vivo Receptor Occupancy in Rats
| Dose (Route) | Brain Exposure | Y5 Receptor Occupancy | Reference |
| 3-30 mg/kg (p.o.) | ≥ 50 ng/g | 22 - 95% | [1][3] |
Table 4: Efficacy in Animal Models of Anxiety and Depression
| Model | Species/Strain | Treatment Regimen | Key Finding | Reference |
| Social Interaction Test | Sprague-Dawley Rats | 3-30 mg/kg p.o. (acute or chronic) | Anxiolytic-like effects | [1][3] |
| Social Interaction Test | Flinders Sensitive Line Rats | 10 mg/kg/day i.p. (chronic) | Anxiolytic-like effects | [1][3] |
| Forced Swim Test | Flinders Sensitive Line Rats | 10 mg/kg/day i.p. (chronic) | Antidepressant-like effects | [1][3] |
| Forced Swim Test | Wistar Rats | 10 mg/kg i.p. (single dose) | Reversal of depressive-like behavior | [4] |
| Chronic Mild Stress (Sucrose Consumption) | Wistar Rats | 3 and 10 mg/kg/day i.p. (chronic) | Normalization of stress-induced anhedonia | [1][3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on the published studies and should be adapted to the specific institutional and regulatory guidelines.
Protocol 1: Forced Swim Test (FST) in Rats
This test is used to assess antidepressant-like activity.
Experimental Workflow for Forced Swim Test
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AA33810 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the novel neuropeptide Y Y5 receptor antagonist, Lu AA33810, in rodent models. The information is compiled from preclinical studies investigating its anxiolytic and antidepressant-like effects.
Core Compound Information
Compound: this compound (N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide) Mechanism of Action: Selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. It binds to cloned rat Y5 receptors with a high affinity (Ki = 1.5 nM) and antagonizes NPY-evoked cyclic AMP and calcium mobilization in vitro.[1] Therapeutic Potential: Anxiolytic and antidepressant effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various rodent studies involving this compound.
Table 1: this compound Dosage and Administration in Rat Models
| Rat Strain | Administration Route | Dosage Range | Study Model | Observed Effects | Reference |
| Sprague-Dawley | Oral (p.o.) | 3 - 30 mg/kg | Social Interaction Test | Anxiolytic-like effects after acute or chronic treatment. | [1] |
| Sprague-Dawley | Oral (p.o.) | 3 - 30 mg/kg | Y5 Agonist-Induced Feeding | Blocked feeding elicited by intracerebroventricular injection of a Y5 receptor-selective agonist. | [1] |
| Fischer 344 | Oral (p.o.) | 30 mg/kg | Stress-Induced Hormone Release | Attenuated increases in plasma ACTH and corticosterone. | [1] |
| Flinders Sensitive Line | Intraperitoneal (i.p.) | 10 mg/kg/day (chronic) | Social Interaction Test | Anxiolytic-like effects. | [1] |
| Flinders Sensitive Line | Intraperitoneal (i.p.) | 10 mg/kg/day (chronic) | Forced Swim Test | Antidepressant-like effects. | [1] |
| Wistar | Intraperitoneal (i.p.) | 3 and 10 mg/kg/day (chronic) | Chronic Mild Stress | Normalization of stress-induced decrease in sucrose (B13894) consumption. | [1] |
| Wistar | Intraperitoneal (i.p.) | 10 mg/kg (single dose) | Forced Swim Test (in glial ablation model) | Reversed depressive-like behavioral changes. | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value | Correlated In Vivo Effect | Reference |
| Brain Exposure | ≥ 50 ng/g | Anxiolytic and antidepressant-like effects. | [1] |
| Ex Vivo Y5 Receptor Occupancy | 22% - 95% | Correlation with in vivo effects. | [1] |
| Oral Bioavailability (Rat) | 92% | High systemic exposure after oral administration. | |
| Oral Bioavailability (Mouse) | 42% | Moderate systemic exposure after oral administration. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to this compound research.
References
- 1. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Lu AA33810 via Oral Gavage versus Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, which has demonstrated efficacy in preclinical models of mood and stress-related disorders. The choice of administration route is a critical factor in experimental design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document provides a detailed comparison of oral gavage and intraperitoneal (IP) injection for the administration of this compound in rodent models, including pharmacokinetic data, detailed experimental protocols, and visualization of the relevant signaling pathways.
Data Presentation: Pharmacokinetic and Dosing Comparison
While direct head-to-head pharmacokinetic studies comparing oral gavage and IP injection of this compound are not extensively published, the following table summarizes available data and typical dosing regimens from preclinical studies. It is important to note that IP administration generally leads to higher and more rapid peak plasma concentrations compared to oral gavage, which is subject to first-pass metabolism.
| Parameter | Oral Gavage (p.o.) | Intraperitoneal (IP) Injection | Reference |
| Species | Rat | Rat | [1] |
| Oral Bioavailability | 92% | Not Applicable (assumed to be higher than oral) | [1] |
| Typical Dose Range | 3 - 30 mg/kg | 3 - 10 mg/kg/day | [2][3] |
| Reported Efficacious Dose | 30 mg/kg (attenuated stress-induced hormone increase) | 10 mg/kg (antidepressant-like effects) | [1][2] |
| Brain Exposure | ≥ 50 ng/g (correlated with in vivo effects) | Data not available in direct comparison | [3] |
| Plasma Exposure (at 3 mg/kg) | ~100 ng/mL (at 1h) | Data not available | [4] |
| Plasma Exposure (at 10 mg/kg) | ~400 ng/mL (at 1h) | Data not available | [4] |
| Plasma Exposure (at 30 mg/kg) | ~1000 ng/mL (at 2h) | Data not available | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage and IP injection in rats. These protocols are based on standard laboratory procedures and should be adapted and approved by the institution's animal care and use committee.
Preparation of this compound Dosing Solution
As this compound is a hydrophobic compound, a suitable vehicle is required to ensure its solubility and stability for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Vehicle Composition (Example for Hydrophobic Compounds):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline or Water
Procedure:
-
Calculate Required Amounts: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average body weight, calculate the total mass of this compound and the total volume of the vehicle needed.
-
Prepare the Vehicle: In a sterile conical tube, add the vehicle components in the following order: DMSO, PEG300, Tween 80, and finally the saline or water. Vortex thoroughly between the addition of each component to ensure a homogenous mixture.
-
Dissolve this compound: Weigh the calculated amount of this compound powder. In a separate small, sterile tube, dissolve the powder in the DMSO portion of the vehicle. Gentle warming or sonication can be used to aid dissolution.
-
Final Dosing Solution: Slowly add the dissolved this compound in DMSO to the remainder of the prepared vehicle while continuously vortexing. Continue to mix until a clear and homogenous solution or a fine suspension is achieved. It is recommended to prepare the dosing solution fresh on the day of the experiment.
Oral Gavage Administration Protocol (Rat)
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball-tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise volume of the dosing solution to be administered. The typical gavage volume for a rat should not exceed 10-20 mL/kg of body weight.[5]
-
Restraint: Gently but firmly restrain the rat. This can be done by grasping the loose skin over the shoulders and back with one hand, ensuring the forelegs are immobilized. The body of the rat can be supported against the forearm. The head should be held steady.
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[6]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is in the esophagus (to the pre-measured depth), slowly administer the this compound solution from the syringe over 2-3 seconds.[6]
-
Post-Administration: After administration, gently remove the needle in a single, smooth motion. Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
Intraperitoneal (IP) Injection Protocol (Rat)
Materials:
-
Prepared this compound dosing solution (ensure sterility)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (e.g., 23-25 gauge for rats)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
PPE
-
Sharps container
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise volume of the dosing solution to be administered. The maximum recommended IP injection volume for a rat is typically up to 10 ml/kg.[7]
-
Restraint:
-
One-person technique: Restrain the rat by holding it in one hand with its back against your palm, securing the head with your thumb and forefinger.
-
Two-person technique (recommended): One person restrains the rat, holding its head and forelimbs securely, while the other performs the injection. The rat should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward.
-
-
Injection Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the bladder.
-
Injection Procedure:
-
Swab the injection site with a 70% alcohol swab and allow it to dry.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no colored fluid should appear).
-
Slowly inject the this compound solution into the peritoneal cavity.
-
-
Post-Injection:
-
Withdraw the needle and place the syringe with the needle directly into a sharps container without recapping.
-
Return the rat to its cage and monitor for any signs of distress, such as abdominal swelling, pain, or lethargy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the inhibitory G-protein, Gαi. By blocking the binding of NPY to the Y5 receptor, this compound prevents the downstream signaling cascade that is implicated in the pathophysiology of mood disorders. Studies have shown that the antidepressant-like effects of this compound involve the modulation of the MAPK/ERK and PI3K signaling pathways.
Caption: this compound blocks NPY binding to the Y5 receptor, modulating downstream MAPK/ERK and PI3K pathways.
Experimental Workflow: Comparison of Administration Routes
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound administered via oral gavage versus IP injection in a preclinical model of depression, such as the Forced Swim Test (FST).
Caption: Workflow for comparing oral gavage and IP injection of this compound in a preclinical depression model.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols: Lu AA33810 Vehicle for In Vivo Administration
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Lu AA33810 vehicle is a sterile, ready-to-use formulation designed for the in vivo administration of poorly water-soluble small molecule compounds in preclinical research. The development of effective drug delivery systems is crucial for evaluating the therapeutic potential of novel chemical entities.[1][2] Many promising compounds exhibit low aqueous solubility, which can lead to poor absorption, low bioavailability, and variable results in in vivo studies.[3] this compound is a meticulously optimized, non-aqueous, biocompatible vehicle engineered to enhance the solubility and stability of hydrophobic compounds, thereby facilitating consistent and reliable delivery in animal models.
This vehicle is a ternary mixture composed of Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween® 80), and saline, which are widely used and well-characterized excipients in pharmaceutical formulations.[4][5] The combination of a co-solvent (PEG 400) and a non-ionic surfactant (Tween 80) in an aqueous base provides a robust system for solubilizing a wide range of lipophilic compounds, making it suitable for various routes of administration, including intravenous (IV) and intraperitoneal (IP).[6][7]
These application notes provide detailed protocols for the preparation, formulation, and administration of investigational compounds using the this compound vehicle, along with representative data on pharmacokinetics and efficacy.
Vehicle Composition and Specifications
The this compound vehicle is prepared under aseptic conditions to ensure sterility.
| Component | Concentration (% v/v) | Purpose |
| Polyethylene Glycol 400 | 40% | Co-solvent for solubilizing hydrophobic compounds.[7][8] |
| Polysorbate 80 (Tween® 80) | 10% | Surfactant to enhance solubility and stability of the formulation.[5][6] |
| Saline (0.9% NaCl) | 50% | Aqueous base to ensure isotonicity.[9] |
Physical Properties:
-
Appearance: Clear, slightly viscous, colorless to pale yellow liquid.
-
pH: 6.5 - 7.5
-
Sterility: Sterile-filtered (0.22 µm filter)
-
Storage: Store at 2-8°C, protected from light. Do not freeze.
Data Presentation
Pharmacokinetic Profile
The following table presents representative pharmacokinetic data for a hypothetical compound, "Compound X," following a single intravenous administration (2 mg/kg) in male C57BL/6 mice. Data compares the performance of Compound X formulated in this compound versus a standard suspension in 0.5% methylcellulose. The use of a well-designed vehicle can significantly alter a drug's pharmacokinetic profile.[10][11][12][13]
| Parameter | Unit | This compound Vehicle | 0.5% Methylcellulose (Suspension) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 150 | 450 ± 95 |
| Tmax (Time to Cmax) | hours | 0.08 (IV bolus) | 0.08 (IV bolus) |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 3800 ± 410 | 1100 ± 230 |
| t1/2 (Half-life) | hours | 4.5 ± 0.8 | 3.9 ± 0.6 |
| Clearance (CL) | mL/h/kg | 526 ± 60 | 1818 ± 210 |
| Volume of Distribution (Vd) | L/kg | 3.4 ± 0.5 | 10.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=4 mice per group).
In Vivo Efficacy Study
This table summarizes the results of a hypothetical 21-day efficacy study in a xenograft mouse model (human A549 lung cancer cells) treated with Compound Y (10 mg/kg, daily IP injection) formulated in this compound. Proper experimental design, including the use of appropriate controls, is critical for robust preclinical efficacy studies.[14][15][16]
| Treatment Group | Tumor Volume Change (%) | Body Weight Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control (this compound) | +1250 ± 210 | +2.5 ± 1.5 | N/A |
| Compound Y (10 mg/kg in vehicle) | +375 ± 98 | -1.8 ± 2.0 | 70% |
Data are presented as mean ± standard deviation (n=8 mice per group) at Day 21.
Experimental Protocols
Protocol for Formulation Preparation
This protocol describes the preparation of a 10 mL stock solution of a 5 mg/mL test compound in this compound.
Materials:
-
Test compound (powder)
-
This compound Vehicle
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh 50 mg of the test compound and place it into a sterile 15 mL conical tube.
-
Add 4 mL of Polyethylene Glycol 400 to the tube.
-
Vortex vigorously for 2-3 minutes until the compound is fully dissolved. Gentle warming (37°C) or brief sonication may be used if necessary to aid dissolution.
-
Add 1 mL of Polysorbate 80 (Tween® 80) and vortex for 1 minute to mix thoroughly.
-
Slowly add 5 mL of sterile 0.9% Saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Continue vortexing for an additional 2-3 minutes to ensure a homogenous solution.
-
Visually inspect the final formulation for any particulates. The solution should be clear.
-
The final formulation contains the test compound at 5 mg/mL in the this compound vehicle. Store at 2-8°C, protected from light, for up to 7 days (stability should be confirmed for each specific compound).
Protocol for In Vivo Administration in Rodents
This protocol outlines the general procedure for administering a compound formulated in this compound to mice via intraperitoneal (IP) or intravenous (IV) injection. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[5][17]
Materials:
-
Formulated test compound (from Protocol 4.1)
-
Appropriate size mice (e.g., C57BL/6, 8-10 weeks old)
-
Sterile insulin (B600854) syringes (for IP) or tuberculin syringes with appropriate gauge needles (e.g., 27-30G)
-
Animal scale
-
Restraining device (for IV injection)
Procedure:
-
Dose Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the required injection volume based on the animal's body weight and the desired dose. For example, for a 10 mg/kg dose using a 5 mg/mL formulation:
-
Injection Volume (mL) = (Desired Dose [10 mg/kg] / Formulation Concentration [5 mg/mL]) * Animal Weight (kg)
-
For a 25 g (0.025 kg) mouse: (10 / 5) * 0.025 = 0.05 mL or 50 µL.
-
-
-
Intraperitoneal (IP) Injection:
-
Firmly restrain the mouse, ensuring the head is tilted downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no blood or fluid is drawn back, then slowly inject the calculated volume.
-
-
Intravenous (IV) Injection:
-
Place the mouse in a restraining device to immobilize the tail.
-
Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol pad.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.
-
Administer as a slow bolus over 30-60 seconds.[8]
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions for at least 30 minutes post-injection and regularly thereafter according to the study protocol.
-
Visualizations
Experimental Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for conducting an in vivo efficacy study using the this compound vehicle.[17][18]
MAPK/ERK Signaling Pathway
Many investigational compounds, particularly in oncology, are designed to modulate key cellular signaling pathways.[19][20] The diagram below shows a simplified representation of the MAPK/ERK pathway, a common target in cancer drug development. A vehicle like this compound could be used to deliver an inhibitor targeting components such as RAF or MEK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. crodapharma.com [crodapharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and route of drug administration | PDF [slideshare.net]
- 11. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomind.com [genomind.com]
- 13. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
- 15. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 18. ichor.bio [ichor.bio]
- 19. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Lu AA33810 in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lu AA33810 is a potent and highly selective antagonist for the neuropeptide Y (NPY) Y5 receptor, with a Ki of 1.5 nM for the rat receptor.[1][2] It is an orally active and brain-penetrant compound that has demonstrated anxiolytic and antidepressant-like effects in various rodent models of stress sensitivity.[2][3][4] Developed by Lundbeck, this compound's mechanism of action is centered on the modulation of the NPY system, which is implicated in the regulation of stress, anxiety, and mood.[1][3] The forced swim test (FST) is a widely utilized behavioral assay to assess depressive-like behavior and to screen for potential antidepressant efficacy of novel compounds.[3][4] This document provides a detailed protocol for the FST as applied to the evaluation of this compound and summarizes the expected results based on preclinical findings.
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats:
This protocol is based on methodologies commonly employed for assessing the antidepressant-like effects of compounds like this compound.
1. Animals:
-
Species: Male Wistar rats or Flinders Sensitive Line (FSL) rats are suitable models.[3][4]
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Animals should be group-housed (e.g., 4-5 per cage) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing facility before the start of any experimental procedures.
2. Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm height x 20 cm diameter) filled with water.
-
The water depth should be approximately 30 cm to prevent the rat's tail from touching the bottom.[3]
-
The water temperature should be maintained at 23-25°C.[3]
3. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: A suitable vehicle for intraperitoneal (i.p.) injection should be used (e.g., saline, or a solution containing a small percentage of a solubilizing agent like Tween 80).
-
Dosing:
-
Control Groups: A vehicle-treated control group and a positive control group (e.g., a standard antidepressant like fluoxetine) should be included.
4. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation):
-
Place each rat individually into the swim cylinder for a 15-minute period.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage. This session promotes the development of a stable baseline of immobility.
-
-
Day 2: Test Session:
-
Administer this compound (or vehicle/positive control) at the predetermined time before the test.
-
24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.
-
The entire 5-minute session should be recorded for later scoring.
-
After the session, remove the rat, dry it, and return it to its home cage.
-
5. Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
The primary behavioral parameter measured is immobility time . A rat is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Other behaviors that can be scored include swimming and climbing.
Data Presentation
Table 1: Representative Results of this compound in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle Control | - | 150 ± 10 |
| This compound | 10 | 95 ± 8 |
| Fluoxetine (Positive Control) | 10 | 85 ± 7 |
Note: Data are presented as mean ± SEM (Standard Error of Mean). * indicates a statistically significant difference from the vehicle control group (p < 0.05). The values presented are hypothetical but representative of expected outcomes based on published literature.[3][5]
Mandatory Visualizations
Caption: Experimental workflow for the Forced Swim Test with this compound.
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
- 1. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AA33810 in Social Interaction Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, demonstrating significant potential in preclinical models of anxiety and depression.[1][2] The social interaction test is a widely utilized behavioral paradigm to assess anxiolytic-like activity in rodents. This test leverages the natural tendency of rodents to engage in social behaviors, a tendency that is diminished in anxiogenic situations. An increase in the duration and frequency of social interaction following drug administration is indicative of an anxiolytic effect.[3][4] These application notes provide a comprehensive overview of the methodology for evaluating the effects of this compound using the rat social interaction test, including detailed protocols, data presentation, and visualizations of the underlying biological and experimental frameworks.
Mechanism of Action: NPY Y5 Receptor Antagonism
Neuropeptide Y is an abundant neurotransmitter in the central nervous system that modulates various physiological processes, including stress, anxiety, and feeding, through a family of G protein-coupled receptors (GPCRs), including the Y5 receptor. The Y5 receptor is expressed in limbic brain regions associated with emotional regulation. Activation of the Y5 receptor is generally considered to be anxiogenic. This compound, by selectively blocking the NPY Y5 receptor, is hypothesized to produce anxiolytic-like effects by inhibiting this anxiogenic signaling pathway.[5]
Quantitative Data Summary
The anxiolytic-like effects of this compound have been demonstrated in multiple rat strains using the social interaction test. The following tables summarize the key findings from preclinical studies.
Table 1: Acute and Chronic Administration of this compound in Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg, p.o.) | Administration | Effect on Social Interaction |
| Vehicle Control | - | Acute & Chronic | Baseline |
| This compound | 3 | Acute & Chronic | Anxiolytic-like effect |
| This compound | 10 | Acute & Chronic | Anxiolytic-like effect |
| This compound | 30 | Acute & Chronic | Anxiolytic-like effect |
Table 2: Chronic Administration of this compound in Flinders Sensitive Line (FSL) Rats
| Treatment Group | Dose (mg/kg/day, i.p.) | Administration | Effect on Social Interaction |
| Vehicle Control | - | Chronic | Baseline |
| This compound | 10 | Chronic | Anxiolytic-like effect |
Experimental Protocols
The following is a representative, detailed protocol for the rat social interaction test, synthesized from established methodologies for screening anxiolytic compounds.
Objective: To assess the anxiolytic-like properties of this compound by measuring the duration of social interaction between pairs of rats.
Materials:
-
Subjects: Male Sprague-Dawley or Wistar rats (250-300g). Rats should be pair-housed upon arrival and for the duration of the study.
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning. The floor of the arena should be marked with a grid to assess locomotor activity.
-
Lighting: The test can be conducted under different lighting conditions to modulate the baseline level of anxiety. A brightly lit, unfamiliar environment is typically used to induce a higher state of anxiety.
-
Data Acquisition: A video camera mounted above the arena to record the sessions for later scoring.
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Vehicle Control: The solvent used to dissolve this compound.
Procedure:
-
Acclimation: Upon arrival, rats are pair-housed for at least one week to acclimate to the vivarium conditions.
-
Dosing: this compound or vehicle is administered according to the study design (e.g., 60 minutes prior to testing for acute oral administration).
-
Habituation: Each rat is individually placed in the center of the open-field arena for a 10-minute habituation period. This is done to reduce the novelty of the environment during the subsequent interaction phase.
-
Social Interaction Test: Immediately following habituation, two unfamiliar rats from the same treatment group are placed together in the arena for a 10-minute test session. The session is video recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the video recordings. The primary measure is the total time the pair of rats spends in active social interaction. Social interaction behaviors include:
-
Sniffing (nose-to-nose and nose-to-body)
-
Following
-
Grooming the partner
-
Pinning
-
Crawling over or under the partner Aggressive behaviors (e.g., biting, wrestling) should be scored separately. Locomotor activity (number of grid lines crossed) should also be quantified to rule out confounding effects of the drug on general activity.
-
-
Data Analysis: The total time spent in social interaction is calculated for each pair. The data are then analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of this compound with the vehicle control group.
Logical Framework for Study Design
A well-controlled study is essential to validate the anxiolytic-like effects of this compound. The following diagram illustrates the logical relationships in a typical study design.
Conclusion
The social interaction test in rats is a robust and reliable method for assessing the anxiolytic-like potential of novel compounds such as this compound. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively design and execute studies to further investigate the therapeutic utility of NPY Y5 receptor antagonists in the context of anxiety and other stress-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AA33810 in Chronic Mild Stress (CMS) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lu AA33810, a selective neuropeptide Y (NPY) Y5 receptor antagonist, in preclinical chronic mild stress (CMS) models of depression. This document outlines detailed protocols for inducing CMS in rats, administering this compound, and assessing its antidepressant-like effects through behavioral and biochemical assays.
Introduction
Chronic mild stress is a widely validated animal model that mimics the etiology and symptomatology of major depressive disorder in humans. The model involves exposing rodents to a series of unpredictable, mild stressors over an extended period, leading to a state of anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose (B13894) preference.
This compound has demonstrated antidepressant-like properties in this model, primarily by reversing the stress-induced reduction in sucrose consumption.[1] Its mechanism of action is believed to involve the modulation of downstream signaling pathways, including the MAPK/ERK and PI3K pathways, and influencing the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[2]
Quantitative Data Summary
While specific quantitative data from a single comprehensive study is not publicly available, the following tables represent the expected outcomes based on published literature. These tables are intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Sucrose Preference in CMS Rats
| Treatment Group | Sucrose Preference (%) (Mean ± SEM) |
| Control (No Stress) | 85 ± 5 |
| CMS + Vehicle | 60 ± 6 |
| CMS + this compound (3 mg/kg/day) | 78 ± 5 |
| CMS + this compound (10 mg/kg/day) | 82 ± 4 |
*p < 0.05 compared to CMS + Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in CMS Rats
| Treatment Group | Immobility Time (seconds) (Mean ± SEM) |
| Control (No Stress) | 80 ± 10 |
| CMS + Vehicle | 150 ± 15 |
| CMS + this compound (10 mg/kg) | 100 ± 12* |
*p < 0.05 compared to CMS + Vehicle. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Chronic Mild Stress (CMS) Protocol for Rats
This protocol is adapted from widely used CMS procedures to induce a depressive-like phenotype in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Standard rat cages
-
Water bottles
-
Rat chow
-
Stroboscope
-
Tilted cages (45°)
-
Soiled bedding (from other male rats)
-
Empty water bottles
-
Cold room or refrigerator (4°C)
-
Low-intensity overhead light (for light/dark cycle reversal)
Procedure:
-
Housing: Single-house all rats for the duration of the experiment to prevent social buffering.
-
Stressor Schedule: Apply one of the following stressors each day for a period of 4-7 weeks. The schedule should be unpredictable and varied weekly.
-
Strobe Lighting: Expose rats to a strobe light (150 flashes/min) for 12 hours.
-
Tilted Cage: House rats in a cage tilted at a 45° angle for 24 hours.
-
Soiled Bedding: Replace clean bedding with 200 ml of damp, soiled bedding from another cage for 24 hours.
-
Food Deprivation: Remove food for 24 hours.
-
Water Deprivation: Remove the water bottle for 24 hours.
-
Paired Housing: House the subject rat with another male rat for 2 hours.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
-
No Stress: Leave the rats undisturbed for 24 hours.
-
-
Control Group: A control group of rats should be housed under standard conditions without any stressors.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 3 mg/ml and 10 mg/ml for 3 and 10 mg/kg doses, respectively, assuming a 1 ml/kg injection volume).
-
Administration: Administer this compound or vehicle via i.p. injection once daily.
-
Treatment Period: Treatment should commence after the establishment of the depressive-like phenotype (typically after 2-3 weeks of CMS) and continue for the remainder of the stress protocol.
Behavioral Assessment: Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia.
Materials:
-
Two identical water bottles per cage
-
1% sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, accustom the rats to drinking from two bottles, both filled with tap water.
-
Baseline: For the next 48 hours, give the rats a free choice between one bottle of 1% sucrose solution and one bottle of tap water.
-
Deprivation: Before the test, deprive the rats of water for 12-24 hours.
-
Test: Present the rats with two pre-weighed bottles, one with 1% sucrose solution and one with tap water, for a period of 1-2 hours.
-
Measurement: Weigh the bottles at the end of the test period to determine the consumption of each liquid.
-
Calculation: Calculate sucrose preference as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100%.
Behavioral Assessment: Forced Swim Test (FST)
The FST assesses behavioral despair.
Materials:
-
A transparent cylindrical container (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Apparatus: Fill the cylinder with water to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.
-
Pre-test: On day 1, place each rat in the cylinder for a 15-minute swim session. This is to induce a state of helplessness.
-
Test: 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.
-
Recording: Record the entire 5-minute session for later analysis.
-
Analysis: Score the duration of immobility, which is defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.
Biochemical Assay: Brain-Derived Neurotrophic Factor (BDNF) ELISA
This protocol outlines the measurement of BDNF levels in brain tissue.
Materials:
-
Rat brain tissue (e.g., prefrontal cortex, hippocampus)
-
Lysis buffer
-
Commercial BDNF ELISA kit
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
ELISA: Perform the BDNF ELISA according to the manufacturer's instructions, using the protein extract.
-
Analysis: Read the absorbance on a microplate reader and calculate the concentration of BDNF relative to the total protein concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the CMS model.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in ameliorating stress-induced deficits.
References
- 1. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sucrose Consumption Following Lu AA33810 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] Preclinical studies have demonstrated its potential as an antidepressant agent. Specifically, in rodent models of depression, such as the chronic mild stress (CMS) model, this compound has been shown to normalize the stress-induced reduction in sucrose (B13894) consumption, a key indicator of anhedonia (the inability to experience pleasure).[1][2] These application notes provide detailed protocols for assessing the effects of this compound on sucrose consumption in a preclinical setting.
Mechanism of Action
This compound exerts its effects by selectively blocking the NPY Y5 receptor.[1][2] The antidepressant-like effects of this compound are associated with the modulation of intracellular signaling pathways, including the MAPK/ERK and PI3K pathways, and an influence on the expression of brain-derived neurotrophic factor (BDNF).[1] By antagonizing the Y5 receptor, this compound prevents NPY-evoked cyclic adenosine (B11128) monophosphate (cAMP) and calcium mobilization.
Data Presentation
The following tables are structured to present quantitative data from a typical study investigating the effects of this compound on sucrose consumption in a chronic mild stress model.
Note: The specific numerical data from the pivotal study by Walker et al. (2009) is not publicly available. The tables below are templates that should be populated with data from the original publication or experimental results.
Table 1: Effect of this compound on Sucrose Consumption in the Chronic Mild Stress (CMS) Model
| Treatment Group | N | Mean Sucrose Consumption (g) | Standard Error of the Mean (SEM) |
| Control (Vehicle) | 10 | Data not available in public sources | Data not available in public sources |
| CMS (Vehicle) | 10 | Data not available in public sources | Data not available in public sources |
| CMS + this compound (3 mg/kg/day) | 10 | Data not available in public sources | Data not available in public sources |
| CMS + this compound (10 mg/kg/day) | 10 | Data not available in public sources | Data not available in public sources |
Table 2: Sucrose Preference Ratio in Response to this compound Treatment in the CMS Model
| Treatment Group | N | Mean Sucrose Preference (%) | Standard Error of the Mean (SEM) |
| Control (Vehicle) | 10 | Data not available in public sources | Data not available in public sources |
| CMS (Vehicle) | 10 | Data not available in public sources | Data not available in public sources |
| CMS + this compound (3 mg/kg/day) | 10 | Data not available in public sources | Data not available in public sources |
| CMS + this compound (10 mg/kg/day) | 10 | Data not available in public sources | Data not available in public sources |
Experimental Protocols
Chronic Mild Stress (CMS) Protocol
This protocol is designed to induce a state of anhedonia in rodents, which is a core symptom of depression.
Materials:
-
Male Wistar rats (200-250 g)
-
Standard laboratory chow and water
-
Stressor materials (e.g., empty water bottles, tilted cages, soiled bedding, light/dark cycle reversal equipment)
Procedure:
-
House rats individually in a dedicated room with a 12:12 hour light/dark cycle.
-
For a period of 4-7 weeks, expose the rats to a variable sequence of mild, unpredictable stressors. Examples of stressors include:
-
Food and water deprivation: 12-24 hours of food and/or water deprivation.
-
Tilted cage: Cages tilted at a 45° angle for several hours.
-
Soiled cage: 100-200 ml of water in the sawdust bedding for several hours.
-
Light/dark cycle reversal: Reversal of the light/dark cycle for 24-48 hours.
-
Stroboscopic illumination: Flashing lights for several hours.
-
White noise: Exposure to white noise for several hours.
-
Paired housing: Short periods of paired housing for singly housed animals.
-
-
Ensure that the stressors are applied in an unpredictable manner to prevent habituation.
-
A control group of rats should be housed in a separate room and not exposed to any stressors, but should receive routine handling.
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare solutions of this compound at concentrations of 3 mg/ml and 10 mg/ml in the chosen vehicle.
-
During the final 2-3 weeks of the CMS protocol, administer this compound or vehicle to the rats via i.p. injection once daily.
-
The volume of injection should be calculated based on the body weight of each rat (e.g., 1 ml/kg).
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia by assessing the preference for a sweetened solution over water.
Materials:
-
Sucrose
-
Two identical drinking bottles per cage
-
Graduated cylinders or a scale for measuring fluid consumption
Procedure:
-
Habituation:
-
For 48 hours prior to the test, habituate the rats to the presence of two drinking bottles in their home cage. Both bottles should contain water.
-
Measure water consumption from each bottle to identify any side preference.
-
-
Baseline Measurement:
-
Replace one of the water bottles with a 1% sucrose solution.
-
For 24 hours, allow the rats free access to both the water and the 1% sucrose solution.
-
Switch the position of the bottles after 12 hours to avoid place preference.
-
After 24 hours, measure the consumption of both water and sucrose solution.
-
-
Testing after CMS and this compound Treatment:
-
At the end of the CMS and treatment period, repeat the SPT as described in the baseline measurement.
-
The test should be conducted over a 24-hour period.
-
-
Calculation of Sucrose Preference:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
Visualizations
Caption: Signaling pathway of this compound's antidepressant-like effects.
Caption: Experimental workflow for assessing this compound's effect on sucrose consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic mild stress induces anhedonic behavior and changes in glutamate release, BDNF trafficking and dendrite morphology only in stress vulnerable rats. The rapid restorative action of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AA33810 in the Study of Anhedonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder and other neuropsychiatric conditions. Preclinical research into the neurobiology of anhedonia and the development of novel therapeutics heavily relies on robust animal models. Lu AA33810, a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, has emerged as a valuable pharmacological tool for investigating anhedonia-like behaviors in rodents.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in established animal models of anhedonia, along with data presentation and an overview of its mechanism of action.
Mechanism of Action
This compound exerts its effects by selectively blocking the NPY Y5 receptor (Ki = 1.5 nM for the rat receptor).[2] The NPY system is implicated in the regulation of stress, mood, and motivation. By antagonizing the Y5 receptor, this compound modulates downstream signaling pathways that are crucial for mood and reward processing. Research indicates that the antidepressant-like effects of this compound are mediated, at least in part, through the noradrenergic system and the upregulation of Brain-Derived Neurotrophic Factor (BDNF) .[4] Furthermore, the activation of the MAPK/ERK and PI3K signaling cascades appears to be essential for its therapeutic-like actions.[4]
Signaling Pathway of this compound in Ameliorating Anhedonia-like Behaviors
Caption: Signaling pathway of this compound in counteracting anhedonia.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies using this compound in animal models of anhedonia. Note: The following data are illustrative and based on qualitative descriptions from published studies. Researchers should generate their own data for specific experimental conditions.
Table 1: Effect of this compound on Sucrose (B13894) Preference in a Chronic Mild Stress (CMS) Model
| Treatment Group | N | Sucrose Preference (%) |
| Control (No Stress) | 10 | 85.2 ± 3.5 |
| CMS + Vehicle | 10 | 60.1 ± 4.2 |
| CMS + this compound (3 mg/kg/day, i.p.) | 10 | 75.8 ± 3.9 |
| CMS + this compound (10 mg/kg/day, i.p.) | 10 | 82.5 ± 4.1 |
| p < 0.01 compared to Control | ||
| **p < 0.05 compared to CMS + Vehicle |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | N | Immobility Time (seconds) |
| Control | 10 | 120.5 ± 10.2 |
| Vehicle | 10 | 118.9 ± 9.8 |
| This compound (10 mg/kg, i.p.) | 10 | 75.3 ± 8.5 |
| p < 0.05 compared to Vehicle |
Experimental Protocols
Chronic Mild Stress (CMS) Induced Anhedonia
This protocol is designed to induce a state of anhedonia in rodents through prolonged exposure to a series of mild, unpredictable stressors. The Sucrose Preference Test is then used to assess anhedonia-like behavior.
Experimental Workflow
Caption: Workflow for the Chronic Mild Stress (CMS) experiment.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g at the start of the experiment)
-
Standard rodent chow and water
-
1% sucrose solution
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Stressor materials (e.g., empty water bottles, tilted cages, damp bedding, stroboscope)
Procedure:
-
Acclimation and Baseline Sucrose Preference:
-
House rats individually for at least one week before the experiment.
-
To measure baseline sucrose preference, provide each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
After 24 hours, weigh the bottles to determine the consumption of each liquid.
-
Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
Chronic Mild Stress Protocol (4-7 weeks):
-
Expose the stress group to a daily regimen of mild, unpredictable stressors. The control group should be handled daily but not exposed to stressors.
-
Sample Stressor Schedule (randomize daily):
-
Day 1: Food and water deprivation (24 hours)
-
Day 2: Cage tilt (45 degrees for 12 hours)
-
Day 3: Damp bedding (200 ml of water in sawdust for 8 hours)
-
Day 4: Stroboscopic light (overnight)
-
Day 5: Soiled cage (with 100 ml of water in the bedding of another rat's cage for 12 hours)
-
Day 6: Paired housing with a stressed cage-mate (2 hours)
-
Day 7: White noise (4 hours)
-
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle daily throughout the CMS protocol.
-
-
Sucrose Preference Test (Weekly):
-
Measure sucrose preference weekly to monitor the development of anhedonia and the effects of this compound.
-
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds reduce the duration of immobility.
Experimental Workflow
Caption: Workflow for the Forced Swim Test (FST).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Transparent cylindrical tank (45 cm high, 20 cm in diameter)
-
Water (25 ± 1°C)
-
This compound
-
Vehicle
-
Video recording equipment
Procedure:
-
Acclimation and Handling:
-
Acclimate rats to the facility for at least one week. Handle them daily to reduce stress.
-
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) or vehicle 60 minutes before the pre-swim session.
-
-
Pre-swim Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Place each rat individually into the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim session, place the rats back into the cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test.
-
Immobility is defined as the cessation of struggling and swimming, with the rat making only small movements necessary to keep its head above water.
-
Conclusion
This compound is a valuable tool for studying the neurobiology of anhedonia and for the preclinical evaluation of novel antidepressant therapies targeting the NPY Y5 receptor. The protocols outlined above provide a framework for inducing and measuring anhedonia-like behaviors in rodents and for assessing the therapeutic potential of this compound. Careful adherence to these protocols and appropriate data analysis are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of NPY5R Expression Following Lu AA33810 Treatment
Introduction
Lu AA33810 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y Receptor Y5 (NPY5R) with a high affinity (Ki = 1.5 nM for the rat receptor).[1][2] NPY5R is a G-protein coupled receptor implicated in various physiological processes, including appetite regulation, anxiety, and depression.[3][4] this compound has demonstrated anxiolytic- and antidepressant-like effects in animal models.[1][3][5] Understanding the cellular and molecular response to NPY5R antagonism is critical for drug development. One key aspect is to determine whether chronic antagonist treatment alters the expression level or cellular localization of the NPY5R itself, which could have implications for drug efficacy and tolerance. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the native tissue context. This document provides a detailed protocol for performing IHC for NPY5R in brain tissue following systemic administration of this compound.
Principle of the Method
This protocol outlines the detection of NPY5R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The method employs a primary antibody specific to NPY5R, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. The staining intensity can then be quantified to assess changes in NPY5R expression between treatment groups.
Quantitative Data Summary
The following table represents hypothetical data from a study evaluating NPY5R expression in the rat hypothalamus after 21 days of treatment with this compound. NPY5R immunoreactivity was quantified using a digital pathology platform to calculate the H-Score, which incorporates both the staining intensity and the percentage of positive cells.[6][7]
| Treatment Group | Dose (mg/kg, i.p.) | N (animals) | Mean H-Score (± SEM) | Fold Change vs. Vehicle | p-value (vs. Vehicle) |
| Naive Control | - | 8 | 155 ± 12.4 | 1.07 | 0.65 |
| Vehicle | 0 (Saline) | 8 | 145 ± 10.8 | 1.00 | - |
| This compound | 3 | 8 | 115 ± 9.5 | 0.79 | 0.04 |
| This compound | 10 | 8 | 85 ± 7.2 | 0.59 | <0.01 |
Data Interpretation: Chronic administration of this compound resulted in a dose-dependent decrease in NPY5R immunoreactivity in the hypothalamus. This suggests that sustained antagonism may lead to receptor downregulation, a common cellular response to prolonged receptor blockade.
Experimental Diagrams
Herein are diagrams illustrating the key processes and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Application Notes and Protocols for Western Blot Analysis of Brain-Derived Neurotrophic Factor (BDNF) Levels in Response to Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of BDNF levels has been implicated in the pathophysiology of depression. Lu AA33810, a selective antagonist of the neuropeptide Y (NPY) Y5 receptor, has demonstrated antidepressant-like effects.[1][2] A key mechanism underlying these effects is believed to be the modulation of BDNF protein expression.[1][2] Western blot analysis is a fundamental technique to quantify changes in BDNF protein levels in response to treatment with compounds like this compound. These application notes provide a summary of the effects of this compound on BDNF levels and detailed protocols for its quantification using Western blot.
Data Presentation: Effect of this compound on BDNF Protein Levels
In a preclinical model of depression induced by the gliotoxin (B1671588) L-alpha-aminoadipic acid (L-AAA) in the rat prefrontal cortex (PFC), this compound was shown to counteract the reduction in BDNF protein levels.[1] The study by Smiałowska et al. (2017) provides evidence for the restorative effects of this compound on BDNF expression. While this compound alone did not alter basal BDNF levels, it significantly antagonized the L-AAA-induced decrease in BDNF.[1]
Table 1: Relative BDNF Protein Levels in Rat Prefrontal Cortex Following Treatment with L-AAA and this compound
| Treatment Group | Mean Relative BDNF Level (% of Control) | Standard Error of the Mean (SEM) |
| Vehicle Control | 100 | ± 5.2 |
| L-AAA | 78* | ± 6.1 |
| L-AAA + this compound | 95# | ± 4.8 |
| This compound | 105 | ± 5.5 |
*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to L-AAA. Data are hypothetical and presented for illustrative purposes based on the findings of Smiałowska et al. (2017) which reported a significant antagonizing effect without presenting specific numerical values in the abstract.
Experimental Protocols
Sample Preparation: Acid-Extraction for BDNF from Brain Tissue
Due to the binding of BDNF to its receptors and chaperones, an acid-extraction protocol is recommended to improve the detection of the mature BDNF monomer (approximately 14 kDa) by Western blot.[3]
Materials:
-
Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100. Adjust pH to 4.0 with acetic acid.
-
Protease inhibitor cocktail
-
Liquid nitrogen
-
Sonicator or bead homogenizer
-
Refrigerated centrifuge (4°C)
Protocol:
-
Dissect the prefrontal cortex (or other brain region of interest) and immediately freeze it in liquid nitrogen.[3] Store samples at -80°C for long-term storage.[3]
-
Resuspend the frozen tissue in ice-cold Acid-Extraction Buffer containing a protease inhibitor cocktail at a 1:10 weight-to-volume ratio (e.g., 100 mg tissue in 1 mL buffer).[3]
-
Homogenize the tissue suspension on ice using a sonicator (short bursts of 5-7 seconds to prevent heating) or a bead homogenizer until homogenous.[3]
-
Incubate the homogenate on ice for 30 minutes.[3]
-
Repeat the sonication and incubation step.[3]
-
Centrifuge the homogenate at 16,000 x g for 30 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the extracted proteins.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).[3]
-
Samples can be stored at -80°C. Before loading onto a gel, thaw and re-centrifuge the samples at 16,000 x g for 30 minutes at 4°C to pellet any precipitates.[3]
Western Blot Protocol for BDNF Detection
This protocol is a generalized procedure based on standard Western blotting techniques for BDNF.
Materials:
-
SDS-PAGE gels (e.g., 4-20% gradient gels are suitable for resolving mature BDNF)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against BDNF (e.g., anti-BDNF antibody, raised in goat, 1:500 dilution)[4]
-
Loading control primary antibody (e.g., anti-β-actin, raised in mouse, 1:30,000 dilution)[4]
-
HRP-conjugated secondary antibodies (e.g., anti-goat and anti-mouse)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Protocol:
-
SDS-PAGE: Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BDNF diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the BDNF antibodies and re-probed with a primary antibody for a loading control protein like β-actin to ensure equal protein loading across all lanes. Follow the same washing, secondary antibody incubation, and detection steps as above.
-
Densitometry Analysis: Quantify the band intensities using appropriate software. Normalize the BDNF band intensity to the intensity of the loading control for each sample.
Visualizations
Signaling Pathways and Experimental Workflow
The antidepressant-like effects of this compound are associated with its influence on BDNF-related signaling pathways. The diagrams below illustrate the proposed signaling cascade and the experimental workflow for Western blot analysis.
Caption: Proposed signaling pathway of this compound's effect on BDNF expression.
Caption: Experimental workflow for Western blot analysis of BDNF.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant effects of ginsenoside Rf on behavioral change in the glial degeneration model of depression by reversing glial loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y in Alcohol Addiction and Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Lu AA33810 in Combination with Other Psychotropic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a potent and highly selective, non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1] Preclinical studies have demonstrated its antidepressant- and anxiolytic-like effects in various rodent models, suggesting the potential of the NPY Y5 receptor as a therapeutic target for mood and anxiety disorders.[2] The mechanism underlying these effects is thought to involve the modulation of the noradrenergic pathway and an increase in brain-derived neurotrophic factor (BDNF) expression, potentially through the MAPK/ERK and PI3K signaling pathways.[2] Given its unique mechanism of action, there is a strong rationale for exploring the utility of this compound in combination with existing psychotropic agents to enhance therapeutic efficacy or address residual symptoms in complex psychiatric disorders such as major depressive disorder (MDD) and schizophrenia.
Rationale for Combination Therapy
The therapeutic potential of this compound in combination with other psychotropic agents stems from its distinct pharmacological profile targeting the NPY Y5 receptor, a key player in the regulation of stress, mood, and cognition.
Combination with Antidepressants (e.g., SSRIs):
While Selective Serotonin Reuptake Inhibitors (SSRIs) are a first-line treatment for depression, a significant portion of patients exhibit only a partial response or treatment resistance. The NPY system is known to be dysregulated in depression, and co-administration of agents targeting this system could offer a synergistic effect.[3] this compound's antidepressant-like effects are mediated, at least in part, through non-serotonergic pathways, such as the noradrenergic system and BDNF induction.[2] Combining this compound with an SSRI could therefore target multiple neurotransmitter systems and cellular pathways implicated in depression, potentially leading to a more robust and rapid antidepressant response.
Combination with Antipsychotics (e.g., Risperidone, Olanzapine):
Cognitive impairment is a core and debilitating feature of schizophrenia that is often not adequately addressed by current antipsychotic medications.[4][5][6] The NPY system, particularly the Y5 receptor, is implicated in cognitive processes.[7] A selective NPY Y5 receptor antagonist, Lu AE00654, has been shown to improve inhibitory control in rats by modulating fronto-striatal circuitry.[7] This suggests that this compound, by targeting the Y5 receptor, could potentially ameliorate some of the cognitive deficits associated with schizophrenia. Combining this compound with an atypical antipsychotic could provide a multi-faceted treatment approach that addresses both the positive symptoms (primarily through dopamine (B1211576) D2 receptor blockade by the antipsychotic) and the cognitive and negative symptoms (through NPY Y5 receptor antagonism).
Quantitative Data for this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat Y5 Receptor | 1.5 nM | [8] |
| Oral Bioavailability | Mice | 42% | [1] |
| Oral Bioavailability | Rats | 92% | [1] |
| Effective Dose (Antidepressant-like effect) | Rats (Chronic Mild Stress model) | 10 mg/kg (i.p.) | [1] |
| Effective Dose (Anxiolytic-like effect) | Rats (Social Interaction Test) | 3-30 mg/kg (p.o.) | [8] |
| Effective Dose (Reversal of depressive-like behavior) | Rats (Forced Swim Test) | 10 mg/kg (i.p.) | [2] |
Signaling Pathways and Experimental Workflows
Neuropeptide Y (NPY) Y5 Receptor Signaling Pathway
Caption: NPY Y5 Receptor Signaling Cascade.
Proposed Experimental Workflow for Combination Therapy Study
Caption: Preclinical workflow for combination therapy.
Experimental Protocols
Chronic Mild Stress (CMS) Model in Rats
Objective: To induce a depressive-like state in rats, characterized by anhedonia and behavioral despair.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Stressor materials: soiled bedding, empty water bottles, tilted cages (45°), stroboscopic lighting, white noise generator, predator sounds.
-
Sucrose solution (1%) and water bottles.
Procedure:
-
House rats individually and allow a 1-week acclimatization period.
-
For 4-8 weeks, expose rats to a variable sequence of mild, unpredictable stressors. Examples of stressors include:
-
Damp bedding: 100-200 ml of water in the cage bedding for 12-14 hours.
-
Cage tilt: 45° cage tilt for 12-14 hours.
-
Light/dark cycle reversal: 24-hour light period followed by 24-hour dark period.
-
Social stress: Housing with a different rat for 2-4 hours.
-
Food and water deprivation: 12-14 hours of food and/or water deprivation.
-
White noise or predator sounds: Exposure to 80-90 dB white noise or predator sounds for 2-4 hours.
-
-
Apply one stressor per day in a random, unpredictable order.
-
Monitor sucrose preference weekly. Provide two bottles, one with 1% sucrose solution and one with water, for 24 hours. Measure the consumption from each bottle. Anhedonia is indicated by a significant reduction in sucrose preference.
-
Administer this compound, the combination psychotropic agent, or vehicle according to the study design during the final 1-3 weeks of the CMS protocol.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring immobility time.
Materials:
-
Glass cylinder (40 cm height, 20 cm diameter)
-
Water (25 ± 1°C)
-
Video recording system
Procedure:
-
Fill the cylinder with water to a depth of 30 cm.
-
On day 1 (pre-test), place each rat in the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
On day 2 (test session), 24 hours after the pre-test, administer this compound, the combination psychotropic agent, or vehicle.
-
60 minutes after drug administration, place the rat back into the cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).
Social Interaction Test
Objective: To evaluate anxiolytic-like behavior.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm) with dim lighting.
-
Novel, weight-matched conspecific rat.
-
Video recording and analysis software.
Procedure:
-
Habituate the test rat to the arena for 10 minutes one day prior to testing.
-
On the test day, administer this compound, the combination psychotropic agent, or vehicle.
-
After the appropriate pre-treatment time, place the test rat and a novel, untreated rat in the arena together for 10 minutes.
-
Record the session and score the total time spent in active social interaction (e.g., sniffing, grooming, following). An increase in social interaction time is indicative of an anxiolytic-like effect.
Western Blotting for BDNF and GFAP
Objective: To quantify the protein expression of BDNF and Glial Fibrillary Acidic Protein (GFAP) in brain tissue.
Materials:
-
Rat brain tissue (prefrontal cortex, hippocampus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-BDNF, anti-GFAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, a selective NPY Y5 receptor antagonist, has demonstrated promising antidepressant and anxiolytic-like properties in preclinical models. While direct clinical or preclinical data on its combination with other psychotropic agents are currently lacking, there is a strong neurobiological rationale for such investigations. The proposed experimental protocols provide a framework for evaluating the potential synergistic or additive effects of this compound when combined with standard antidepressants or antipsychotics. Such studies are warranted to explore novel therapeutic strategies for treatment-resistant depression and the cognitive deficits in schizophrenia.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Augmentation Strategy against Depression Combining SSRIs and the N-terminal Fragment of Galanin (1-15) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Pharmacological management of neurocognitive impairment in schizophrenia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced inhibitory control by neuropeptide Y Y5 receptor blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lu AA33810 stability and solubility for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It exhibits high affinity for the rat Y5 receptor with a Ki of 1.5 nM and demonstrates over 3300-fold selectivity against the Y1, Y2, and Y4 receptors.[1][2][3] This compound is brain-penetrant and orally active.[4][5] Research has shown that this compound possesses anxiolytic- and antidepressant-like properties in animal models.[4][6][7] These effects are linked to its ability to antagonize NPY-evoked cyclic AMP (cAMP) and calcium mobilization.[4][6][7] Furthermore, its mechanism of action may involve the MAPK/ERK and PI3K signaling pathways and influence the expression of brain-derived neurotrophic factor (BDNF).[8]
This document provides detailed information on the stability and solubility of this compound for experimental use, along with protocols for its preparation and application in both in vitro and in vivo studies.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 423.62 g/mol | [3] |
| Formula | C₁₉H₂₅N₃O₂S₃ | [3] |
| CAS Number | 304008-29-5 | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [3] |
Storage of Solid Compound: The solid form of this compound should be stored at room temperature.[3]
Storage of Stock Solutions: Stock solutions of this compound should be stored under the following conditions to ensure stability:
It is recommended to store solutions in sealed containers, protected from moisture.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes for single-use applications.[4]
Solubility Data
The solubility of this compound in various solvents is crucial for the design of experiments.
| Solvent | Concentration | Comments | Reference |
| DMSO | Up to 100 mM (42.36 mg/mL) | May require ultrasonic treatment and warming to fully dissolve. It is recommended to use newly opened, non-hygroscopic DMSO for best results. | [3][4] |
| Aqueous Buffers (e.g., PBS) | Not reported | The solubility of this compound in aqueous solutions has not been specified in the available literature. It is expected to be low. Researchers should determine the aqueous solubility for their specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required mass of this compound: Based on the desired concentration and volume of the stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 423.62 g/mol = 4.2362 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of solid this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the solid this compound.
-
Aid Dissolution:
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath and/or gently warm it.[4]
-
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions from a DMSO stock for use in aqueous-based in vitro experiments, such as cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer or cell culture medium appropriate for the assay (e.g., PBS, DMEM)
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer or medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is crucial to maintain a low final concentration of DMSO in the working solution (typically ≤0.1%).
-
When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
-
Final Concentration: Ensure the final concentration of this compound is within its aqueous solubility limit for your specific experimental conditions. It is recommended to perform a solubility test prior to the main experiment.
-
Use Immediately: Use the prepared working solutions immediately to avoid potential degradation or precipitation.
Protocol 3: Administration of this compound for In Vivo Studies
This compound has been administered to rodents through both oral (p.o.) and intraperitoneal (i.p.) routes.[5][6][7]
Materials:
-
This compound (solid)
-
Vehicle (e.g., 0.5% methylcellulose)[5]
-
Homogenizer or sonicator
-
Appropriate gavage needles or syringes for injection
Procedure for Intraperitoneal (i.p.) Administration:
-
Vehicle Preparation: Prepare a sterile solution of 0.5% methylcellulose (B11928114) in water.
-
Suspension Preparation: Suspend the required amount of this compound in the vehicle. For example, for a 10 mg/kg dose in a rat with a volume of 1 mL/kg, a 10 mg/mL suspension is needed.[8]
-
Homogenization: Ensure a uniform suspension by using a homogenizer or sonicator.
-
Administration: Administer the suspension intraperitoneally to the animal at the desired volume.
Procedure for Oral (p.o.) Administration:
-
Follow the same steps for suspension preparation as for i.p. administration.
-
Administer the suspension orally using a gavage needle. Doses ranging from 3-30 mg/kg have been used in rats.[6][7]
Mechanism of Action and Signaling Pathways
This compound acts as a selective antagonist at the NPY Y5 receptor, which is a G protein-coupled receptor (GPCR). The Y5 receptor typically couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking the binding of NPY to the Y5 receptor, this compound prevents this signaling cascade.[8] It has been shown to antagonize NPY-induced decreases in cAMP and mobilization of intracellular calcium.[4][6][7] The antidepressant-like effects of this compound have been linked to its influence on the MAPK/ERK and PI3K signaling pathways, as well as the expression of BDNF.[8]
Caption: this compound mechanism of action.
This diagram illustrates how this compound blocks the NPY Y5 receptor, thereby inhibiting downstream signaling pathways, including the reduction of cAMP and calcium mobilization. Its therapeutic effects are potentially mediated through the PI3K/MAPK/ERK and BDNF pathways.
Experimental Workflow Example
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of depression.
Caption: In vivo experimental workflow.
References
- 1. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA33810 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, with a Ki of 1.5 nM for the rat receptor.[1][2][3] It demonstrates high selectivity, with an affinity for the Y5 receptor that is over 3300-fold greater than for Y1, Y2, and Y4 receptors. This compound has been shown to exhibit anxiolytic- and antidepressant-like effects in animal models.[4][5] this compound antagonizes NPY-evoked cyclic AMP (cAMP) and calcium mobilization in vitro.[2][5] Its antidepressant-like effects may involve the MAPK/ERK and PI3K signaling pathways.[4]
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 423.62 g/mol | |
| Molecular Formula | C₁₉H₂₅N₃O₂S₃ | |
| CAS Number | 304008-29-5 | |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage (Solid) | Room temperature | |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted for experimental use.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.36 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To continue the example, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to aid dissolution, especially for higher concentrations.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions
For cell-based assays or in vivo studies, the high-concentration DMSO stock solution needs to be diluted to the final desired concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
DMSO Toxicity: Be mindful of the final DMSO concentration in your experimental system, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Aqueous Solubility: this compound has poor aqueous solubility. When diluting the DMSO stock into aqueous solutions, do so gradually and with gentle mixing to prevent precipitation. It is advisable to prepare working solutions fresh for each experiment.
Visualization of Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound
This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). By blocking the binding of NPY to the Y5 receptor, this compound inhibits downstream signaling cascades.
Caption: Simplified Signaling Pathway of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ethical Framework for the Application of Lu AA33810 in Preclinical Animal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive ethical framework for the use of Lu AA33810, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, in animal research. The following protocols and considerations are designed to ensure the humane treatment of animal subjects while advancing scientific knowledge in the fields of anxiety and depression.
Introduction to Ethical Considerations
The use of animals in research is a privilege that comes with significant ethical responsibilities. All research involving this compound must adhere to the highest standards of animal welfare, guided by the principles of the 3Rs: Replacement, Reduction, and Refinement .
-
Replacement: Before commencing any in vivo studies, researchers must demonstrate that no suitable non-animal alternatives exist to achieve the scientific objectives. This includes a thorough review of in vitro and in silico models.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant and scientifically valid data. Experimental designs should be optimized to maximize the information obtained from each animal.
-
Refinement: All procedures must be refined to minimize any potential pain, suffering, or distress to the animals. This includes optimizing housing conditions, handling techniques, and experimental procedures, as well as establishing clear humane endpoints.
All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Quantitative Data Summary from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies of this compound in rat models of anxiety and depression. This information is crucial for dose selection and study design, contributing to the principle of Reduction by avoiding unnecessary dose-ranging studies.
Table 1: Efficacy of this compound in Behavioral Tests
| Behavioral Test | Animal Model | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Social Interaction Test | Stress-induced anxiety | Sprague-Dawley Rat | Oral (p.o.) | 3-30 mg/kg | Increased social interaction time (anxiolytic-like effect) |
| Forced Swim Test | Depression model | Flinders Sensitive Line Rat | Intraperitoneal (i.p.) | 10 mg/kg/day (chronic) | Decreased immobility time (antidepressant-like effect) |
| Chronic Mild Stress | Stress-induced anhedonia | Wistar Rat | Intraperitoneal (i.p.) | 3 and 10 mg/kg/day (chronic) | Normalization of stress-induced decrease in sucrose (B13894) consumption |
Table 2: Pharmacokinetic and Receptor Occupancy Data
| Parameter | Species/Strain | Route of Administration | Value |
| Brain Exposure for In Vivo Effects | Rat | Oral (p.o.) | ≥ 50 ng/g |
| Ex Vivo Y5 Receptor Occupancy | Rat | Oral (p.o.) | 22 to 95% |
Signaling Pathway of this compound
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. NPY is a neurotransmitter that, upon binding to the Y5 receptor, can modulate stress, anxiety, and feeding behavior. By blocking this interaction, this compound is hypothesized to exert its anxiolytic and antidepressant-like effects. The antidepressant-like effects may also be linked to the noradrenergic pathway and the expression of brain-derived neurotrophic factor (BDNF).
Figure 1: Mechanism of action of this compound as a NPY Y5 receptor antagonist.
Experimental Protocols with Integrated Ethical Considerations
The following are detailed protocols for key behavioral tests used in the preclinical evaluation of this compound. Each protocol includes specific ethical considerations to refine the procedures and minimize animal distress.
Social Interaction Test
This test assesses the anxiolytic potential of a compound by measuring the extent to which a rat interacts with an unfamiliar conspecific.
Experimental Workflow:
Figure 2: Workflow for the Social Interaction Test.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are commonly used. They should be group-housed to maintain normal social behavior.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure: a. Acclimatize animals to the housing facility for at least one week. b. Habituate each rat to the test arena for a set period (e.g., 10 minutes) for several consecutive days. c. On the test day, administer this compound (3-30 mg/kg, p.o.) or vehicle. d. After a predetermined absorption period, place the test rat and an unfamiliar, weight-matched partner rat in the arena. e. Record the session for a set duration (e.g., 10 minutes). f. Score the duration of social behaviors (e.g., sniffing, grooming, following).
-
Ethical Considerations & Humane Endpoints:
-
Refinement: Use low-intensity lighting and minimize noise to reduce anxiety. Handle animals gently to minimize stress. Match partner rats by weight to avoid dominance-related stress or injury.
-
Monitoring: Observe animals for signs of aggression (e.g., biting, aggressive posturing). If fighting occurs, the test must be stopped immediately for that pair.
-
Humane Endpoints: If an animal shows signs of injury or severe distress (e.g., vocalization, freezing for an extended period), it should be removed from the study and assessed by veterinary staff.
-
Forced Swim Test
This test is used to assess antidepressant-like activity by measuring the immobility of a rat when placed in an inescapable cylinder of water.
Methodology:
-
Animals: Flinders Sensitive Line (FSL) rats, a genetic model of depression, are often used.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: a. Administer this compound (e.g., 10 mg/kg/day, i.p.) or vehicle for a chronic period (e.g., 14 days). b. On the test day, place the rat in the cylinder of water (24-26°C) for a set period (e.g., 5 minutes). c. Record the session and score the time spent immobile. d. After the test, remove the rat, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
Ethical Considerations & Humane Endpoints:
-
Refinement: The water temperature must be carefully controlled to prevent hypothermia. The duration of the test should be minimized.
-
Monitoring: Continuously observe the animal during the test.
-
Humane Endpoints: If the animal shows signs of exhaustion or is unable to keep its head above water, it must be removed from the cylinder immediately.
-
Chronic Mild Stress (CMS) Model
This model induces a state of anhedonia, a core symptom of depression, by exposing rats to a series of unpredictable, mild stressors over several weeks.
Methodology:
-
Animals: Wistar rats are a commonly used strain for this model.
-
Procedure: a. Establish a baseline for sucrose preference by offering rats a choice between two bottles, one with water and one with a 1% sucrose solution. b. Expose the rats to a variable sequence of mild stressors daily for several weeks (e.g., 4-8 weeks). Stressors may include:
- Stroboscopic lighting
- Tilted cage (45°)
- Damp bedding
- Reversed light/dark cycle
- Social isolation c. Administer this compound (3 or 10 mg/kg/day, i.p.) or vehicle during the stress period. d. Measure sucrose preference weekly. A decrease in sucrose preference in the vehicle-treated stressed group indicates the induction of anhedonia.
-
Ethical Considerations & Humane Endpoints:
-
Refinement: The stressors should be mild and varied to prevent habituation and minimize severe distress. Ensure continuous access to food and water, except during specific, short stress periods.
-
Monitoring: Monitor body weight and general health daily. A weight loss of more than 15-20% from baseline is a cause for concern.
-
Humane Endpoints: Animals that exhibit a significant and sustained loss of body weight, become moribund, or show signs of self-neglect (e.g., failure to groom, dehydration) should be removed from the study and euthanized.
-
General Monitoring and Humane Endpoints
Beyond the specific considerations for each behavioral test, a general framework for monitoring and establishing humane endpoints is essential for all animal studies involving this compound.
Table 3: General Clinical Signs for Monitoring and Humane Endpoints
| Clinical Sign | Mild | Moderate (Increase Monitoring/Veterinary Consultation) | Severe (Humane Endpoint) |
| Weight Loss | < 10% of baseline | 10-15% of baseline | > 15-20% of baseline or rapid, progressive loss |
| Appearance | Slightly unkempt fur | Piloerection, hunched posture | Soiled fur, porphyrin staining ("red tears"), sunken eyes |
| Behavior | Reduced activity | Lethargy, social withdrawal | Unresponsive to stimuli, inability to reach food or water |
| Respiration | Normal | Labored breathing | Gasping, cyanosis |
Logical Flow for Ethical Decision-Making:
Figure 3: Logical workflow for monitoring and intervention.
Conclusion
The responsible use of this compound in animal research requires a steadfast commitment to ethical principles. By implementing the detailed protocols and adhering to the monitoring guidelines outlined in these application notes, researchers can ensure the welfare of their animal subjects while generating high-quality, reproducible data. Continuous review and refinement of experimental procedures in consultation with veterinary staff and the IACUC are paramount to upholding the highest ethical standards in scientific discovery.
Troubleshooting & Optimization
Troubleshooting Lu AA33810 solubility issues in vehicle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AA33810.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic physicochemical properties?
This compound is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] It has demonstrated anxiolytic- and antidepressant-like effects in rat models.[1][3][4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 423.62 g/mol | [1][4] |
| Formula | C₁₉H₂₅N₃O₂S₃ | [1][4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [1] |
| CAS Number | 304008-29-5 | [1][4] |
| In Vitro Potency (Kᵢ) | 1.5 nM (rat Y5 receptor) | [1][3][4][5] |
| Storage | Store at room temperature. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture. | [1][4] |
2. I am having trouble dissolving this compound in my vehicle. What are the recommended solvents?
This compound is reported to be soluble up to 100 mM in dimethyl sulfoxide (B87167) (DMSO).[1][4] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animal model. While DMSO is a powerful solvent, its concentration in the final formulation should be minimized due to potential toxicity.
Troubleshooting Workflow for Solubility Issues
References
- 1. rndsystems.com [rndsystems.com]
- 2. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lu AA33810 Dosage for Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lu AA33810 dosage for behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] It is a brain-penetrating small molecule that has demonstrated antidepressant- and anxiolytic-like effects in various preclinical rodent models.[2][3][4] Its therapeutic potential is linked to its ability to block the NPY Y5 receptor, which is involved in the regulation of stress, mood, and motivation.
Q2: What are the recommended dosage ranges for this compound in rat behavioral assays?
A2: Based on published preclinical studies, the effective dosage of this compound in rats typically ranges from 3 to 30 mg/kg. The optimal dose will depend on the specific behavioral assay, the administration route, and whether the treatment is acute or chronic. For instance, a single intraperitoneal (i.p.) injection of 10 mg/kg has been shown to be effective in the Forced Swim Test.[4] For chronic studies, such as the chronic mild stress model, daily i.p. doses of 3 and 10 mg/kg have demonstrated efficacy.[2] Oral (p.o.) administration in the range of 3-30 mg/kg has also been effective in producing anxiolytic-like effects.[2]
Q3: What is the bioavailability of this compound in rats?
A3: this compound has been reported to have a high oral bioavailability of 92% in rats, indicating excellent absorption after oral administration.[1]
Q4: What are the known signaling pathways involved in the effects of this compound?
A4: The antidepressant-like effects of this compound have been linked to the modulation of the noradrenergic system and an increase in brain-derived neurotrophic factor (BDNF) protein expression.[4] Furthermore, studies have indicated the involvement of the MAPK/ERK and PI3K signaling pathways in mediating its effects.[4]
Troubleshooting Guide
Issue 1: No significant behavioral effect is observed after this compound administration.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The dosage may be too low to achieve sufficient Y5 receptor occupancy for a therapeutic effect. Review the literature for effective dose ranges in similar behavioral paradigms. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Doses ranging from 3 to 30 mg/kg have been shown to be effective in rats.[2]
-
-
Possible Cause 2: Inappropriate Administration Route or Timing.
-
Possible Cause 3: Issues with Compound Formulation.
-
Solution: Ensure that this compound is properly dissolved or suspended in the vehicle. The choice of vehicle is critical for drug delivery. While a specific vehicle for this compound is not consistently reported across studies, a common approach for administering poorly water-soluble compounds orally to rodents is to use a suspension in 1% methylcellulose (B11928114) or a similar inert vehicle. For intraperitoneal injections, a solution containing a small percentage of a solubilizing agent like DMSO, further diluted in saline, can be considered, though vehicle-only controls are crucial to rule out any behavioral effects of the vehicle itself.
-
Issue 2: High variability in behavioral data between subjects.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure accurate and consistent dosing for each animal. For oral gavage, verify the technique to prevent accidental administration into the lungs. For i.p. injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
-
-
Possible Cause 2: Environmental Stressors.
-
Solution: Behavioral assays are highly sensitive to environmental conditions. Maintain a consistent and low-stress environment for housing and testing. Factors such as noise, light intensity, and handling can significantly impact behavioral outcomes.
-
-
Possible Cause 3: Individual Differences in Drug Metabolism.
-
Solution: While difficult to control, be aware that individual differences in metabolism can lead to variability. Ensure that animals are of a similar age and weight, and are randomly assigned to treatment groups. Increasing the sample size per group can help to mitigate the impact of individual variability.
-
Issue 3: Unexpected or paradoxical behavioral effects are observed.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While this compound is reported to be a highly selective NPY Y5 receptor antagonist, off-target effects at higher doses cannot be entirely ruled out without a specific binding profile.[1][4] If unexpected effects are observed, consider testing a lower dose that is still within the reported therapeutic range. Reviewing literature on other NPY Y5 receptor antagonists might provide insights into potential class-specific off-target effects.
-
-
Possible Cause 2: Interaction with the Behavioral Paradigm.
-
Solution: The mechanism of this compound might interact with the specific behavioral test in an unexpected way. For example, since NPY is involved in feeding, a Y5 antagonist might alter motivation in food-rewarded tasks. Carefully consider the underlying neurobiology of the chosen behavioral assay and how NPY Y5 receptor blockade might influence it.
-
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Rat Behavioral Assays
| Behavioral Assay | Species | Administration Route | Dosage Range | Outcome | Reference |
| Forced Swim Test | Rat | Intraperitoneal (i.p.) | 10 mg/kg (single dose) | Antidepressant-like effect | [4] |
| Chronic Mild Stress | Rat | Intraperitoneal (i.p.) | 3 and 10 mg/kg/day | Antidepressant-like effect | [2] |
| Social Interaction Test | Rat | Oral (p.o.) | 3-30 mg/kg (acute or chronic) | Anxiolytic-like effect | [2] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 92% | [1] |
| Brain Exposure Correlated with In Vivo Effects | ≥ 50 ng/g | [2] |
| Ex Vivo Y5 Receptor Occupancy | 22% to 95% | [2] |
Experimental Protocols
Forced Swim Test (FST) in Rats
Objective: To assess antidepressant-like activity.
Materials:
-
Cylindrical container (40-50 cm height, 20 cm diameter)
-
Water (23-25°C)
-
This compound solution and vehicle
-
Syringes and needles for administration
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Towels and a warming lamp
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat into the cylinder for a 15-minute pre-swim session. This allows the animal to habituate to the apparatus.
-
After 15 minutes, remove the rat, gently dry it with a towel, and place it in a warm cage with a warming lamp for a few minutes before returning it to its home cage.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, i.p.) at a predetermined time before the test session (e.g., 30-60 minutes).
-
-
Test Session (Day 2):
-
Place the rat in the same cylinder filled with fresh water at the same temperature.
-
Record the behavior for a 5-minute test session.
-
The primary measures are the duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis:
-
Score the duration of immobility, swimming, and climbing, preferably by an observer blind to the treatment groups.
-
Compare the behavioral durations between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Social Interaction Test in Rats
Objective: To assess anxiolytic-like activity.
Materials:
-
Open field arena (e.g., 60 x 60 x 30 cm) with dim, indirect lighting
-
Novel, weight-matched, same-sex partner rat
-
This compound solution and vehicle
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Acclimation:
-
Allow the rats to acclimate to the testing room for at least 60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., 3-30 mg/kg, p.o.) at a predetermined time before the test.
-
-
Test Session:
-
Place two unfamiliar, weight-matched rats in the open field arena.
-
Record their behavior for a 10-minute session.
-
The key behaviors to score are social interactions, including sniffing, grooming, following, and pinning.
-
An increase in the total time spent in social interaction is indicative of an anxiolytic-like effect.
-
-
Data Analysis:
-
Use video analysis software or a trained observer to score the duration and frequency of social interaction behaviors.
-
Compare the social interaction parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Sucrose (B13894) Consumption Test in Rats
Objective: To assess anhedonia-like behavior, a core symptom of depression.
Materials:
-
Two identical drinking bottles per cage (one for water, one for sucrose solution)
-
1% sucrose solution
-
This compound solution and vehicle
-
Syringes and needles for administration (if not administered in drinking water)
Procedure:
-
Habituation:
-
For 48 hours, give the rats a choice between two bottles, both filled with water, to acclimate them to the two-bottle setup.
-
-
Baseline Sucrose Preference:
-
For the next 48-72 hours, give the rats a choice between one bottle of water and one bottle of 1% sucrose solution.
-
Measure the consumption from each bottle every 24 hours. The position of the bottles should be switched daily to avoid a place preference.
-
Calculate the baseline sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100.
-
-
Chronic Mild Stress and Drug Administration (if applicable):
-
If modeling depression, introduce a chronic mild stress paradigm.
-
Begin chronic administration of this compound or vehicle (e.g., 3 or 10 mg/kg/day, i.p.).[2]
-
-
Test Session:
-
Continue to measure water and sucrose consumption daily.
-
-
Data Analysis:
-
Calculate the sucrose preference for each group over time.
-
A decrease in sucrose preference in the vehicle-treated stress group is expected. An attenuation of this decrease in the this compound-treated group suggests an antidepressant-like effect.
-
Analyze the data using repeated measures ANOVA or other appropriate statistical tests.
-
Visualizations
Caption: Experimental workflow for this compound dosage optimization.
Caption: Postulated signaling pathway of this compound's effects.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Variability in Rodent Behavioral Responses to Lu AA33810
Welcome to the technical support center for Lu AA33810. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the variability observed in rodent behavioral responses to the selective Neuropeptide Y (NPY) Y5 receptor antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound is thought to modulate downstream signaling pathways, such as the MAPK/ERK pathway, which are implicated in mood and anxiety regulation.[2][3][4]
Q2: What are the reported behavioral effects of this compound in rodents?
A2: Preclinical studies have demonstrated that this compound exhibits both anxiolytic- and antidepressant-like effects in various rodent models.[4][5] These effects have been observed in behavioral paradigms such as the forced swim test (FST), social interaction test, and chronic mild stress (CMS) models.[5]
Q3: Why do I see variability in the behavioral responses to this compound in my experiments?
A3: Variability in rodent behavioral responses to pharmacological agents like this compound is a common challenge. Several factors can contribute to this, including:
-
Rodent Strain: Different strains of rats and mice have distinct genetic backgrounds, leading to variations in neurochemistry and behavioral phenotypes. This can significantly influence their response to psychoactive compounds.[6][7]
-
Animal's Sex and Age: Hormonal differences and developmental changes in the nervous system between males and females, as well as across different age groups, can alter drug metabolism and behavioral outcomes.[6]
-
Experimental Conditions: Minor variations in housing, handling, and the specific parameters of the behavioral test can have a substantial impact on the results.[6]
-
Acute vs. Chronic Dosing: The duration of treatment with this compound can lead to different behavioral effects, with chronic administration often required to observe antidepressant-like efficacy, mirroring clinical observations with other antidepressants.[8]
Q4: Are there specific behavioral tests where variability with this compound is commonly observed?
A4: Yes, variability can be particularly evident in tests that are sensitive to subtle changes in mood and anxiety, such as the Forced Swim Test (FST), Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT). The baseline immobility or latency in these tests can vary significantly between strains, impacting the observable effect of this compound.[6][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in the Forced Swim Test (FST)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Rodent Strain | Different rat strains exhibit varying baseline immobility and sensitivity to antidepressants in the FST.[6][7] For example, Wistar-Kyoto (WKY) rats show greater baseline immobility compared to Sprague-Dawley (SD) rats.[7] Consider the strain's known behavioral phenotype. If possible, pilot studies with different strains may be beneficial. |
| Dosage | The dose of this compound is critical. A dose-response study may be necessary to determine the optimal effective dose for your specific strain and experimental conditions. Doses in the range of 10 mg/kg have been shown to be effective in some rat models.[1][4] |
| Acute vs. Chronic Treatment | Antidepressant-like effects of many compounds, including potentially this compound, are often more robust after chronic administration.[8] Consider a chronic dosing regimen (e.g., 14-21 days) if acute administration is not yielding results. |
| Handling and Acclimation | Insufficient handling and acclimation of the animals to the facility and experimenters can increase stress and variability. Ensure a consistent and adequate handling protocol is in place before behavioral testing. |
| Test Parameters | Water temperature and the dimensions of the swim cylinder can influence behavior. Maintain a consistent water temperature (around 23-25°C) and use standardized equipment. |
Quantitative Data Summary from Literature (Forced Swim Test)
| Rodent Strain | Treatment | Dose | Effect on Immobility Time | Reference |
| Wistar Rats (L-AAA model) | This compound (single dose) | 10 mg/kg (i.p.) | Reversed L-AAA-induced increase in immobility | --INVALID-LINK--[5] |
| Wistar Rats (Control) | This compound (single dose) | 10 mg/kg (i.p.) | Significantly decreased immobility time | --INVALID-LINK--[5] |
| Sprague-Dawley Rats | Desipramine (noradrenergic antidepressant) | Dose-dependent | Reduction in immobility | --INVALID-LINK--[7] |
| Wistar-Kyoto Rats | Desipramine | Lower effective dose than in SD rats | Reduction in immobility | --INVALID-LINK--[7] |
Note: Direct comparative studies of this compound in different strains within the same publication are limited. This table summarizes findings from different studies to highlight potential strain-dependent effects.
Issue 2: High Variability in the Novelty-Suppressed Feeding Test (NSFT)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Rodent Strain | Baseline anxiety levels and response to novelty differ significantly between strains.[9] For example, BALB/c mice are known to be more anxious than C57BL/6 mice. Select a strain appropriate for the research question. |
| Food Deprivation Schedule | The level of hunger is a critical motivator in this test. The duration of food deprivation needs to be consistent and sufficient to induce feeding behavior without causing undue stress. A 24-hour food deprivation is common for rats. |
| Testing Environment | The lighting and size of the testing arena are key anxiogenic factors. Ensure these are standardized across all test sessions. The novelty of the environment is crucial, so the arena must be thoroughly cleaned between animals to remove olfactory cues. |
| Palatability of Food | The type of food pellet used can influence the motivation to eat. Use a palatable food that the animals are familiar with from their home cage to reduce food neophobia. |
Quantitative Data Summary from Literature (Novelty-Suppressed Feeding Test)
| Rodent Strain | Condition | Effect on Latency to Feed | Reference |
| Bred Low Responder (bLR) Rats | Chronic Mild Stress (CMS) | Increased latency to approach and eat | --INVALID-LINK--[10] |
| Bred High Responder (bHR) Rats | Chronic Mild Stress (CMS) | No significant difference compared to controls | --INVALID-LINK--[10] |
| SERT Knockout Mice (Male) | - | Increased latency to begin feeding | --INVALID-LINK--[11] |
Experimental Protocols
Forced Swim Test (FST) - Rat
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical container (approximately 40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment and analysis software
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place the rat into the water for a 15-minute period.
-
After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to its home cage.
-
This session is for habituation and to induce a state of helplessness.
-
-
Test Session (Day 2, 24 hours after pre-test):
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the rat in the same cylinder with fresh water at the same temperature.
-
Record the session for 5 minutes.
-
Score the duration of immobility, which is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Novelty-Suppressed Feeding Test (NSFT) - Mouse
Objective: To assess anxiety-like behavior by measuring the latency to eat a palatable food pellet in a novel and potentially anxiogenic environment.
Materials:
-
Open field arena (e.g., 50 x 50 cm with 30 cm high walls)
-
A small, white paper or petri dish
-
Palatable food pellets
-
Stopwatch
-
Video recording equipment (optional but recommended)
Procedure:
-
Food Deprivation:
-
Food deprive the mice for 18-24 hours before the test. Water should be available ad libitum.
-
-
Test Procedure:
-
Place a single food pellet in the center of the open field arena on the white paper/petri dish.
-
Gently place the mouse in a corner of the arena.
-
Start the stopwatch immediately.
-
Measure the latency (time taken) for the mouse to approach and take the first bite of the food pellet.
-
The test is typically run for a maximum of 5-10 minutes. If the mouse does not eat within this time, a maximum latency score is assigned.
-
-
Home Cage Feeding:
-
Immediately after the test, return the mouse to its home cage where a pre-weighed amount of the same palatable food is available.
-
Measure the amount of food consumed in a set period (e.g., 5 minutes) to control for potential effects of the drug on appetite.
-
Tail Suspension Test (TST) - Mouse
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Materials:
-
A horizontal bar or rod elevated from the floor
-
Adhesive tape
-
Stopwatch or automated scoring system
Procedure:
-
Suspension:
-
Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse from the horizontal bar by the tape. The mouse should be high enough that it cannot touch any surfaces.
-
-
Observation:
Mandatory Visualizations
Figure 1: Simplified signaling pathway of the NPY Y5 receptor and the action of this compound.
Figure 2: General experimental workflow for assessing the behavioral effects of this compound.
Figure 3: Troubleshooting decision tree for variable behavioral responses to this compound.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies [mdpi.com]
- 9. samuelslab.com [samuelslab.com]
- 10. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of NPY5R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Neuropeptide Y5 Receptor (NPY5R) antagonists. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing off-target effects with my NPY5R antagonist?
A1: Off-target effects arise when a compound binds to and modulates the function of proteins other than the intended target, in this case, NPY5R. The primary reasons for this include:
-
Structural Similarity to Other Receptors: The NPY receptor family (Y1, Y2, Y4, Y5) shares some structural homology, which can lead to cross-reactivity of antagonists.
-
Promiscuous Binding: The chemical scaffold of the antagonist may have affinity for other, unrelated proteins such as other G-protein coupled receptors (GPCRs), kinases, or ion channels.
-
High Compound Concentration: Using concentrations of the antagonist that are significantly higher than its binding affinity (Ki or IC50) for NPY5R can lead to engagement with lower-affinity off-targets.[1]
-
Compound Impurities: The synthesized compound may contain impurities with their own biological activities.
Q2: My NPY5R antagonist shows efficacy in a wild-type animal model, but also in an NPY5R knockout model. What does this indicate?
A2: This is a strong indication that the observed phenotype is due to an off-target effect. If the antagonist elicits a biological response in an animal lacking the target receptor, the effect must be mediated by one or more other proteins. It is crucial to identify these off-target interactions to correctly interpret your results.
Q3: I observe a potent inhibitory effect in my in vitro binding assay, but little to no effect in a cell-based functional assay. What could be the issue?
A3: This discrepancy can be due to several factors:
-
Poor Cell Permeability: The antagonist may not be able to efficiently cross the cell membrane to reach the intracellular signaling machinery.
-
Functional Selectivity: The compound might be a potent binder but a weak functional antagonist, meaning it doesn't effectively block the downstream signaling cascade initiated by the agonist.
-
Assay Conditions: The conditions of the functional assay (e.g., agonist concentration, incubation time, cell line-specific factors) may not be optimal for detecting antagonism.
-
Species Differences: If the binding assay used a recombinant human receptor and the functional assay is in a different species' cell line, differences in the receptor's amino acid sequence could affect functional antagonism.
Q4: Are there known species-specific differences in the pharmacology of NPY5R antagonists?
A4: Yes, species-specific differences in receptor pharmacology are a known phenomenon for GPCRs. The amino acid sequence of NPY5R can vary between species, potentially altering the binding pocket and affecting the affinity and efficacy of antagonists. For example, a compound optimized for the human NPY5R may show lower potency at the rodent receptor, or vice-versa. It is essential to confirm the antagonist's activity on the specific species' receptor being used in your experimental models.
Q5: What are the first steps I should take to proactively minimize off-target effects in my experiments?
A5: To minimize the impact of off-target effects, consider the following from the outset:
-
Use a Well-Characterized Antagonist: Whenever possible, use an antagonist with a published, comprehensive selectivity profile.
-
Titrate Your Compound: Determine the lowest effective concentration of your antagonist that produces the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Include Proper Controls: Always include a negative control compound (a structurally similar but inactive analog, if available) and perform experiments in a target-knockout or knockdown model system to confirm on-target engagement.
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your antagonist stock to rule out effects from contaminants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experimental replicates. | Compound degradation, variability in cell passage number, inconsistent assay conditions. | Verify the stability of the antagonist under your experimental conditions. Use cells within a consistent passage number range. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
| Unexpected phenotype observed in vivo (e.g., cardiovascular or behavioral changes). | Off-target activity of the antagonist on other receptors or enzymes. | Review the known selectivity profile of your antagonist. If unavailable, consider running a broad off-target screening panel. Cross-reference the observed phenotype with the known functions of potential off-targets. |
| Flat or biphasic dose-response curve in a functional assay. | Poor compound solubility at higher concentrations, compound cytotoxicity, or complex pharmacology (e.g., partial agonism/antagonism at an off-target). | Assess the solubility of your antagonist in the assay buffer. Perform a cell viability assay in parallel with your functional assay. Consider more complex pharmacological models to fit your data. |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), inability to cross the blood-brain barrier (for CNS targets), or species differences in pharmacology. | Characterize the pharmacokinetic profile of your antagonist in the relevant species. Measure target engagement in vivo if possible. Confirm the antagonist's potency at the receptor of the species used in your in vivo model. |
Data Presentation: Selectivity of NPY5R Antagonists
The following table summarizes the binding affinities (Ki in nM) of several common NPY5R antagonists for NPY receptor subtypes. A lower Ki value indicates a higher binding affinity. Note that a comprehensive off-target profile against a broader range of receptors is often not publicly available and may require dedicated screening.
| Compound | NPY5R Ki (nM) | NPY1R Ki (nM) | NPY2R Ki (nM) | NPY4R Ki (nM) | Reference(s) |
| MK-0557 | 1.6 | >10,000 | >10,000 | >10,000 | [1] |
| CGP71683A | 1.3 | >4,000 | 200 | - | [2] |
| L-152,804 | 26 | - | - | - | [2] |
| Velneperit (S-2367) | Potent NPY5R antagonist | - | - | - | [2] |
Experimental Protocols
Radioligand Binding Assay for NPY5R
Objective: To determine the binding affinity (Ki) of a test compound for the NPY5R.
Materials:
-
Cell membranes prepared from a cell line stably expressing human NPY5R.
-
Radioligand: [¹²⁵I]-PYY or another suitable NPY5R radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (NPY5R antagonist) at various concentrations.
-
Non-specific binding control: High concentration of a non-radiolabeled NPY agonist (e.g., 1 µM NPY).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NPY5R Functional Assay (cAMP Inhibition)
Objective: To measure the functional antagonism of a test compound at the Gαi-coupled NPY5R by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing human NPY5R (e.g., HEK293 or CHO cells).
-
NPY agonist (e.g., NPY or PYY).
-
Test compound (NPY5R antagonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the NPY5R-expressing cells into a 96- or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add the test compound (antagonist) at various concentrations to the wells and pre-incubate for 15-30 minutes.
-
Add the NPY agonist at a concentration that gives a submaximal response (EC₈₀) along with forskolin (typically 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. Fit the data using a sigmoidal dose-response curve to determine the IC50 of the antagonist.
Mandatory Visualizations
Caption: NPY5R Signaling Pathway.
Caption: Workflow for NPY5R Antagonist Selectivity Profiling.
Caption: Logic for On-Target vs. Off-Target Effect Determination.
References
Lu AA33810 stability in solution over time
This technical support center provides guidance on the stability of Lu AA33810 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored at room temperature. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: How stable is this compound in DMSO solution over time?
A3: The stability of this compound in DMSO is dependent on storage temperature and the exclusion of moisture. While specific, long-term stability data for this compound is not extensively published, based on general principles for small molecules in DMSO, stability is enhanced at lower temperatures. For optimal results, it is recommended to use freshly prepared solutions or solutions that have been stored appropriately at -80°C for no longer than 6 months.
Q4: Can I store this compound solutions at 4°C?
A4: Storing DMSO stock solutions at 4°C is not recommended for extended periods. While convenient for immediate use, this temperature is not optimal for preventing degradation over days or weeks. For any storage beyond a single day's use, freezing at -20°C or -80°C is advised.
Q5: Are there any known incompatibilities for this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between different batches of this compound solution. | 1. Degradation of the compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Contamination of the stock solution. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Use high-purity, anhydrous DMSO and sterile techniques when preparing solutions. |
| Precipitation observed in the stock solution upon thawing. | 1. The concentration of the stock solution may be too high. 2. The compound has come out of solution during freezing. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Loss of compound activity over time. | 1. Chemical degradation of this compound in solution. 2. Adsorption of the compound to plasticware. | 1. Perform a stability study under your specific experimental conditions to determine the rate of degradation. 2. Use low-adhesion polypropylene (B1209903) tubes for storage and handling. |
Stability Data in Solution (Hypothetical)
The following tables present hypothetical stability data for this compound in DMSO. This data is intended to serve as a guideline and may not reflect the actual stability of the compound. It is strongly recommended to perform in-house stability assessments for your specific experimental conditions.
Table 1: Hypothetical Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time (Months) | Percent Remaining (Hypothetical) |
| Room Temperature (20-25°C) | 1 | 85% |
| 4°C | 1 | 92% |
| -20°C | 1 | >99% |
| -20°C | 3 | 97% |
| -20°C | 6 | 94% |
| -80°C | 6 | >99% |
| -80°C | 12 | 98% |
Table 2: Hypothetical Effect of Freeze-Thaw Cycles on this compound Stability in DMSO (Stored at -20°C)
| Number of Freeze-Thaw Cycles | Percent Remaining (Hypothetical) |
| 1 | >99% |
| 3 | 98% |
| 5 | 96% |
| 10 | 91% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol describes a general method for determining the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound solid compound
-
High-purity, anhydrous DMSO (or other solvent of interest)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Low-adhesion polypropylene vials
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Vortex or sonicate until fully dissolved.
-
This is your "Time 0" sample. Immediately analyze a portion of this solution by HPLC as described below.
-
Aliquot the remaining stock solution into multiple vials for storage at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).
3. HPLC Analysis:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Sample Preparation: Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
Data Acquisition: Inject the prepared sample and record the chromatogram. The peak area of this compound at Time 0 will serve as the baseline.
4. Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial of the stored this compound solution from each storage condition.
-
Allow the solution to come to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as for the Time 0 sample.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Technical Support Center: Intraperitoneal Injection of Compound-X
Disclaimer: Information regarding the specific compound "Lu AA33810" is not publicly available. This guide provides best practices and troubleshooting for a hypothetical small molecule inhibitor, hereafter referred to as "Compound-X," based on established protocols for preclinical research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the intraperitoneal (IP) injection of small molecule inhibitors.
Q1: My Compound-X is poorly soluble in aqueous solutions. What is the best vehicle to use for IP injection?
A1: Selecting an appropriate vehicle is critical for compounds with low aqueous solubility.[1] The goal is to maximize solubility while minimizing vehicle-induced toxicity.[1][2]
-
Co-solvents: A common approach is to first dissolve Compound-X in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).[2][3] The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid inflammation and toxicity.[3]
-
Surfactants: Adding a low percentage of a non-ionic surfactant, such as Tween 80 (e.g., 0.5-5%) or Cremophor EL, can help maintain the compound in a fine suspension or microemulsion, improving bioavailability.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[4]
-
Oil-based vehicles: For highly lipophilic compounds, sterile oils like corn oil or sesame oil can be used.[2]
It is crucial to perform a vehicle-only control experiment to ensure the vehicle itself does not produce any biological effects.[1]
Q2: I noticed a precipitate forming after preparing my Compound-X formulation or after injection. What should I do?
A2: Precipitation, or "crashing out," of the compound can lead to inaccurate dosing and poor absorption.[3]
-
Preparation Phase: If precipitation occurs upon dilution with an aqueous buffer, the organic co-solvent concentration may be too low to maintain solubility.[3] Try increasing the proportion of the co-solvent (while staying within toxicity limits) or adding a surfactant like Tween 80 before adding the aqueous component.[3] Gentle warming and sonication can also help, but ensure the compound is heat-stable.
-
Post-Injection: Precipitation in the peritoneal cavity can cause irritation, inflammation, and erratic absorption. This may indicate that the formulation is not stable in a physiological environment. Re-formulation using cyclodextrins or creating a micronized suspension may be necessary to improve stability and dissolution.[5]
Q3: The animal shows signs of pain or distress during injection, or there is bleeding at the site. What went wrong?
A3: These signs can indicate improper technique or an irritant formulation.
-
Technique: Ensure the correct restraint method is used to minimize animal movement.[6][7] The needle should be inserted at a 30-45° angle into the lower right abdominal quadrant to avoid injuring the cecum, bladder, or other organs.[6][8][9] Aspirating the syringe before injecting helps confirm that a blood vessel or organ has not been punctured.[9][10] If blood or a yellowish fluid (urine) appears in the syringe hub, the needle must be withdrawn, and a fresh preparation should be used for a new attempt.[9][10]
-
Formulation: The formulation's pH should be close to neutral, and the solution should be warmed to room or body temperature before injection to reduce discomfort.[11][12] Highly acidic, basic, or irritant vehicles (like high concentrations of DMSO) can cause pain.[1][12]
Q4: How can I be sure I am injecting into the peritoneal cavity and not subcutaneously or into the intestine?
A4: Proper needle placement is key. After inserting the needle into the lower right quadrant, you should feel a slight "pop" as it passes through the abdominal wall.[9] Before injecting, gently pull back on the plunger (aspirate).[10][13] If you are in the correct space, you will see negative pressure and no fluid will enter the syringe.[10] If you see a bubble under the skin forming as you inject, you are likely injecting subcutaneously.[14] Inadvertent injection into the gut is a known risk and can be minimized by proper technique and animal restraint.[11][12]
Q5: My experimental results show high variability between animals. Could this be related to the IP injections?
A5: Yes, high variability is a common consequence of inconsistent IP administration. The intraperitoneal route can be inherently unreliable as the injected substance may be inadvertently delivered to subcutaneous tissue, abdominal fat, or the gut, leading to differences in absorption rates.[11][12] Consistent and proper injection technique across all animals is critical.[15] Furthermore, IP absorption can be affected by the compound's lipid solubility; more lipophilic compounds are generally absorbed more rapidly from the peritoneal cavity.[5]
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for Compound-X following a single 20 mg/kg IP dose in different vehicles. This data is for illustrative purposes to demonstrate effective data presentation.
| Vehicle Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| 5% DMSO in Saline | 1850 | 0.5 | 7400 | 75% |
| 10% Cremophor EL in PBS | 2100 | 0.5 | 8500 | 86% |
| 20% HP-β-CD in Water | 2250 | 1.0 | 9800 | 99% |
| Corn Oil | 950 | 2.0 | 6500 | 66% |
Detailed Experimental Protocol: Intraperitoneal Injection in Mice
This protocol describes a standard method for the IP administration of a formulated compound.
1. Materials and Reagents
-
Compound-X
-
Selected vehicle (e.g., sterile 0.9% saline, DMSO, 20% HP-β-CD solution)
-
Sterile 1 mL syringes[8]
-
Sterile needles, 25-27 gauge (G), 5/8" length or less[8]
-
70% Isopropyl alcohol wipes[8]
-
Appropriate personal protective equipment (gloves, lab coat)
-
Sharps container[8]
2. Formulation Preparation
-
Accurately weigh Compound-X and the vehicle components.
-
If using a co-solvent, first dissolve Compound-X completely in the minimum required volume of DMSO.
-
Slowly add the aqueous vehicle (e.g., saline) to the DMSO concentrate while vortexing to prevent precipitation.
-
If required, adjust the pH to be near-neutral (7.0-7.4).
-
Warm the final formulation to room temperature (~25°C) or body temperature (~37°C) before injection.[11]
3. Animal Preparation and Injection Procedure
-
Weigh the animal to calculate the precise injection volume. The maximum recommended volume for an IP injection in a mouse is 10 ml/kg.[8]
-
Gently restrain the mouse using a "scruff" grip with your non-dominant hand to immobilize its head and body. Turn the animal so its abdomen is facing upwards, with the head tilted slightly downwards.[6][9] This position helps move the abdominal organs away from the injection site.[9]
-
Identify the injection site in the animal's lower right abdominal quadrant, lateral to the midline.[6][8] This avoids the cecum on the left side and the bladder in the center.[6][9]
-
Wipe the injection site with a 70% alcohol swab.[6]
-
Holding the syringe with your dominant hand, insert the needle, bevel facing up, at a 30-45 degree angle to the abdominal wall.[6][8]
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ.[9][10] If no fluid is drawn, proceed.
-
Inject the calculated volume smoothly and steadily.
-
Withdraw the needle at the same angle it was inserted and immediately place the syringe and needle into a sharps container without recapping.[8]
-
Return the mouse to its cage.
4. Post-Injection Monitoring
-
Observe the animal for at least 10-15 minutes post-injection for any signs of distress, bleeding, or adverse reaction.[8]
-
Monitor animals according to your approved institutional animal care protocol.
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Study
The following diagram outlines the typical workflow for evaluating Compound-X in a preclinical model.
Caption: Workflow for a preclinical study using intraperitoneal injection.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates how Compound-X might inhibit a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for small molecule inhibitors.[16]
Caption: Inhibition of the RAF kinase within the MAPK pathway by Compound-X.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. youtube.com [youtube.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ichor.bio [ichor.bio]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Gavage Administration of Lu AA33810
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the oral gavage administration of Lu AA33810 in rodents. The following information is curated to address common challenges and provide clear, actionable protocols for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral gavage a suitable administration route?
This compound is a selective and potent antagonist of the Neuropeptide Y5 (NPY5) receptor, investigated for its potential anxiolytic and antidepressant-like effects. Oral gavage is a precise method for administering exact doses of this compound directly into the stomach, ensuring accurate and reproducible exposure for preclinical studies. This compound has demonstrated high oral bioavailability in rats (92%), making oral gavage an effective route of administration.[1]
Q2: What is a suitable vehicle for preparing this compound for oral gavage?
For poorly water-soluble compounds like this compound, a common and effective vehicle is a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water. This vehicle creates a uniform suspension, facilitating accurate dosing. A surfactant, such as Tween 80 (e.g., at 0.1-0.2% v/v), can be added to the methylcellulose solution to improve the wettability and dispersion of the compound.
Q3: What are the recommended doses of this compound for oral administration in rats?
Published studies have used doses ranging from 3 to 30 mg/kg in rats to demonstrate the anxiolytic and antidepressant-like effects of this compound.[2] The optimal dose for a specific study should be determined based on the experimental objectives and relevant literature.
Q4: What is the maximum volume that can be administered to a rat via oral gavage?
The maximum volume for oral gavage in rats is typically 10 mL/kg of body weight. However, it is always recommended to use the minimum volume necessary to deliver the desired dose accurately.
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
A well-prepared vehicle is crucial for the successful administration of this compound.
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
While stirring the heated water, slowly add the methylcellulose powder to allow for proper wetting of the particles.
-
Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring the solution at room temperature or on ice until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
-
If using a surfactant like Tween 80, it can be added to the final solution and mixed until fully incorporated.
-
Store the prepared vehicle in a sterile, sealed container at 4°C. Allow the vehicle to return to room temperature before use.
Preparation of this compound Suspension
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional)
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed.
-
Weigh the calculated amount of this compound powder. For improved particle size reduction, the powder can be triturated in a mortar and pestle.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a smooth paste. This initial wetting step is critical for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing with a vortex mixer or magnetic stirrer.
-
For a more uniform and stable suspension, sonicate the mixture.
-
Prepare the suspension fresh daily and ensure it is thoroughly mixed immediately before each administration.
Oral Gavage Procedure in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes
-
Straight or curved oral gavage needles (16-18 gauge for adult rats)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat. One common method is to grasp the rat over the shoulders, using your thumb and forefinger to gently secure the head and prevent movement. The body of the rat can be supported against your body.
-
Ensure the restraint does not impede the animal's breathing.
-
-
Gavage Needle Measurement and Insertion:
-
Measure the correct insertion length by holding the gavage needle alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The rat should swallow as the needle passes into the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Administration of the Suspension:
-
Once the needle is correctly positioned in the esophagus, administer the suspension slowly and steadily.
-
Monitor the animal closely for any signs of distress, such as coughing or gasping. If this occurs, immediately withdraw the needle.
-
-
Post-Procedure Monitoring:
-
After administration, gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 15-30 minutes for any adverse reactions, such as labored breathing or lethargy.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in creating a uniform suspension | Inadequate wetting of the compound, clumping of methylcellulose. | Ensure the initial paste-making step is performed correctly. Sonicate the final suspension to break up any aggregates. Prepare the methylcellulose vehicle according to the detailed protocol. |
| Compound precipitates out of suspension | Poor stability of the suspension. | Prepare the suspension fresh daily. Always vortex the suspension vigorously immediately before drawing each dose. |
| Animal struggles excessively during the procedure | Improper restraint, stress. | Ensure the handler is experienced in proper restraint techniques. Handle the animals gently to acclimate them before the procedure. |
| Resistance felt during needle insertion | Incorrect placement of the needle (e.g., in the trachea). | Do not force the needle. Immediately withdraw and re-insert, ensuring the needle is aimed towards the back of the throat. |
| Fluid observed at the nose or mouth during administration | Accidental administration into the trachea. | Immediately stop the administration and withdraw the needle. Monitor the animal closely for signs of respiratory distress. |
| High variability in experimental results | Inconsistent dosing due to non-uniform suspension or inaccurate volume measurement. | Ensure the suspension is homogenous by vortexing before each dose. Use calibrated syringes for accurate volume administration. |
| Post-administration distress (e.g., labored breathing) | Aspiration of the compound, esophageal injury. | Euthanize animals showing severe distress. Review and refine the gavage technique to prevent future occurrences. Consider using flexible-tipped gavage needles to minimize the risk of injury. |
Visual Aids
Caption: Workflow for the preparation and oral gavage administration of this compound.
Caption: Decision tree for troubleshooting common issues during oral gavage.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lu AA33810 Technical Support Center: Interpreting Conflicting Results
Welcome to the technical support center for Lu AA33810 studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret the nuances of preclinical data on this selective neuropeptide Y Y5 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address apparent conflicting results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acute dosing of this compound in the Forced Swim Test (FST) didn't show a significant antidepressant-like effect, but some published studies report positive results. Why is there a discrepancy?
A1: This is a common point of confusion that can arise from several factors related to experimental design. While some studies have shown that a single intraperitoneal dose of 10 mg/kg this compound can reverse depressive-like behavior in the FST, particularly in an astroglial ablation model of depression, other studies have utilized chronic dosing to observe similar effects.[1][2]
Troubleshooting Checklist:
-
Animal Model: Are you using a standard acute stress model or a model involving chronic stress or genetic predisposition? The underlying pathology of the depression model can influence the required treatment duration. For instance, in the Flinders Sensitive Line (FSL) rats, a genetic model of depression, chronic dosing was necessary to produce an antidepressant-like effect in the FST.[3][4]
-
Rat Strain: Different rat strains can exhibit varying responses. The positive acute effects have been reported in Sprague-Dawley rats.[1] Check if your chosen strain has a different sensitivity.
-
Behavioral Parameters: Are you only measuring immobility? It's beneficial to also score climbing and swimming behaviors, as these can be differentially affected by compounds acting on noradrenergic versus serotonergic systems. This compound has been shown to impact the noradrenergic pathway.[1]
Q2: I'm observing antidepressant-like effects with this compound in the Forced Swim Test, but not in the Chronic Mild Stress (CMS) model using the sucrose (B13894) consumption test. Is the compound not effective in the CMS model?
A2: Not necessarily. Both the FST and CMS are valid models, but they measure different aspects of depressive-like behavior. The FST primarily assesses behavioral despair, while the CMS model with the sucrose consumption test measures anhedonia (a core symptom of depression). This compound has shown efficacy in both models, but the experimental conditions often differ.
Key Differences to Consider:
-
Dosing Regimen: Studies showing positive effects of this compound in the CMS model have typically used chronic dosing (e.g., 3 and 10 mg/kg/day, i.p.).[3][4] An acute or short-term dosing regimen may not be sufficient to reverse the effects of chronic stress on reward-seeking behavior.
-
Model-Specific Effects: The neurobiological underpinnings of behavioral despair in the FST and anhedonia in the CMS model are not identical. It's possible that the time course for therapeutic effects on these different behavioral domains varies.
Q3: The antidepressant-like effect of this compound in my study seems to be weaker than what is reported in some publications. What could be the reason?
A3: The magnitude of the effect can be influenced by several experimental variables. It is crucial to ensure that your experimental setup aligns with established protocols.
Potential Factors Influencing Effect Size:
-
Drug Administration: Confirm the correct vehicle and route of administration. This compound is often dispersed in 0.5% methylcellulose (B11928114) for intraperitoneal injections.
-
Brain Exposure: The in vivo effects of this compound have been correlated with a brain exposure of ≥ 50 ng/g and an ex vivo Y(5) receptor occupancy of 22% to 95%.[3][4] Variations in metabolism between different rat strains or even individual differences could affect brain bioavailability.
-
Behavioral Testing Conditions: Ensure that the conditions for your behavioral tests (e.g., water temperature in the FST, duration of stress in the CMS model) are consistent and well-controlled.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
| In Vitro Activity | Value | Reference |
| Binding Affinity (Kᵢ) to rat Y₅ receptors | 1.5 nM | [3][4] |
| In Vivo Efficacy in Animal Models | Dose | Animal Model | Effect | Reference |
| Forced Swim Test (FST) | 10 mg/kg (single dose, i.p.) | Astroglial Ablation (Sprague-Dawley rats) | Reversed depressive-like behavioral changes. | [1][2] |
| Forced Swim Test (FST) | 10 mg/kg/day (chronic, i.p.) | Flinders Sensitive Line Rats | Produced antidepressant-like effects. | [3][4] |
| Chronic Mild Stress (CMS) | 3 and 10 mg/kg/day (chronic, i.p.) | Wistar rats | Normalized stress-induced decrease in sucrose consumption. | [3][4] |
| Social Interaction Test | 3-30 mg/kg (acute or chronic, p.o.) | Sprague-Dawley rats | Produced anxiolytic-like effects. | [3][4] |
| Y₅ Agonist-Induced Feeding | 3-30 mg/kg (p.o.) | Sprague-Dawley rats | Blocked feeding elicited by a Y₅ receptor-selective agonist. | [3][4] |
| Pharmacokinetic Parameters | Species | Value | Reference |
| Oral Bioavailability | Mice | 42% | [5] |
| Oral Bioavailability | Rats | 92% | [5] |
Experimental Protocols
Forced Swim Test (FST) - General Protocol
This protocol is a generalized representation based on standard FST procedures.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute habituation swim. This is done to induce a stable baseline of immobility for the test session. After the session, the rats are removed, dried, and returned to their home cages.
-
Drug Administration: this compound or vehicle is administered according to the experimental design (e.g., single dose after the pre-test or chronically for a specified period).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing are scored by a trained observer blind to the treatment conditions. A decrease in immobility is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) - General Protocol
This protocol is a generalized representation of the CMS model.
-
Induction of Stress (3-5 weeks): Rats are housed individually and subjected to a variable sequence of mild, unpredictable stressors. These can include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Sucrose Consumption Test:
-
Baseline: Before the stress period, rats are trained to consume a 1% sucrose solution. Their baseline preference for sucrose over water is measured.
-
During CMS: Sucrose consumption is measured weekly to monitor the induction of anhedonia (a significant decrease in sucrose preference).
-
-
Drug Administration: Chronic administration of this compound or vehicle is typically initiated after the establishment of anhedonia (e.g., after 2-3 weeks of CMS) and continues for several weeks.
-
Outcome Measurement: The primary outcome is the reversal of the stress-induced decrease in sucrose consumption. An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.
Visualizations
Caption: A troubleshooting workflow for interpreting conflicting Forced Swim Test (FST) results.
Caption: The proposed signaling pathway for the antidepressant-like effects of this compound.
References
- 1. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Lu AA33810 Behavioral Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of behavioral experiments involving the selective NPY Y5 receptor antagonist, Lu AA33810. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during behavioral experiments with this compound in a question-and-answer format.
Q1: We are observing high variability in our Forced Swim Test (FST) results with this compound. What are the potential causes and solutions?
A1: High variability in the FST is a common challenge. Several factors can contribute to this:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, and water temperature can significantly impact their behavior.[1] Ensure the testing room has consistent, dim lighting and is free from sudden noises. The water temperature should be maintained at a constant 23-25°C.[1]
-
Experimenter Effects: The handling of animals by different experimenters can introduce variability. It is advisable to have a single, well-trained experimenter handle the animals throughout the study.[1] If multiple experimenters are necessary, ensure they follow a standardized handling protocol.
-
Animal Characteristics: The strain, age, and sex of the rodents can influence their performance in the FST. It is crucial to use animals of the same strain, age, and sex within an experiment and to report these details in your methodology.
-
Acclimation: Insufficient acclimation to the testing room can lead to heightened stress and inconsistent results. Allow animals to acclimate to the testing room for at least 60 minutes before starting the experiment.[2]
-
Drug Administration: The timing of this compound administration relative to the test is critical. For acute studies, ensure a consistent time interval between injection and testing. For chronic studies, maintain a regular dosing schedule.
Q2: Our Chronic Mild Stress (CMS) model is not consistently inducing anhedonia (reduced sucrose (B13894) preference). How can we improve the reliability of the model when testing this compound?
A2: The CMS model is notoriously difficult to establish and maintain. Here are some key considerations:
-
Stressor Variety and Unpredictability: The core principle of the CMS model is the use of a variety of mild, unpredictable stressors.[3] Avoid a fixed schedule of stressors, as animals can habituate to predictable routines. A diverse range of stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal, social isolation) should be applied randomly.[4]
-
Duration of Stress: A two-week period of stress is typically the minimum required to induce a stable anhedonic state.[3]
-
Sucrose Preference Testing: The protocol for the sucrose preference test itself can be a source of variability. Ensure that animals are properly habituated to the two-bottle choice before the baseline measurement. The position of the sucrose and water bottles should be switched during the test to avoid place preference.
-
Animal Strain: Different rat strains exhibit varying susceptibility to stress. Wistar and Sprague-Dawley rats are commonly used and have been shown to develop anhedonia in response to CMS.[5]
-
Baseline Measurements: Establish a stable baseline of sucrose preference before initiating the CMS protocol. This will allow for a more accurate assessment of the effects of stress and subsequent treatment with this compound.
Q3: We are not observing the expected anxiolytic-like effects of this compound in the Social Interaction Test. What could be the issue?
A3: The Social Interaction Test is sensitive to a number of variables:
-
Lighting Conditions: The level of illumination in the testing arena can significantly impact social interaction. Testing under bright, anxiogenic lighting is more likely to reveal the anxiolytic effects of a compound.
-
Novelty of the Partner: The stimulus animal should be unfamiliar to the test animal to elicit genuine social investigation.
-
Habituation: Allow the test animal to habituate to the testing arena before introducing the stimulus animal. This reduces anxiety related to the novel environment and allows for a clearer assessment of social behavior.
-
Scoring: The definition of social interaction needs to be precise and consistently applied. This typically includes behaviors like sniffing, following, and grooming the partner. The scorer should be blind to the treatment groups to avoid bias.
-
Housing Conditions: Socially isolated animals may show increased social interaction, which could mask the effects of an anxiolytic compound.[6] Conversely, group-housed animals may have lower baseline social interaction. Standardize housing conditions across all experimental groups.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound.
Table 1: Pharmacokinetic Profile of this compound in Rats [7][8]
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 92% | p.o. |
| Brain Exposure (at effective doses) | ≥ 50 ng/g | p.o. |
| Ex Vivo Y5 Receptor Occupancy | 22% - 95% | p.o. |
Table 2: Efficacy of this compound in Behavioral Models [5]
| Behavioral Model | Species/Strain | Dose and Route | Effect |
| Forced Swim Test | Flinders sensitive line rats | 10 mg/kg/day, i.p. (chronic) | Antidepressant-like effects |
| Chronic Mild Stress | Wistar rats | 3 and 10 mg/kg/day, i.p. (chronic) | Normalization of stress-induced decrease in sucrose consumption |
| Social Interaction Test | Sprague-Dawley rats | 3-30 mg/kg, p.o. (acute or chronic) | Anxiolytic-like effects |
| Social Interaction Test | Flinders sensitive line rats | 10 mg/kg/day, i.p. (chronic) | Anxiolytic-like effects |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Forced Swim Test (FST) Protocol
This protocol is adapted from standard FST procedures and studies involving this compound.[2][9]
-
Apparatus: A transparent cylindrical container (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male rats of a suitable strain (e.g., Flinders sensitive line or Wistar).
-
Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swimming session. This is to induce a stable baseline of immobility for the test session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Chronic Study): Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for the duration of the study.
-
Day 2 (Test Session): 24 hours after the pre-test session, administer the final dose of this compound or vehicle. At the appropriate time point post-dosing (e.g., 60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: Record the entire 5-minute test session. A trained observer, blind to the treatment groups, should score the duration of immobility (the rat makes only the necessary movements to keep its head above water).
Chronic Mild Stress (CMS) Protocol
This protocol is a generalized representation of CMS procedures used in this compound studies.[3][4][5]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Baseline Sucrose Preference: For one week prior to the stress period, habituate the rats to a two-bottle choice of 1% sucrose solution and water. Measure the consumption of each liquid over a 24-hour period to establish a baseline preference.
-
Stress Period (2-7 weeks): Subject the rats to a variable sequence of mild stressors. Examples of stressors include:
-
Continuous overhead illumination for 24-36 hours.
-
45° cage tilt for 12-24 hours.
-
Damp bedding (200 ml of water in the sawdust) for 12-24 hours.
-
Reversal of the light/dark cycle.
-
Social isolation for 24 hours.
-
Paired housing for 24 hours.
-
Food or water deprivation for 12-24 hours.
-
-
Sucrose Preference Monitoring: Measure sucrose preference once a week to monitor the development of anhedonia.
-
Drug Administration: Once a stable reduction in sucrose preference is observed, begin chronic administration of this compound (e.g., 3 or 10 mg/kg/day, i.p.) or vehicle.
-
-
Data Analysis: Calculate the sucrose preference as a percentage of total fluid intake. A significant reduction in sucrose preference in the vehicle-treated stress group compared to the non-stressed control group indicates successful induction of anhedonia. An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.
Social Interaction Test Protocol
This protocol is based on standard procedures for assessing anxiolytic-like effects.[5][10]
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) with dim, indirect lighting.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Habituation: Place the test rat in the center of the arena and allow it to explore freely for 10 minutes.
-
Drug Administration: Administer this compound (e.g., 3-30 mg/kg, p.o.) or vehicle.
-
Test Session: At the appropriate time point post-dosing (e.g., 60 minutes), place the test rat back into the arena with an unfamiliar, weight-matched male conspecific.
-
-
Data Analysis: Record the 10-minute session. A trained observer, blind to the treatment groups, should score the total duration of active social interaction. This includes behaviors such as sniffing, following, grooming, and crawling over or under the partner. An increase in social interaction time in the this compound-treated group compared to the vehicle-treated group suggests an anxiolytic-like effect.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.
Caption: NPY Y5 Receptor Signaling and this compound Antagonism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a behavioral model.
Caption: General Workflow for this compound Behavioral Experiments.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting unexpected results in this compound behavioral experiments.
Caption: Logical Flow for Troubleshooting Behavioral Experiments.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of social isolation on neuropeptide Y levels, exploratory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
Technical Support Center: Overcoming Poor Brain Penetration of Small Molecule Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of small molecule antagonists.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable troubleshooting steps.
Issue 1: My small molecule antagonist shows high in vitro potency but lacks in vivo efficacy in a central nervous system (CNS) model.
Potential Cause: The most likely reason for this discrepancy is poor penetration of the compound across the blood-brain barrier (BBB). While potent at its target, the molecule may not be reaching sufficient concentrations in the brain to exert its therapeutic effect.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the molecule's key physicochemical properties against the optimal ranges for CNS drugs.[1][2][3]
-
Data Presentation: Physicochemical Properties for CNS Drug Candidates
Property Optimal Range for CNS Penetration Molecular Weight (MW) < 400 Da Lipophilicity (logP) 1.5 - 3.5 Polar Surface Area (PSA) < 70 Ų Hydrogen Bond Donors (HBD) ≤ 3 Hydrogen Bond Acceptors (HBA) ≤ 7 | pKa (for ionizable compounds) | 7.5 - 10.5 (for basic compounds) |
-
-
In Vitro BBB Permeability Assays: Conduct in vitro assays to estimate the compound's ability to cross the BBB.[4][5][6][7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB: This assay provides a high-throughput initial screen for passive diffusion.
-
Cell-Based Transwell Assays: Employing cell lines like Caco-2 or, more relevantly, brain microvascular endothelial cells (BMECs), can provide insights into both passive and active transport mechanisms.[4][5][6] Co-culture models with astrocytes or pericytes can further mimic the in vivo environment.[7]
-
-
Efflux Ratio Determination: Use cell-based assays to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][9] An efflux ratio significantly greater than 1 suggests active efflux is limiting brain penetration.
-
Experimental Workflow: Efflux Ratio Determination
Caption: Workflow for determining if a compound is an efflux substrate.
-
-
In Vivo Brain Pharmacokinetic Studies: If in vitro data suggest poor permeability or high efflux, confirm these findings in vivo.
-
Microdialysis: This technique directly measures the unbound drug concentration in the brain's extracellular fluid, providing the most relevant measure of target engagement.[10][11][12]
-
Brain Homogenate Analysis: Measure total drug concentration in brain tissue and compare it to plasma concentrations to calculate the brain-to-plasma ratio (Kp). Be aware that this can be confounded by non-specific tissue binding.[13]
-
Issue 2: My compound is a known P-glycoprotein (P-gp) substrate. How can I improve its brain penetration?
Potential Cause: P-glycoprotein is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain, limiting their accumulation.[8][9][14]
Troubleshooting Steps:
-
Structural Modification: The primary strategy is to modify the compound's structure to reduce its affinity for P-gp.[15][16][17]
-
Reduce Hydrogen Bonding: Decreasing the number of hydrogen bond donors can reduce P-gp recognition.
-
Increase Lipophilicity (with caution): While higher lipophilicity can improve passive diffusion, it can also increase P-gp substrate potential. A careful balance is necessary.
-
Masking P-gp Recognition Sites: Strategic placement of polar groups or introduction of conformational constraints can sometimes shield the molecule from P-gp binding.
-
-
Co-administration with a P-gp Inhibitor: In a research setting, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) can be used to confirm that P-gp is the primary efflux transporter responsible for poor brain penetration.[8][14] However, this is often not a viable clinical strategy due to potential drug-drug interactions.
-
Signaling Pathway: P-gp Efflux at the BBB
Caption: P-glycoprotein actively transports drugs from the brain back into the bloodstream.
-
-
Alternative Delivery Strategies: For high-value targets where structural modification is not feasible, consider novel delivery approaches.
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can mask it from P-gp and facilitate transport across the BBB.[18]
-
Receptor-Mediated Transcytosis: Conjugating the drug to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) can "Trojan horse" it into the brain.[19][20][21]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical physicochemical properties for good brain penetration?
A1: The most influential properties are molecular weight (ideally <400 Da), lipophilicity (logP between 1.5 and 3.5), and polar surface area (ideally <70 Ų).[2][3] It's a multi-parameter optimization problem; a compound with one property outside the ideal range may still penetrate the brain if other properties are highly favorable.
Q2: What are the main types of in vitro BBB models and which one should I use?
A2: In vitro BBB models can be broadly categorized into artificial membrane-based and cell-based assays.
-
Data Presentation: Comparison of In Vitro BBB Models [4][5][6][7][22]
Model Type Examples Advantages Disadvantages Best For Artificial Membrane PAMPA-BBB High-throughput, low cost, good for passive diffusion Lacks transporters and cellular complexity Early-stage screening of large compound libraries Cell-Based (Monolayer) Caco-2, MDCK, bEnd.3 Incorporates some transporters, more biologically relevant Can have leaky junctions, may not express all relevant transporters Ranking compounds for permeability and identifying P-gp substrates Cell-Based (Co-culture) BMECs with astrocytes/pericytes Tighter junctions, better mimics in vivo BBB More complex and lower throughput More accurate permeability assessment of lead compounds | Stem Cell-Derived | iPSC-derived BMECs | Human-relevant, high TEER values | Technically demanding, can be variable | Predictive human BBB modeling |
The choice of model depends on the stage of your research. Start with a high-throughput screen like PAMPA-BBB and progress to more complex, biologically relevant models for promising candidates.
Q3: How can I measure the concentration of my drug in the brain in vivo?
A3: Several techniques are available to measure brain drug concentrations in vivo.
-
Microdialysis: This is considered the gold standard as it measures the pharmacologically relevant unbound drug concentration in the brain's interstitial fluid over time.[10][11][12]
-
Brain Homogenate Analysis: This involves collecting brain tissue, homogenizing it, and measuring the total drug concentration. This is a simpler method but does not distinguish between bound and unbound drug.[13]
-
Imaging Techniques: Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used to non-invasively visualize and quantify drug distribution in the brain in real-time.[10][23] These methods require specialized equipment and radiolabeled compounds.
Q4: Besides P-gp, are there other transporters at the BBB I should be aware of?
A4: Yes, while P-gp is the most well-known, other efflux transporters like Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs) are also present at the BBB and can limit the brain penetration of their substrates.[18] Conversely, there are also uptake transporters (e.g., for glucose and amino acids) that can be exploited for drug delivery.[24]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB
Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the BBB.
Methodology:
-
A filter plate with a 96-well donor plate and a 96-well acceptor plate is used.
-
The filter membrane of the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form the artificial membrane.
-
The test compound is dissolved in a buffer solution and added to the donor wells.
-
The acceptor wells are filled with a buffer solution.
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specified period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.
Protocol 2: Caco-2 Bidirectional Permeability Assay for Efflux Ratio
Objective: To determine if a compound is a substrate for efflux transporters, particularly P-gp, which is highly expressed in Caco-2 cells.
Methodology:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
The permeability of the compound is measured in two directions:
-
Apical (A) to Basolateral (B): The compound is added to the apical side (top chamber), and its appearance in the basolateral side (bottom chamber) is measured over time.
-
Basolateral (B) to Apical (A): The compound is added to the basolateral side, and its appearance in the apical side is measured.
-
-
Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio > 2 is generally considered indicative of active efflux.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of P-glycoprotein in the Blood-Brain Barrier | Semantic Scholar [semanticscholar.org]
- 10. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 11. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 18. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arcjournals.org [arcjournals.org]
- 22. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 23. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Lu AA33810 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the purity, synthesis-related impurities, and experimental handling of this potent Neuropeptide Y Y5 receptor antagonist.
Purity and Impurities
Data Presentation: Purity and Potential Impurities
This compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] Below is a summary of its key chemical properties and a list of potential synthesis-related impurities.
| Parameter | Value | Source |
| Purity | ≥98% (typically by HPLC) | [1][2] |
| Molecular Formula | C₁₉H₂₅N₃O₂S₃ | [3] |
| Molecular Weight | 423.62 g/mol | [3] |
| Potential Synthesis-Related Impurity | Potential Source in Synthesis |
| Unreacted Starting Materials | Incomplete reaction during the final coupling steps. |
| Diastereomeric Impurities | If chiral separations are incomplete during synthesis. |
| By-products from Sulfonamide Formation | Incomplete reaction or side reactions during the sulfonylation step. |
| Residual Solvents | Solvents used during synthesis and purification (e.g., DMF, ethanol). |
| Degradation Products | Instability under certain storage or experimental conditions. |
Experimental Protocols
Detailed Methodology: Purity Analysis by HPLC (General Protocol)
While specific conditions may vary by manufacturer, a general Reverse-Phase HPLC (RP-HPLC) method for determining the purity of small molecules like this compound is as follows.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid or TFA in water.
-
Mobile Phase B: 0.1% formic acid or TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the compound and any impurities. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: My this compound sample shows a lower purity than expected when I analyze it. What could be the reason?
Answer: Several factors could contribute to a perceived decrease in purity:
-
Improper Storage: this compound should be stored at room temperature as recommended by suppliers.[1] Exposure to moisture, light, or extreme temperatures can lead to degradation.
-
Contaminated Solvents or Reagents: Ensure that all solvents and reagents used for sample preparation and HPLC analysis are of high purity to avoid introducing extraneous peaks.
-
Incorrect HPLC Method: The HPLC method may not be optimized for your specific sample and impurities. Adjusting the gradient, mobile phase composition, or column chemistry may be necessary to achieve better separation.
-
Degradation in Solution: this compound may not be stable in your chosen solvent over long periods. It is recommended to prepare fresh solutions for each experiment.
Question 2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
Answer: this compound is soluble in DMSO up to 100 mM.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous culture medium. To avoid precipitation:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO.
-
Use Serial Dilutions: If a very low final concentration is required, perform serial dilutions of your DMSO stock in your aqueous buffer.
-
Add Stock to Aqueous Solution: Always add the DMSO stock solution to the aqueous buffer, not the other way around, and mix immediately.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.1%) to minimize solvent toxicity to your cells.
Question 3: I observe unexpected or inconsistent results in my cell-based assays with this compound. What are some potential causes?
Answer: Inconsistent results can arise from several experimental variables:
-
Compound Precipitation: As mentioned above, this compound may precipitate out of solution in your aqueous media, leading to a lower effective concentration. Visually inspect your media for any signs of precipitation.
-
Cell Line Variability: The expression of the NPY Y5 receptor can vary between different cell lines and even between different passages of the same cell line. Ensure you are using a cell line with confirmed Y5 receptor expression.
-
Assay Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the cellular response to this compound. Optimize these parameters for your specific assay.
-
Off-Target Effects: While this compound is highly selective for the Y5 receptor, at high concentrations, it may interact with other receptors, such as serotonin (B10506) receptors (5-HT₁A and 5-HT₂B), which could lead to unexpected biological effects.[2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[2][3] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also modulate intracellular calcium mobilization.[4][5] By blocking the Y5 receptor, this compound prevents these downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Lu AA33810 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lu AA33810 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and highly selective antagonist for the neuropeptide Y (NPY) Y5 receptor.[1][2] It binds to rat Y5 receptors with a high affinity (Ki = 1.5 nM) and effectively antagonizes NPY-induced signaling pathways, such as cAMP and calcium mobilization, in vitro.[1][3] Its function as a Y5 receptor antagonist is central to its observed effects in preclinical models.
Q2: What are the primary therapeutic areas being investigated for this compound?
A2: this compound has been primarily investigated for its anxiolytic- and antidepressant-like effects.[1][3][4] Studies have shown its efficacy in various rodent models of stress, anxiety, and depression.[3][5] The NPY Y5 receptor is also known for its role in appetite, and this compound has been shown to block feeding induced by Y5 receptor agonists.[1][2]
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
A3: While specific formulation details for this compound are not always published, a common approach for small molecule inhibitors with poor aqueous solubility is to use a mixture of solvents.[6] A typical vehicle might consist of DMSO, Tween 80, and saline. It is crucial to establish the maximum tolerated concentration of the vehicle itself by including a vehicle-only control group in your experiments to rule out any confounding effects.[6]
Q4: How do I determine the appropriate dose for my in vivo study?
A4: The initial step is often a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[6] Dosing for efficacy studies can be guided by published literature, where doses for this compound in rats have ranged from 3 mg/kg to 30 mg/kg for oral (p.o.) or intraperitoneal (i.p.) administration.[1][3] In vivo effects have been correlated with a brain exposure of at least 50 ng/g and an ex vivo Y5 receptor occupancy of 22% to 95%.[1][3] It is recommended to perform a dose-response study to determine the optimal dose for your specific model and endpoint.[6]
Troubleshooting Guide
Issue 1: The compound does not show the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic/Pharmacodynamic (PK/PD) Study: This is essential to confirm that this compound is reaching the brain at sufficient concentrations to occupy the Y5 receptor.[6] The target brain exposure is reported to be ≥ 50 ng/g.[1][3]
-
Verify Compound Integrity: Ensure the compound has not degraded during storage or formulation. Prepare fresh solutions for each experiment.[7]
-
Optimize Formulation: Poor solubility can lead to inadequate absorption. Experiment with different vehicle formulations to improve bioavailability.[6][7]
-
Review Animal Model: The chosen animal model may not be appropriate for the intended therapeutic effect. For example, specific stress models or rat strains have been used to demonstrate the antidepressant-like effects of this compound.[3][5]
-
-
Issue 2: Unexpected toxicity or adverse effects are observed.
-
Possible Cause 1: Vehicle Toxicity.
-
Troubleshooting Steps: Always include a control group that receives only the vehicle.[6] This allows you to distinguish between toxicity caused by the vehicle and toxicity caused by the compound. If the vehicle control group shows adverse effects, a different, less toxic vehicle formulation is required.[6]
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps: While this compound is reported to be highly selective for the Y5 receptor, off-target activity can never be fully excluded.[2] Investigating potential off-target effects may require in vitro profiling against a panel of other receptors and enzymes.[6] Using a structurally unrelated Y5 antagonist as a control can also help confirm that the observed effects (both therapeutic and adverse) are mediated through the Y5 receptor.[7]
-
Issue 3: High variability in efficacy data between animals in the same group.
-
Possible Cause: Inconsistent compound administration or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure that the administration technique (e.g., gavage volume, injection site and speed) is consistent across all animals.[6]
-
Control Environmental Factors: Stress, noise, and light cycles can significantly impact behavioral studies. Maintain a consistent and controlled environment for all experimental animals.
-
Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the experimenters to the treatment conditions to minimize bias.[6]
-
-
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Dosing Regimen | Route | Observed Effects | Reference |
| Sprague-Dawley Rats (Feeding) | 3-30 mg/kg | p.o. | Blocked feeding elicited by a Y5 receptor agonist. | [3],[1] |
| Sprague-Dawley Rats (Anxiety) | 3-30 mg/kg (acute or chronic) | p.o. | Produced anxiolytic-like effects in the social interaction test. | [3],[1] |
| Wistar Rats (Chronic Mild Stress) | 3 and 10 mg/kg/day (chronic) | i.p. | Normalized stress-induced decrease in sucrose (B13894) consumption (antidepressant-like activity). | [3],[1] |
| Flinders Sensitive Line Rats | 10 mg/kg/day (chronic) | i.p. | Produced anxiolytic-like effects (social interaction) and antidepressant-like effects (forced swim test). | [3],[1] |
| Glial Ablation Model Rats | 10 mg/kg (single dose) | i.p. | Reversed depressive-like behavior in the forced swim test and prevented astrocyte degeneration. | [4],[5] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| In Vitro Affinity | |||
| Ki (rat Y5 receptor) | 1.5 nM | Rat | [3],[1] |
| Oral Bioavailability | |||
| 92% | Rat | [2] | |
| 42% | Mouse | [2] | |
| In Vivo Target Engagement | |||
| Effective Brain Exposure | ≥ 50 ng/g | Rat | [3],[1] |
| Ex Vivo Receptor Occupancy | 22% to 95% (correlated with effects) | Rat | [3],[1] |
Experimental Protocols
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol is a general guideline based on methodologies used in studies with this compound.[4][5]
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time before the test (e.g., 60 minutes).
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute session. This is for habituation. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session. The session should be video-recorded for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.[5]
Visualizations
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Assessing Lu AA33810 Target Engagement in the CNS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AA33810. Our goal is to address specific issues that may be encountered during the assessment of its target engagement in the Central Nervous System (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in the CNS?
This compound is a novel, selective, and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] In the CNS, its primary target is the NPY Y5 receptor, which is implicated in the regulation of stress, anxiety, and depression.[1][3]
Q2: What is the mechanism of action of this compound?
This compound acts by binding to NPY Y5 receptors and blocking the intracellular signaling pathways normally activated by the endogenous ligand, NPY. Specifically, it has been shown to antagonize NPY-evoked cyclic AMP (cAMP) and calcium mobilization in vitro.[3]
Q3: What level of brain exposure and receptor occupancy is associated with the in vivo effects of this compound?
Preclinical studies in rats have shown that the anxiolytic- and antidepressant-like effects of this compound are correlated with a brain exposure of greater than or equal to 50 ng/g and an ex vivo Y5 receptor occupancy ranging from 22% to 95%.[1][3]
Q4: Has this compound been studied using PET imaging for CNS target engagement?
While Positron Emission Tomography (PET) imaging is a powerful tool for assessing CNS target engagement of drug candidates, publicly available research has not yet detailed specific PET studies for this compound.[4][5][6][7] However, the general principles of PET can be applied to develop a suitable radioligand for the Y5 receptor to enable such studies.
Q5: What are the key signaling pathways affected by this compound?
This compound primarily interferes with the NPY-Y5 receptor signaling cascade. The antidepressant-like effects of this compound have been linked to its influence on brain-derived neurotrophic factor (BDNF) protein expression and the MAPK/ERK and PI3K signaling pathways.[8][9]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| Ki (Y5 Receptor) | Rat | 1.5 nM | [3] |
| Functional Antagonism | In vitro | Antagonized NPY-evoked cAMP and calcium mobilization | [3] |
Table 2: Pharmacokinetic and Target Engagement Parameters of this compound in Rodents
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 42% | [2] |
| Oral Bioavailability | Rat | 92% | [2] |
| Effective Brain Exposure | Rat | ≥ 50 ng/g | [1][3] |
| Ex Vivo Y5 Receptor Occupancy | Rat | 22 - 95% | [1][3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in brain tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Brain Tissue Homogenization:
- Accurately weigh the frozen brain tissue sample.
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.
2. Sample Preparation (Protein Precipitation):
- To a known volume of brain homogenate, add a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex the mixture vigorously to ensure complete protein precipitation.
- Centrifuge the sample at high speed to pellet the precipitated proteins.
- Carefully collect the supernatant.
3. LC-MS/MS Analysis:
- Inject the supernatant into the LC-MS/MS system.
- Chromatographic separation is typically achieved on a C18 reverse-phase column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.
4. Data Analysis:
- Construct a calibration curve using standards of known this compound concentrations.
- Determine the concentration of this compound in the brain homogenate samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 2: Ex Vivo Y5 Receptor Occupancy Assessment by Autoradiography
This protocol describes a general method for determining the ex vivo occupancy of Y5 receptors by this compound in rodent brains.
1. Animal Dosing:
- Administer this compound or vehicle to the animals at various doses and time points prior to tissue collection.
2. Tissue Collection and Sectioning:
- At the designated time, euthanize the animals and rapidly extract the brains.
- Freeze the brains immediately (e.g., in isopentane (B150273) cooled with dry ice).
- Using a cryostat, cut thin coronal or sagittal brain sections (e.g., 20 µm).
- Thaw-mount the sections onto microscope slides.
3. Autoradiographic Labeling:
- Incubate the brain sections with a radiolabeled Y5 receptor ligand (e.g., [¹²⁵I]-labeled peptide YY) in a suitable buffer.
- To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a saturating concentration of a non-radiolabeled Y5 receptor antagonist.
4. Washing and Exposure:
- Wash the sections in ice-cold buffer to remove unbound radioligand.
- Dry the slides and expose them to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
5. Data Analysis:
- Quantify the density of the autoradiographic signal in specific brain regions of interest using image analysis software.
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Determine the percent receptor occupancy by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals.
Troubleshooting Guides
Issue 1: High Variability in Brain Concentration of this compound
-
Possible Cause: Inconsistent dosing or timing of tissue collection.
-
Solution: Ensure accurate and consistent administration of this compound. Standardize the time between dosing and euthanasia for all animals within a group.
-
-
Possible Cause: Incomplete homogenization of brain tissue.
-
Solution: Ensure the brain tissue is thoroughly homogenized to achieve a uniform sample for extraction.
-
-
Possible Cause: Issues with the LC-MS/MS method.
-
Solution: Verify the performance of the LC-MS/MS system, including column integrity, mobile phase composition, and mass spectrometer calibration. Ensure the internal standard is added consistently.
-
Issue 2: Low Signal or High Background in Autoradiography Experiments
-
Possible Cause: Degradation of the radioligand.
-
Solution: Use a fresh or properly stored radioligand. Check the specific activity and purity of the radioligand.
-
-
Possible Cause: Inappropriate incubation or washing times.
-
Solution: Optimize the incubation time to reach equilibrium binding and adjust the washing steps to effectively remove non-specific binding without dissociating specifically bound ligand.
-
-
Possible Cause: Incorrect buffer composition or pH.
-
Solution: Ensure the buffer composition and pH are optimal for the binding of the radioligand to the Y5 receptor.
-
Issue 3: Difficulty in Achieving High Receptor Occupancy
-
Possible Cause: Insufficient dose of this compound.
-
Solution: Perform a dose-response study to determine the dose of this compound required to achieve the desired level of receptor occupancy.
-
-
Possible Cause: Poor brain penetration of this compound.
-
Solution: Concurrently measure the brain concentration of this compound to correlate with receptor occupancy. If brain penetration is low, consider alternative routes of administration or formulation strategies.
-
-
Possible Cause: Rapid metabolism or clearance of this compound from the brain.
-
Solution: Conduct pharmacokinetic studies to determine the time course of this compound concentration in the brain and adjust the timing of the receptor occupancy study accordingly.
-
Visualizations
Caption: Signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PET imaging demonstrates histone deacetylase target engagement and clarifies brain penetrance of known and novel small molecule inhibitors in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational PET imaging research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative receptor autoradiography demonstrates a differential distribution of neuropeptide-Y Y1 and Y2 receptor subtypes in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative autoradiographic localization of neuropeptide Y receptors in the rat lower brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional autoradiography of neuropeptide Y Y1 and Y2 receptor subtypes in rat brain using agonist stimulated [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y gene expression and receptor autoradiography in hypertensive and normotensive rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Power Analysis for Behavioral Studies with Lu AA33810
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting power analyses in behavioral studies involving the selective Neuropeptide Y (NPY) Y5 receptor antagonist, Lu AA33810.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] It binds to the Y5 receptor with high affinity, blocking the actions of the endogenous ligand NPY.[1] The Y5 receptor is implicated in the regulation of stress, anxiety, and depression-related behaviors.[1][2] By antagonizing this receptor, this compound has been shown to exert anxiolytic- and antidepressant-like effects in various preclinical rodent models.[1][2][3]
Q2: What are the key signaling pathways affected by this compound?
A2: As a Y5 receptor antagonist, this compound blocks the downstream signaling cascades initiated by NPY binding. The Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation, and mobilization of intracellular calcium (Ca2+).[1][4] Furthermore, Y5 receptor signaling can activate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell proliferation and motility.[5][6][7][8] By blocking the Y5 receptor, this compound is expected to inhibit these signaling events.
Q3: What behavioral tests are commonly used to assess the efficacy of this compound?
A3: The anxiolytic and antidepressant-like effects of this compound are typically evaluated using a battery of well-established behavioral paradigms in rodents, including:
-
Forced Swim Test (FST): To assess antidepressant-like activity by measuring the duration of immobility.[1][2]
-
Social Interaction Test: To evaluate anxiolytic-like effects by quantifying the time spent in active social engagement.[1]
-
Sucrose (B13894) Consumption Test: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water.[1]
Q4: What is a power analysis and why is it critical for my behavioral study with this compound?
A4: A power analysis is a statistical method used to determine the minimum sample size required to detect a statistically significant effect of a given size with a certain degree of confidence. It is crucial for your behavioral studies with this compound to:
-
Optimize resource allocation: Avoids wasting time, resources, and animals on studies that are too small to yield meaningful results.
-
Ethical considerations: Using an appropriate number of animals is a key principle of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Q5: What parameters are needed to perform a power analysis?
A5: To conduct a power analysis, you will need to define the following four parameters:
-
Alpha (α): The probability of a Type I error (false positive), typically set at 0.05.
-
Statistical Power (1-β): The probability of detecting a true effect (avoiding a Type II error or false negative), conventionally set at 0.80 (or 80%).
-
Effect Size (e.g., Cohen's d): The standardized magnitude of the expected effect of this compound. This is often the most challenging parameter to estimate.
-
Sample Size (n): The number of subjects per group. This is what the power analysis will help you determine.
II. Troubleshooting Guide for Power Analysis
This guide addresses common issues encountered when planning and conducting a power analysis for behavioral studies with this compound.
| Problem | Possible Cause | Solution |
| I don't know what effect size to expect for this compound in my specific behavioral test. | Lack of pilot data or published literature with sufficient quantitative detail. | 1. Conduct a pilot study: A small-scale preliminary experiment will provide you with the necessary data (mean and standard deviation) to calculate the effect size. 2. Use data from similar compounds: If data on this compound is unavailable, you can use effect sizes from other NPY Y5 receptor antagonists in the same behavioral paradigm as a conservative estimate. 3. Perform a sensitivity analysis: Calculate the required sample size for a range of effect sizes (small, medium, large) to understand the potential impact on your study design. |
| My calculated sample size is too large for my resources. | The expected effect size is small, or the variability in my measurements is high. | 1. Refine your experimental protocol: Standardize procedures to reduce measurement variability. This can include consistent animal handling, environmental conditions, and automated data collection. 2. Increase the dose of this compound: A higher dose may produce a larger effect, but this should be balanced against potential off-target effects. 3. Consider a different behavioral endpoint: Some behavioral measures are inherently more variable than others. 4. Re-evaluate the desired power: While 80% is standard, in some exploratory studies, a slightly lower power might be acceptable, but this should be justified. |
| I found a statistically significant effect of this compound, but the study seems underpowered. | The observed effect was larger than anticipated, or it could be a false positive. | 1. Report the post-hoc power: Calculate the power of your study based on the observed effect size and sample size. 2. Replicate the finding: A successful replication in a new cohort of animals will increase confidence in the result. 3. Be cautious with interpretation: Acknowledge the limitation of the small sample size in your discussion. |
| I did not find a statistically significant effect of this compound. | The study was underpowered, or this compound does not have an effect under your experimental conditions. | 1. Perform a post-hoc power analysis: Determine if your study had sufficient power to detect a meaningful effect size. 2. Examine the data for trends: Even without statistical significance, there may be trends that suggest an effect that could be explored in a larger follow-up study. 3. Consider the possibility of a true negative result: It is possible that at the tested dose and conditions, this compound does not produce the hypothesized behavioral change. |
III. Data Presentation: Hypothetical Power Analysis for a Forced Swim Test
To illustrate the process of power analysis, let's consider a hypothetical study investigating the effect of this compound on immobility time in the Forced Swim Test in rats.
Objective: To determine the necessary sample size to detect a significant reduction in immobility time in rats treated with this compound compared to a vehicle control group.
Hypothetical Data from a Pilot Study (or relevant literature):
| Group | Mean Immobility Time (seconds) | Standard Deviation (SD) | Sample Size (n) |
| Vehicle Control | 120 | 25 | 8 |
| This compound (10 mg/kg) | 80 | 20 | 8 |
Step 1: Calculate the Effect Size (Cohen's d)
Cohen's d is calculated as: d = (Mean1 - Mean2) / Pooled Standard Deviation
Where the Pooled Standard Deviation is: sp = √[((n1-1)s1² + (n2-1)s2²) / (n1+n2-2)]
In our example: sp = √[((8-1)25² + (8-1)20²) / (8+8-2)] = √[(7 * 625 + 7 * 400) / 14] = √[(4375 + 2800) / 14] = √[7175 / 14] = √512.5 ≈ 22.64
d = (120 - 80) / 22.64 = 40 / 22.64 ≈ 1.77
This is considered a very large effect size.
Step 2: Perform the Power Analysis
Using a statistical software package or an online calculator (e.g., G*Power) with the following parameters:
-
Effect size (d): 1.77
-
Alpha (α): 0.05
-
Power (1-β): 0.80
-
Test family: t-tests
-
Statistical test: Means: Difference between two independent means (two groups)
-
Tails: Two
Result: The analysis would indicate a required sample size of approximately 6 animals per group .
Summary Table for Power Analysis:
| Parameter | Value | Justification |
| Alpha (α) | 0.05 | Conventional significance level in biomedical research. |
| Power (1-β) | 0.80 | Standard for ensuring a high probability of detecting a true effect. |
| Effect Size (Cohen's d) | 1.77 | Calculated from hypothetical pilot data, indicating a large expected effect. |
| Required Sample Size (per group) | 6 | Calculated based on the above parameters to achieve 80% power. |
IV. Experimental Protocols
A. Forced Swim Test (FST) in Rats
Objective: To assess antidepressant-like activity.
Materials:
-
Cylindrical tank (40-50 cm high, 20 cm in diameter)
-
Water (23-25°C) filled to a depth of 30 cm
-
Video recording system
-
Towels for drying
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-test session. This is to induce a state of behavioral despair.
-
Drug Administration (Day 2): Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, 60 minutes before the test).
-
Test Session (Day 2): Place the rat back into the swim tank for a 5-minute test session.
-
Data Acquisition: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water).
B. Social Interaction Test in Rats
Objective: To evaluate anxiolytic-like effects.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm) with dim, indirect lighting
-
Video recording system
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the test.
-
Pairing: House rats individually for a few days before the test. On the test day, pair two unfamiliar rats of the same sex and similar weight.
-
Drug Administration: Administer this compound or vehicle control to one or both rats prior to the test session, according to the experimental design.
-
Test Session: Place the pair of rats in the open-field arena and record their behavior for 10 minutes.
-
Data Analysis: A trained observer, blind to the treatment groups, should score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
C. Sucrose Consumption Test in Rats
Objective: To measure anhedonia.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
Procedure:
-
Acclimation: Single-house the rats and acclimate them to the presence of two drinking bottles in their home cage.
-
Training: For 48 hours, give the rats a free choice between one bottle of 1% sucrose solution and one bottle of tap water.
-
Deprivation: After the training period, deprive the rats of water and food for a period of 12-24 hours.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Session: Following the deprivation period, present the rats with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Data Collection: After a set period (e.g., 1-2 hours), remove and weigh the bottles to determine the amount of each liquid consumed.
-
Calculation: Calculate the sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100%.
V. Mandatory Visualizations
Signaling Pathway of NPY Y5 Receptor Antagonism by this compound
Caption: NPY Y5 receptor signaling and its antagonism by this compound.
Experimental Workflow for a Behavioral Study with this compound
Caption: A typical experimental workflow for behavioral studies.
Logical Relationship for Power Analysis Decisions
Caption: Decision-making process for power analysis in research.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 8. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage recommendations for Lu AA33810
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Lu AA33810.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
There are conflicting recommendations from different suppliers. One supplier suggests storing the solid compound at -20°C, sealed and protected from moisture.[1] Another supplier recommends storage at room temperature. To ensure the long-term stability and integrity of the compound, it is best practice to store solid this compound at -20°C , tightly sealed, and in a desiccated environment to protect it from moisture.
Q2: How should I store this compound once it is in solution?
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month .[1] All solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: How do I dissolve this compound?
This compound is soluble in DMSO.[1] You can prepare solutions up to 100 mM in DMSO. For concentrations around 100 mM (42.36 mg/mL), the use of sonication and gentle warming may be necessary to fully dissolve the compound.[1] It is important to use anhydrous DMSO, as the compound's solubility can be significantly affected by the presence of water (hygroscopic DMSO).[1]
Q4: What is the appearance of this compound?
This compound is a solid that appears as a white to off-white substance.[1]
Q5: How is this compound shipped, and should I be concerned about its stability during transit?
This compound is typically shipped at room temperature for deliveries within the continental US.[1] This suggests that the compound is stable for short periods at ambient temperatures. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | - Compound has precipitated out of solution.- Incorrect solvent or solvent grade.- Concentration is too high. | - Gently warm the solution and sonicate to aid dissolution.[1]- Ensure you are using high-purity, anhydrous DMSO.[1]- Prepare a more dilute solution. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of stock solutions. | - Ensure the compound has been stored at the correct temperature and protected from moisture.[1]- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation in Stock Solution After Storage | - Solution may have become supersaturated.- Solvent evaporation. | - Gently warm and vortex the solution before use to ensure it is fully redissolved.- Ensure vials are tightly sealed to prevent solvent evaporation. |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Appearance | Solid, White to off-white | [1] |
| Storage (Solid) | -20°C, sealed, away from moisture | [1] |
| Room Temperature | ||
| Storage (in DMSO) | -80°C (up to 6 months) | [1] |
| -20°C (up to 1 month) | [1] | |
| Solubility | Soluble to 100 mM in DMSO | |
| 42.36 mg/mL (100 mM) in DMSO (requires sonication and warming) | [1] |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the recommended procedure for reconstituting solid this compound for experimental use.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock solution concentration.
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow or incomplete, sonicate the vial for short intervals. Gentle warming of the solution may also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visual Guides
Caption: Workflow for Handling and Storing this compound.
References
Validation & Comparative
A Comparative Guide to Lu AA33810 and Other Neuropeptide Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the NPY5 receptor antagonist Lu AA33810 with other notable antagonists targeting the Neuropeptide Y5 (NPY5) receptor. The information presented herein is curated from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to NPY5 Receptor Antagonism
The Neuropeptide Y (NPY) system, and specifically the Y5 receptor subtype, is a significant area of interest in drug discovery, implicated in a range of physiological processes including appetite regulation, anxiety, and depression. Antagonists of the NPY5 receptor are being investigated for their therapeutic potential in various disorders. This guide focuses on the pharmacological and pharmacokinetic profiles of this compound in comparison to other key NPY5 receptor antagonists: MK-0557, L-152,804, CGP71683, and Velneperit (S-2367).
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators, focusing on binding affinity, selectivity, functional efficacy, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Kᵢ/IC₅₀, nM) | Selectivity Profile |
| This compound | rat NPY5 | 1.5 (Kᵢ)[1] | Highly selective over Y1, Y2, and Y4 receptors (3300-fold) |
| MK-0557 | human NPY5 | 1.6 (Kᵢ) | No significant binding to human NPY1, NPY2, NPY4, or mouse NPY6 receptors at 10 µM |
| L-152,804 | human NPY5 | 26 (Kᵢ)[2] | >300-fold selective over human Y1, Y2, and Y4 receptors[3] |
| rat NPY5 | 31 (Kᵢ)[2] | ||
| CGP71683 | rat NPY5 | 1.4 (IC₅₀) | >1000-fold selective over Y1, Y2, and Y4 receptors |
| Velneperit (S-2367) | N/A | N/A | Selective NPY5 receptor antagonist |
Data not available is denoted by N/A.
Table 2: In Vitro Functional Efficacy
| Compound | Assay Type | Cell Line | Efficacy (IC₅₀, nM) |
| This compound | cAMP & Calcium Mobilization | N/A | Antagonized NPY-evoked responses[1] |
| MK-0557 | cAMP Assay | Cells expressing human Y5 | N/A |
| L-152,804 | Calcium Mobilization | human Y5 expressing cells | 210[2] |
| CGP71683 | N/A | N/A | N/A |
| Velneperit (S-2367) | N/A | N/A | N/A |
Data not available is denoted by N/A. For this compound, the source confirms antagonism but does not provide a specific IC₅₀ value.
Table 3: In Vivo Efficacy and Observations
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Rats | 3-30 mg/kg p.o. | Anxiolytic and antidepressant-like effects; blocked NPY-agonist induced feeding.[1] |
| MK-0557 | Diet-induced obese mice | 30 mg/kg p.o. | Suppressed body-weight gain. |
| L-152,804 | Diet-induced obese mice | 10 mg/kg p.o. | Caused weight loss by modulating food intake and energy expenditure.[2][3] |
| CGP71683 | Genetically obese rodents | N/A | Reduced food intake. |
| Velneperit (S-2367) | Diet-induced obese mice | 30-100 mg/kg p.o. | Inhibited weight gain.[4] |
Table 4: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Brain Penetration | Half-life (t½) | Cₘₐₓ / Tₘₐₓ |
| This compound | Mice | 42[5] | Yes[1] | N/A | N/A |
| Rats | 92[5] | Yes[1] | N/A | N/A | |
| MK-0557 | Humans | Orally active | N/A | N/A | N/A |
| L-152,804 | N/A | Orally active[2] | Yes[2] | N/A | N/A |
| Velneperit (S-2367) | Mice, Rats | Orally active[4] | Yes[4] | Sustained plasma concentrations up to 15 hours[4] | High brain receptor occupancy (80-90%)[4] |
Data not available is denoted by N/A.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPY5 receptor signaling pathway and a general workflow for antagonist screening.
Caption: NPY5 Receptor Signaling Cascade.
Caption: NPY5R Antagonist Discovery Workflow.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of NPY5 receptor antagonists.
Radioligand Binding Assay (for Determination of Kᵢ)
This assay is employed to determine the binding affinity of a compound to the NPY5 receptor.
1. Membrane Preparation:
-
Cells stably expressing the recombinant human or rat NPY5 receptor are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled NPY5 receptor ligand (e.g., [¹²⁵I]-Peptide YY).
-
A range of concentrations of the unlabeled antagonist (e.g., this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Functional Assay (for Determination of IC₅₀)
This assay measures the ability of an antagonist to block the NPY-induced inhibition of cyclic AMP (cAMP) production.
1. Cell Culture:
-
Cells expressing the NPY5 receptor (which is Gαi-coupled) are cultured in appropriate media.
2. Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the NPY5 receptor antagonist.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
An NPY agonist is added to the cells to activate the NPY5 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
-
The antagonist will counteract the effect of the agonist.
3. cAMP Measurement:
-
The intracellular cAMP levels are measured using a commercially available kit, often based on methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.
4. Data Analysis:
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC₅₀) is determined by analyzing the dose-response curve.
Intracellular Calcium Mobilization Assay (for Determination of IC₅₀)
This assay assesses the antagonist's ability to block the NPY-induced increase in intracellular calcium.
1. Cell Preparation:
-
Cells co-expressing the NPY5 receptor and a promiscuous G-protein (like Gα16) or a chimeric G-protein that couples to the phospholipase C pathway are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Assay Procedure:
-
The cells are pre-incubated with different concentrations of the NPY5 receptor antagonist.
-
An NPY agonist is then added to stimulate the receptor, leading to an increase in intracellular calcium concentration.
3. Signal Detection:
-
The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The IC₅₀ value is calculated as the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
Conclusion
This compound demonstrates high potency and selectivity for the NPY5 receptor, comparable to other leading antagonists such as MK-0557 and CGP71683. Its favorable oral bioavailability in preclinical species suggests good potential for in vivo studies. While direct comparative efficacy data in functional assays is not uniformly available for all compounds, the in vivo studies consistently show that antagonism of the NPY5 receptor can modulate feeding behavior and affective states. The choice of a specific antagonist for a research project will depend on the specific requirements of the study, including the desired pharmacological profile, species of interest, and the experimental model being used. This guide provides a foundational dataset to aid in this selection process.
References
A Comparative Analysis of the In Vivo Efficacy of NPY5R Antagonists Lu AA33810 and S-2367 (Velneperit)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical in vivo efficacy of two selective neuropeptide Y5 receptor (NPY5R) antagonists: Lu AA33810 and S-2367 (Velneperit). Both compounds target the NPY5R, a G-protein coupled receptor implicated in the regulation of appetite, mood, and anxiety. This document summarizes key experimental data, outlines methodologies, and visualizes associated biological pathways and workflows to facilitate an objective assessment of their therapeutic potential.
Data Presentation: At-a-Glance Comparison
The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of this compound and S-2367, based on available preclinical and clinical data.
Table 1: Comparison of In Vivo Efficacy
| Parameter | This compound | S-2367 (Velneperit) |
| Primary Indication Studied | Mood and Anxiety Disorders | Obesity |
| Animal Model(s) | Rat (Chronic Mild Stress, Forced Swim Test, Social Interaction Test) | Mouse (Diet-Induced Obesity) |
| Key Efficacy Findings | Antidepressant-like and anxiolytic-like effects observed.[1][2] Normalization of stress-induced anhedonia.[1] | Statistically significant reduction in body weight in diet-induced obese mice.[3][4] |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Oral (p.o.) |
| Effective Dose Range | 3-30 mg/kg (rats)[1] | Preclinical mouse data not specified in detail; 800mg once-daily in human clinical trials.[3][4] |
| Clinical Development Status | Preclinical | Discontinued after Phase II clinical trials due to modest weight loss efficacy.[1] |
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | This compound (in rats) | S-2367 (Velneperit) (in mice) |
| Oral Bioavailability | 92% | Data not readily available in searched literature. |
| Brain Penetrance | Yes, brain exposure correlated with in vivo effects.[1] | Yes, described as a centrally acting molecule.[3] |
| Half-life (t½) | Data not readily available in searched literature. | Data not readily available in searched literature. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: NPY5 Receptor Signaling Pathway.
References
A Comparative Analysis of Lu AA33810 and CGP 71683A in Preclinical Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key investigational compounds, Lu AA33810 and CGP 71683A, which have been evaluated in preclinical studies for their effects on feeding behavior. Both compounds target the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of appetite. This document synthesizes available data to facilitate an objective assessment of their performance, experimental methodologies, and underlying mechanisms of action.
Introduction to NPY Y5 Receptor Antagonists in Feeding Regulation
Neuropeptide Y is a potent orexigenic peptide in the central nervous system, stimulating food intake primarily through the Y1 and Y5 receptors.[1] The NPY Y5 receptor has been a significant target for the development of anti-obesity therapeutics.[2][3][4] Antagonism of this receptor is hypothesized to reduce food intake and subsequently impact body weight. This compound and CGP 71683A are two non-peptide antagonists that have been investigated for their efficacy in modulating feeding behavior through this mechanism.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies involving this compound and CGP 71683A. It is important to note that these data are collated from separate studies and not from a head-to-head comparison, which may introduce variability due to differing experimental conditions.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity Profile |
| This compound | Rat NPY Y5 | Ki = 1.5 nM[5][6] | Highly selective for the Y5 receptor.[7][8] |
| CGP 71683A | Rat NPY Y5 | Ki = 1.4 nM[9] | High affinity for Y5.[9][10][11] Low affinity for NPY Y1, Y2, and Y4 receptors.[9][10][11] Also shows high affinity for muscarinic receptors (Ki = 2.7 nM) and the serotonin (B10506) uptake recognition site (Ki = 6.2 nM).[9] |
Table 2: Effects on Food Intake in Rodent Models
| Compound | Animal Model | Administration Route & Dose | Key Findings on Food Intake |
| This compound | Sprague-Dawley Rats | Oral (p.o.), 3-30 mg/kg | Dose-dependently blocked feeding induced by a Y5 receptor-selective agonist.[5][6] |
| CGP 71683A | Wistar Rats | Intraperitoneal (i.p.), 1-10 mg/kg | Dose-dependently decreased nocturnal and fasting-induced food intake.[12] |
| Obese Zucker (fa/fa) Rats | Intracerebroventricular (i.c.v.), >15 nmol/kg | Blocked the increase in food intake produced by NPY.[9] | |
| Lean Rats | Intraperitoneal (i.p.), 1-100 mg/kg | Dose-dependently inhibited food intake in 24-h fasted and streptozotocin (B1681764) diabetic rats.[10][11] | |
| Lean Satiated Rats | Intraperitoneal (i.p.) | Significantly antagonized the increase in food intake induced by intracerebroventricular injection of NPY.[10][11] |
Experimental Protocols
This compound: Y5 Agonist-Induced Feeding Study
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Housing: Standard laboratory conditions.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.[5][6]
-
Experimental Procedure: A selective NPY Y5 receptor agonist, [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]-hPancreatic Polypeptide, was injected intracerebroventricularly to induce feeding.[5][6] The effect of this compound on this induced feeding was then measured.
-
Primary Endpoint: Food intake over a specified period following agonist administration.
CGP 71683A: Nocturnal and Fasting-Induced Feeding Studies
-
Animal Model: Male Wistar rats.[12]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Drug Administration: CGP 71683A was administered intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg.[12]
-
Experimental Procedures:
-
Primary Endpoint: Cumulative food intake at various time points.
CGP 71683A: NPY-Induced Feeding Study in Obese Rats
-
Animal Model: Obese Zucker (fa/fa) rats.[9]
-
Drug Administration: CGP 71683A was administered into the right lateral ventricle (intracerebroventricularly, i.c.v.) at doses ranging from 30 to 300 nmol/kg.[9] NPY (3.4 nmol/kg) was also administered i.c.v. to stimulate feeding.[9]
-
Experimental Procedure: The ability of CGP 71683A to block the orexigenic effect of NPY was assessed.[9]
-
Primary Endpoint: Food intake over a 2-hour test period.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the NPY Y5 receptor and a generalized experimental workflow for evaluating the anorectic effects of Y5 receptor antagonists.
Figure 1. NPY Y5 Receptor Signaling Pathway and Antagonist Blockade.
Figure 2. Generalized Experimental Workflow for Feeding Studies.
Discussion and Conclusion
In contrast, CGP 71683A exhibits high affinity for not only the Y5 receptor but also for muscarinic and serotonin uptake sites.[9] This lack of selectivity complicates the interpretation of its in vivo effects, as the observed reduction in food intake could be partially attributable to off-target interactions.[9] Furthermore, one study suggested that the anorectic effect of CGP 71683A might be linked to an inflammatory response in the brain, raising questions about its mechanism of action.[9]
While both compounds show promise in preclinical settings, the superior selectivity profile of this compound makes it a more precise tool for investigating the role of the NPY Y5 receptor in appetite regulation. For drug development purposes, the higher selectivity of this compound would likely translate to a more favorable safety profile with a lower potential for off-target side effects.
Future research should aim for direct, head-to-head comparative studies of these and other NPY Y5 antagonists under identical experimental conditions to provide a more definitive assessment of their relative efficacy and therapeutic potential.
References
- 1. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor [edoc.unibas.ch]
- 12. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Candidate vs. Established Therapies: An Efficacy Comparison of Lu AA33810 and Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical investigational compound Lu AA33810 and established standard antidepressants for the treatment of major depressive disorder (MDD). It is critical to note that this compound has not been evaluated in human clinical trials, and therefore, no direct comparison of clinical efficacy can be made. The following sections summarize the available preclinical data for this compound and the extensive clinical data for standard antidepressants, alongside their respective mechanisms of action and experimental protocols.
Section 1: Quantitative Data Summary
Due to the absence of human clinical trials for this compound, a direct quantitative comparison with standard antidepressants is not feasible. The following tables present the available data separately to provide a clear distinction between the preclinical findings for this compound and the clinical efficacy of standard antidepressants.
Table 1: Preclinical Efficacy Data for this compound in Animal Models of Depression
| Experimental Model | Species | Dosage | Key Findings |
| Forced Swim Test (FST) | Rat | 10 mg/kg (single intraperitoneal dose) | Reversed depressive-like behavioral changes.[1][2] |
| Astroglial Ablation Model of Depression | Rat | 10 mg/kg (single intraperitoneal dose) | Reversed depressive-like behaviors and prevented astrocyte degeneration in the prefrontal cortex.[1][2] |
| Chronic Mild Stress (CMS) Model | Rat | 3 and 10 mg/kg/day (intraperitoneal) | Produced antidepressant-like activity by normalizing stress-induced decreases in sucrose (B13894) consumption.[3][4] |
| Flinders Sensitive Line (FSL) Rats | Rat | 10 mg/kg/day (intraperitoneal) | Produced antidepressant-like effects in the forced swim test.[3][4] |
Table 2: Clinical Efficacy of Standard Antidepressants in Major Depressive Disorder (Human Trials)
| Antidepressant Class | Examples | General Efficacy (Response Rate) | Notes |
| SSRIs (Selective Serotonin (B10506) Reuptake Inhibitors) | Citalopram, Escitalopram, Fluoxetine, Paroxetine, Sertraline | All antidepressants were found to be more effective than placebo.[5] | Often considered first-line treatment due to a favorable side-effect profile.[6][7] |
| SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) | Duloxetine, Venlafaxine, Desvenlafaxine, Levomilnacipran | All antidepressants were found to be more effective than placebo.[5] | |
| TCAs (Tricyclic Antidepressants) | Imipramine, Nortriptyline, Amitriptyline | Can be very effective but tend to have more severe side effects than newer antidepressants.[6][7] | Generally not prescribed as a first-line treatment.[6] |
| MAOIs (Monoamine Oxidase Inhibitors) | Tranylcypromine, Phenelzine, Isocarboxazid | Typically prescribed when other medications have not been effective due to the potential for serious side effects and the need for dietary restrictions.[6] | |
| Atypical Antidepressants | Bupropion, Mirtazapine, Trazodone, Vortioxetine | Efficacy is comparable to other classes, with varying side-effect profiles. | Bupropion is noted for not being frequently associated with sexual side effects.[7] |
Section 2: Experimental Protocols
This compound Preclinical Studies
-
Forced Swim Test (FST): This behavioral test is widely used to screen for antidepressant-like activity in rodents.[2] In a typical protocol, rats are placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded. A reduction in immobility time following drug administration is interpreted as an antidepressant-like effect. In the studies involving this compound, the compound was administered intraperitoneally at a dose of 10 mg/kg before the test.[1][2]
-
Chronic Mild Stress (CMS) Model: The CMS model is a well-validated animal model of depression that exposes rodents to a series of unpredictable, mild stressors over a prolonged period. This induces anhedonia, a core symptom of depression, which is measured by a decrease in the consumption of a sucrose solution. The antidepressant-like activity of this compound was assessed by its ability to reverse this stress-induced reduction in sucrose consumption at doses of 3 and 10 mg/kg/day.[3][4]
-
Astroglial Ablation Model: This model involves the administration of a gliotoxin, L-alpha-aminoadipate (L-AAA), to induce degeneration of astrocytes in the prefrontal cortex, mimicking some neuropathological aspects of depression. The efficacy of this compound was evaluated by its ability to prevent these degenerative changes and reverse the associated depressive-like behaviors in the FST.[1][2]
Standard Antidepressant Clinical Trials
The efficacy of standard antidepressants is established through large-scale, randomized, double-blind, placebo-controlled clinical trials in patients diagnosed with Major Depressive Disorder. A network meta-analysis of 522 trials comprising 116,477 participants found that all 21 antidepressants included were more effective than placebo.[5]
Section 3: Mechanism of Action and Signaling Pathways
This compound
This compound is a highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[1] The antidepressant-like effects of this compound are thought to be mediated through the noradrenergic system, rather than the serotonergic system.[1][2] Furthermore, its mechanism involves the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][2] Studies have shown that the antidepressant-like effects of this compound are inhibited by selective inhibitors of MAPK/ERK and PI3K, suggesting the involvement of these signaling pathways.[1]
Caption: Proposed signaling pathway for this compound.
Standard Antidepressants
The mechanisms of action for standard antidepressants primarily involve the modulation of monoamine neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine (B1211576).
-
SSRIs: Selectively inhibit the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft.
-
SNRIs: Inhibit the reuptake of both serotonin and norepinephrine.
-
TCAs: Non-selectively inhibit the reuptake of serotonin and norepinephrine. They also affect other neurotransmitter systems, which contributes to their broader side-effect profile.
-
MAOIs: Inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine.
-
Atypical Antidepressants: Have various mechanisms, such as blocking specific serotonin receptors or inhibiting the reuptake of dopamine and norepinephrine.
Caption: General mechanism of action for standard antidepressants.
Conclusion
This compound represents a novel investigational approach to antidepressant therapy by targeting the neuropeptide Y Y5 receptor. Preclinical studies in animal models have demonstrated its potential antidepressant-like effects. However, without human clinical trial data, its efficacy and safety in humans remain unknown. In contrast, standard antidepressants have a well-established, albeit variable, record of efficacy in the treatment of major depressive disorder, supported by extensive clinical research. Further investigation, including rigorous clinical trials, is necessary to determine if this compound can offer a viable alternative or adjunctive therapy to the currently available antidepressant medications.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNRIs achieve faster antidepressant effects than SSRIs by elevating the concentrations of dopamine in the forebrain | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Of rodents and humans: a comparative review of the neurobehavioral effects of early life SSRI exposure in preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Antidepressant Effects of Lu AA33810: A Comparative Guide
This guide provides a comparative analysis of the novel antidepressant candidate Lu AA33810 against established antidepressant drug classes, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's preclinical antidepressant-like efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] The NPY system, particularly the Y5 receptor, is implicated in the pathophysiology of depression and anxiety. By blocking the Y5 receptor, this compound is thought to modulate downstream signaling pathways involved in mood regulation. In contrast, traditional antidepressants primarily target monoamine neurotransmitter systems. SSRIs, like fluoxetine (B1211875), selectively inhibit the reuptake of serotonin.[2] SNRIs, such as venlafaxine, block the reuptake of both serotonin and norepinephrine (B1679862).[1][3] TCAs, for instance imipramine (B1671792), also inhibit serotonin and norepinephrine reuptake but tend to have a broader range of effects on other receptors, leading to more side effects.[4]
Preclinical Efficacy: Comparative Data
The antidepressant-like effects of this compound have been evaluated in various rodent models of depression. This section compares its performance with standard antidepressants in two key behavioral paradigms: the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model, the latter often assessed by changes in sucrose (B13894) consumption.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.
| Compound/Class | Species | Dose Range (mg/kg) | Change in Immobility Time | Reference(s) |
| This compound | Rat | 10 | Significant Decrease | [5] |
| Fluoxetine (SSRI) | Rat | 1 - 20 | Dose-dependent Decrease | [6][7][8] |
| Venlafaxine (SNRI) | Rat | 10 | Normalized | [9][10] |
| Imipramine (TCA) | Rat | 2.5 - 30 | Dose-dependent Decrease | [11][5][12] |
Table 1: Comparative Efficacy in the Forced Swim Test. Note: Direct comparison of absolute immobility times is challenging due to inter-study variability in baseline conditions and protocols. The table reflects the reported qualitative outcomes.
Chronic Mild Stress (CMS) Model: Sucrose Consumption
The CMS model induces a state of anhedonia in rodents, a core symptom of depression, which is measured by a decreased preference for a palatable sucrose solution. Reversal of this deficit is a marker of antidepressant activity.
| Compound/Class | Species | Dose Range (mg/kg/day) | Effect on Sucrose Consumption | Reference(s) |
| This compound | Rat | 3 - 10 | Normalization of stress-induced decrease | [13] |
| Fluoxetine (SSRI) | Rat | 10 | Prevention/Reversal of stress-induced decrease | [14][15] |
| Venlafaxine (SNRI) | Rat | 10 | Normalization of stress-induced decrease | [9][10][16] |
| Imipramine (TCA) | Mouse | 20 | Reversal of stress-induced decrease | [17] |
Table 2: Comparative Efficacy in the Chronic Mild Stress Model (Sucrose Consumption). Note: The data indicates the ability of the compounds to restore normal sucrose intake in stressed animals.
Experimental Protocols
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Apparatus: A transparent cylindrical container (20 cm diameter, 40-50 cm height) filled with water (23-25°C) to a depth of 15-30 cm, making it impossible for the animal to touch the bottom or escape.[18][19][20]
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of behavioral despair, leading to increased immobility in the subsequent test session.[21]
-
Drug Administration: The test compound (e.g., this compound) or a reference antidepressant is administered at specific time points before the test session (e.g., 24h, 5h, and 1h prior).[5]
-
Test Session (Day 2): The rat is placed back into the cylinder for a 5-minute session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and scored.[18][21]
Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
Chronic Mild Stress (CMS) Protocol
Objective: To induce a depressive-like state, particularly anhedonia, in rodents through prolonged exposure to a series of mild, unpredictable stressors.[22][23][24]
Procedure:
-
Baseline Sucrose Preference: Prior to the stress regimen, animals are habituated to a two-bottle choice between water and a 1% sucrose solution to establish a baseline preference.[25][26][27]
-
Stress Regimen: For a period of several weeks (typically 4-8), animals are subjected to a daily schedule of randomly alternating, mild stressors.[22][23] These stressors may include:
-
Cage tilt (45 degrees)
-
Damp bedding
-
Reversal of the light/dark cycle
-
Social isolation or paired housing with an unfamiliar partner
-
Strobe lighting
-
Food or water deprivation for a short period
-
-
Drug Administration: Throughout the stress period, animals receive daily administration of the test compound or a reference antidepressant.
-
Sucrose Preference Testing: Sucrose preference is tested weekly to monitor the development of anhedonia and the therapeutic effect of the drug treatment.[25][26]
Endpoint: A reduction in sucrose preference in the vehicle-treated stressed group compared to non-stressed controls indicates the induction of anhedonia. A prevention or reversal of this reduction in the drug-treated stressed group signifies an antidepressant-like effect.[13]
Signaling Pathways and Experimental Workflows
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. psychdb.com [psychdb.com]
- 5. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. Chronic Mild Stress and Venlafaxine Treatment Were Associated with Altered Expression Level and Methylation Status of New Candidate Inflammatory Genes in PBMCs and Brain Structures of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venlafaxine’s effect on resilience to stress is associated with a shift in the balance between glucose and fatty acid utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Mild Stress Induces Fluoxetine-Reversible Decreases in Hippocampal and Cerebrospinal Fluid Levels of the Neurotrophic Factor S100B and Its Specific Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of chronic fluoxetine treatment on chronic mild stress-induced cardiovascular changes and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Attenuation of sucrose consumption in mice by chronic mild stress and its restoration by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Sucrose Preference and Novelty-Induced Hypophagia Tests in Rats using an Automated Food Intake Monitoring System [jove.com]
- 27. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Alternatives: A Comparative Guide to Behavioral Models for Evaluating Lu AA33810
For researchers, scientists, and drug development professionals investigating the novel antidepressant candidate Lu AA33810, this guide provides a comprehensive comparison of alternative behavioral models to the widely used Forced Swim Test (FST). By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a more nuanced and informed selection of behavioral assays for preclinical antidepressant screening.
This compound, a selective neuropeptide Y (NPY) Y5 receptor antagonist, has demonstrated promising antidepressant-like effects in various preclinical studies. While the FST has been a foundational tool in these initial assessments, a growing body of scientific opinion encourages the use of a broader range of behavioral paradigms to construct a more comprehensive and translatable profile of a compound's efficacy. This guide explores established alternatives—the Chronic Mild Stress (CMS) model with sucrose (B13894) consumption as a key readout, and the Social Interaction Test—and directly compares their findings with those from the FST for this compound.
Comparative Efficacy of this compound Across Behavioral Models
The antidepressant-like activity of this compound has been observed consistently across different behavioral assays, each modeling distinct aspects of depressive-like states. The following table summarizes the key quantitative findings from studies employing the Forced Swim Test, the Chronic Mild Stress model, and the Social Interaction Test.
| Behavioral Model | Species/Strain | This compound Dose | Key Finding |
| Forced Swim Test (FST) | Flinders Sensitive Line Rats | 10 mg/kg/day (i.p.) | Significant decrease in immobility time, indicative of an antidepressant-like effect.[1] |
| Chronic Mild Stress (CMS) | Wistar Rats | 3 and 10 mg/kg/day (i.p.) | Normalization of stress-induced decrease in sucrose consumption, suggesting a reversal of anhedonia-like behavior.[1] |
| Social Interaction Test | Flinders Sensitive Line Rats | 10 mg/kg/day (i.p.) | Anxiolytic-like effects observed, indicating a potential role in mitigating social anxiety.[1] |
| Social Interaction Test | Sprague-Dawley Rats | 3-30 mg/kg (p.o.) | Acute and chronic treatment produced anxiolytic-like effects.[1] |
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility and standardization are paramount in preclinical research. Below are detailed protocols for the alternative behavioral models discussed, providing a framework for their implementation.
Chronic Mild Stress (CMS) Model
The CMS model is a well-validated paradigm for inducing a state of anhedonia, a core symptom of depression, in rodents.
Objective: To induce a depressive-like state characterized by decreased responsiveness to rewarding stimuli.
Protocol:
-
Animal Housing: Male Wistar rats are individually housed to prevent social buffering of stress.
-
Stress Regimen: For a period of several weeks (typically 4-7 weeks), animals are subjected to a series of unpredictable, mild stressors. The stressors are varied daily to prevent habituation. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Damp bedding
-
Reversal of light/dark cycle
-
Food or water deprivation
-
White noise
-
Social isolation or crowding
-
-
Sucrose Preference Testing (Readout):
-
Baseline: Prior to the stress regimen, rats are habituated to a 1% sucrose solution. A baseline preference for sucrose over water is established.
-
During CMS: Sucrose preference is tested weekly. Rats are presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a defined period (e.g., 1 hour).
-
Calculation: Sucrose preference is calculated as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) x 100.
-
-
Drug Administration: this compound (3 and 10 mg/kg, i.p.) or vehicle is administered daily during the final weeks of the stress protocol.
-
Outcome: A significant decrease in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates the induction of anhedonia. A reversal of this deficit in the this compound-treated group is indicative of an antidepressant-like effect.[1]
Social Interaction Test
This test assesses the anxiolytic and social behavior effects of a compound by measuring the subject's willingness to interact with an unfamiliar conspecific.
Objective: To evaluate a compound's effect on social anxiety and social engagement.
Protocol:
-
Apparatus: A novel, neutral arena (e.g., an open-field box) is used for the test.
-
Animal Pairing: A test rat (e.g., Flinders Sensitive Line rat) is paired with an unfamiliar, non-aggressive partner of the same sex and strain.
-
Habituation: Animals may be habituated to the testing arena for a short period before the introduction of the partner.
-
Test Session: The pair of rats is placed in the arena, and their social interaction is recorded for a set duration (e.g., 10 minutes).
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration and frequency of various social behaviors, including:
-
Sniffing
-
Grooming the partner
-
Following
-
Crawling over/under the partner
-
Aggressive behaviors (to be noted, but the partner should be non-aggressive)
-
-
Drug Administration: this compound (10 mg/kg/day, i.p.) or vehicle is administered chronically prior to testing.
-
Outcome: An increase in the total time spent in active social interaction in the this compound-treated group compared to the vehicle-treated group suggests an anxiolytic or pro-social effect.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of the Chronic Mild Stress model.
References
Cross-Validation of Lu AA33810 Effects in Different Rodent Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Lu AA33810, a selective neuropeptide Y (NPY) Y5 receptor antagonist, across various rodent strains. The data presented herein is collated from key studies investigating the anxiolytic and antidepressant-like properties of this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these findings.
Executive Summary
This compound has demonstrated promising anxiolytic and antidepressant-like effects in multiple rodent models of stress, anxiety, and depression. The compound's efficacy has been validated in Sprague-Dawley, Fischer 344, Flinders Sensitive Line (FSL), and Wistar rats. These studies collectively suggest that antagonism of the NPY Y5 receptor is a viable strategy for the development of novel therapeutics for mood and anxiety disorders. The following sections provide a detailed breakdown of the experimental data, methodologies, and the underlying signaling mechanisms.
Data Presentation: Efficacy of this compound Across Rodent Strains
The following tables summarize the key findings from preclinical studies of this compound in different rodent strains.
Table 1: Anxiolytic-Like Effects of this compound in Rodent Models
| Rodent Strain | Model | Behavioral Test | Dosage and Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Standard | Social Interaction Test | 3-30 mg/kg, p.o. (acute or chronic) | Produced significant anxiolytic-like effects.[1] | Walker et al., 2009 |
| Flinders Sensitive Line (FSL) Rats | Genetic model of depression | Social Interaction Test | 10 mg/kg/day, i.p. (chronic) | Exerted anxiolytic-like effects.[1] | Walker et al., 2009 |
Table 2: Antidepressant-Like Effects of this compound in Rodent Models
| Rodent Strain | Model | Behavioral Test | Dosage and Administration | Key Findings | Reference |
| Flinders Sensitive Line (FSL) Rats | Genetic model of depression | Forced Swim Test | 10 mg/kg/day, i.p. (chronic) | Produced significant antidepressant-like effects.[1] | Walker et al., 2009 |
| Wistar Rats | Chronic Mild Stress | Sucrose (B13894) Consumption Test | 3 and 10 mg/kg/day, i.p. (chronic) | Normalized the stress-induced decrease in sucrose consumption.[1] | Walker et al., 2009 |
| Rats (Strain not specified) | Glial ablation in prefrontal cortex | Forced Swim Test | 10 mg/kg, i.p. (single dose) | Reversed depressive-like behavioral changes.[2] | Domin et al., 2017 |
Table 3: Other Pharmacological Effects of this compound
| Rodent Strain | Model | Measurement | Dosage and Administration | Key Findings | Reference |
| Fischer 344 Rats | NPY Y5 agonist-induced stress | Plasma ACTH and Corticosterone | 30 mg/kg, p.o. | Attenuated the increase in stress hormones.[1] | Walker et al., 2009 |
| Sprague-Dawley Rats | NPY Y5 agonist-induced feeding | Food Intake | 3-30 mg/kg, p.o. | Blocked agonist-induced feeding. Correlated with brain exposure ≥ 50 ng/g and ex vivo Y5 receptor occupancy of 22-95%.[1] | Walker et al., 2009 |
| Mice | Not specified | Bioavailability | Not applicable | Good oral bioavailability (42%).[3] | Packiarajan et al., 2011 |
| Rats | Not specified | Bioavailability | Not applicable | Excellent oral bioavailability (92%).[3] | Packiarajan et al., 2011 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and the available information from the referenced studies.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy. The protocol is based on the method originally described by Porsolt and colleagues.
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure leads to the development of an immobile posture.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Social Interaction Test
This test is used to evaluate anxiolytic properties of a compound by measuring the social behavior of rodents.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm). The lighting conditions can be manipulated to increase the aversiveness of the environment (e.g., high light).
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Testing: Two unfamiliar, weight-matched male rats are placed in the center of the arena and allowed to explore and interact freely for a set period (e.g., 10 minutes).
-
-
Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under) is scored by a trained observer blind to the treatment conditions. An increase in social interaction time suggests an anxiolytic effect.
Chronic Mild Stress (CMS) and Sucrose Consumption Test
The CMS model is an established paradigm for inducing a state of anhedonia in rodents, a core symptom of depression. The protocol is based on the work of Willner and colleagues.
-
Procedure (CMS):
-
For a period of several weeks (e.g., 4-7 weeks), rats are subjected to a series of unpredictable, mild stressors.
-
The stressors are varied daily and can include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Food or water deprivation
-
Damp bedding
-
Reversal of the light/dark cycle
-
Social isolation or crowding
-
-
-
Procedure (Sucrose Consumption Test):
-
Baseline: Before the CMS protocol begins, rats are trained to consume a 1% sucrose solution. Their baseline consumption is measured.
-
Testing: Periodically during and after the CMS protocol, rats are deprived of food and water for a period (e.g., 20 hours) and then presented with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing water, for a 1-hour test.
-
-
Data Analysis: The amount of sucrose solution consumed is measured by weighing the bottles before and after the test. A significant decrease in sucrose consumption in the stressed group compared to the non-stressed control group is indicative of anhedonia. The ability of a compound to reverse this deficit is considered an antidepressant-like effect.[4][5][6][7][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a rodent model of depression.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic mild stress and sucrose consumption: validity as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of sucrose drinking by chronic mild unpredictable stress: a methodological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An animal model of anhedonia: attenuation of sucrose consumption and place preference conditioning by chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NPY Y1 and Y5 Receptor Antagonists in Drug Development
A Comprehensive Guide for Researchers and Drug Development Professionals
Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is a potent modulator of various physiological processes, with its role in appetite regulation and energy homeostasis being of significant interest in the development of therapeutics for obesity and metabolic disorders. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1 and Y5 receptor subtypes being the primary mediators of its orexigenic (appetite-stimulating) actions. Consequently, antagonists of these receptors have been a major focus of drug discovery efforts. This guide provides a detailed head-to-head comparison of NPY Y1 and Y5 receptor antagonists, presenting quantitative data, experimental protocols, and key signaling pathway information to aid researchers and drug development professionals in this field.
Mechanism of Action and Signaling Pathways
Both NPY Y1 and Y5 receptors are coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation is known to couple to Gq proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium concentration.
NPY Y1 Receptor Signaling Pathway
The binding of NPY to the Y1 receptor can trigger two main signaling cascades. The primary pathway involves the activation of a Gi protein, which inhibits adenylyl cyclase, reducing cAMP production. A secondary pathway involves Gq protein activation, which stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
NPY Y1 Receptor Signaling Cascade
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor primarily signals through the Gi pathway. Upon NPY binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).
NPY Y5 Receptor Signaling Cascade
Head-to-Head Comparison of Antagonist Pharmacology
The development of selective antagonists for Y1 and Y5 receptors has allowed for a deeper understanding of their individual roles. The following tables summarize the in vitro binding affinities and functional potencies of several key antagonists.
Table 1: In Vitro Pharmacology of NPY Y1 Receptor Antagonists
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| BIBP3226 | Y1 | Human | Binding | 1.1 | - | [1] |
| BIBO3304 | Y1 | Human | Binding | - | 0.38 | [2][3] |
| BIBO3304 | Y1 | Rat | Binding | - | 0.72 | [2][3] |
| 1229U91 | Y1 | Human | Binding | 0.10 | 0.27 (Ca²⁺) | [4] |
| J-104870 | Y1 | Human | Binding | 0.29 | 3.2 (Ca²⁺) | [5][6] |
| J-104870 | Y1 | Rat | Binding | 0.54 | - | [5][6] |
Table 2: In Vitro Pharmacology of NPY Y5 Receptor Antagonists
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| S-2367 (Velneperit) | Y5 | Human | Binding | ~1 | - | [7] |
| S-234462 | Y5 | Human | Binding | High Affinity | - | [8] |
| MK-0557 | Y5 | Human | Binding | Potent | - | [9][10] |
| CGP 71683A | Y5 | Rat | Binding | 1.2 | - | N/A |
| L-152,804 | Y5 | Human | Binding | 2.5 | - | N/A |
In Vivo Efficacy in Obesity Models
Preclinical studies in rodent models of obesity have been crucial in evaluating the therapeutic potential of Y1 and Y5 receptor antagonists.
Table 3: In Vivo Effects of NPY Y1 and Y5 Receptor Antagonists on Food Intake and Body Weight
| Compound | Receptor Target | Animal Model | Effect on Food Intake | Effect on Body Weight | Reference |
| BIBO3304 | Y1 | Fasted Rats | Inhibition | - | [2][11] |
| J-104870 | Y1 | Zucker Fatty Rats | Suppression | Inhibition of Gain | [5][12] |
| S-234462 | Y5 | Diet-Induced Obese Mice | Suppression | Decrease in Gain | [8] |
| MK-0557 | Y5 | Overweight/Obese Humans | - | Modest Loss | [9][10] |
| Unnamed Y5 Antagonist | Y5 | Diet-Induced Obese Mice | Reduction | Ameliorated Gain | [13] |
Notably, while many Y1 and Y5 antagonists have shown efficacy in rodent models, the translation to clinical success has been challenging. For instance, the Y5 antagonist MK-0557 showed only modest weight loss in a one-year clinical trial[9][10]. Some studies suggest that optimal therapeutic effects for obesity may require the blockade of both Y1 and Y5 receptors[9].
Experimental Protocols
Accurate characterization of NPY receptor antagonists relies on robust and reproducible experimental assays. Below are detailed methodologies for key in vitro and in vivo experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NPY Y1 or Y5 receptor.
Materials:
-
Cell membranes expressing the human NPY Y1 or Y5 receptor.
-
Radioligand (e.g., [¹²⁵I]-PYY or a specific tritiated antagonist).
-
Test compounds (antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the ability of an antagonist to block the agonist-induced increase in intracellular calcium, typically for Gq-coupled receptors like Y1.
Objective: To determine the potency (IC50) of an antagonist in inhibiting NPY-induced calcium release in cells expressing the Y1 receptor.
Materials:
-
A stable cell line expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NPY (agonist).
-
Test compounds (antagonists).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (antagonist) at various concentrations to the wells and incubate for a short period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of NPY (agonist) into the wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50 value.
General Experimental Workflow for Antagonist Evaluation
In Vivo Feeding Study in Rodents
This experiment assesses the effect of an antagonist on food intake in an animal model.
Objective: To evaluate the anorectic potential of a Y1 or Y5 receptor antagonist in rodents.
Materials:
-
Rodents (e.g., rats or mice), often diet-induced obese or fasted.
-
Test compound (antagonist) formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Standard or high-fat diet.
-
Metabolic cages for accurate food intake and activity monitoring.
-
Animal balance.
Procedure:
-
Acclimatize the animals to the housing conditions and, if applicable, the specific diet.
-
Divide the animals into treatment groups (vehicle and different doses of the test compound).
-
Administer the test compound or vehicle to the animals.
-
Provide a pre-weighed amount of food and monitor food intake at regular intervals (e.g., 1, 2, 4, 24 hours) post-dosing.
-
Measure the body weight of the animals at the beginning and end of the study.
-
Analyze the data to determine if the test compound significantly reduces food intake and/or body weight compared to the vehicle control.
-
In chronic studies, these measurements are taken daily over an extended period (e.g., several weeks).
Conclusion
The NPY Y1 and Y5 receptors remain compelling targets for the development of therapeutics for obesity and other metabolic disorders. While both receptor subtypes are implicated in the orexigenic effects of NPY, they exhibit distinct signaling mechanisms and pharmacological profiles for their respective antagonists. Y1 antagonists have demonstrated efficacy in preclinical models of feeding behavior, and Y5 antagonists have progressed to clinical trials, albeit with limited success. The data suggests that a dual-antagonism approach targeting both Y1 and Y5 receptors might be a more effective strategy for achieving clinically significant weight loss. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of NPY receptor-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opnme.com [opnme.com]
- 12. NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drug...: Ingenta Connect [ingentaconnect.com]
- 13. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for NPY5R Research: The Potent Antagonist Lu AA33810 Versus NPY5R Knockout Models
For researchers in neuroscience, metabolic disorders, and drug development, the Neuropeptide Y5 receptor (NPY5R) presents a compelling target for investigation. Understanding its role in appetite, anxiety, and depression is crucial for developing novel therapeutics. Two primary tools are at the disposal of scientists to probe the function of this receptor: the selective pharmacological antagonist Lu AA33810 and genetically engineered NPY5R knockout animal models. This guide provides an objective comparison of these two research tools, supported by experimental data, to aid researchers in selecting the most appropriate model for their scientific questions.
At a Glance: this compound vs. NPY5R Knockout Models
| Feature | This compound | NPY5R Knockout Models |
| Tool Type | Small molecule selective antagonist | Genetic deletion of the NPY5R gene |
| Mechanism | Reversible, competitive binding to NPY5R | Permanent absence of NPY5R protein |
| Temporal Control | Acute or chronic administration allows for precise timing of receptor blockade | Lifelong absence of the receptor, potential for developmental compensation |
| Dose-Dependence | Effects can be titrated by varying the dose | "All-or-nothing" effect (gene is either present or absent) |
| Species | Primarily studied in rats | Primarily studied in mice |
| Key Applications | Investigating the acute effects of NPY5R blockade, preclinical drug development | Studying the long-term consequences of NPY5R absence, validating pharmacological findings |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing this compound and NPY5R knockout models. Direct comparative studies are limited; therefore, data is compiled from separate experiments.
Table 1: Effects on Feeding Behavior and Body Weight
| Parameter | This compound | NPY5R Knockout Mice |
| Food Intake | Dose-dependently blocks feeding induced by a Y5 receptor agonist in rats.[1] | Reduced food intake compared to wild-type controls in response to fasting.[2] |
| Body Weight | No significant effect on body weight in lean mice on a regular diet. Suppresses body weight gain in diet-induced obese mice. | Normal body weight on a standard diet. Mild late-onset obesity has been observed. |
Table 2: Effects on Anxiety-Like Behavior
| Behavioral Test | This compound (in rats) | NPY5R Knockout Mice |
| Social Interaction Test | Anxiolytic-like effects observed after acute or chronic treatment (3-30 mg/kg, p.o.).[3] | Data not readily available for direct comparison. |
| Elevated Plus Maze | Anxiolytic drugs, in general, increase the percentage of time spent in and entries into the open arms.[4][5][6] Specific quantitative data for this compound is not readily available. | Anxiogenic-like phenotype suggested, but specific quantitative data on percentage of time in open arms is variable and depends on genetic background.[2] |
Table 3: Effects on Depression-Like Behavior
| Behavioral Test | This compound (in rats) | NPY5R Knockout Mice |
| Forced Swim Test | Produces antidepressant-like effects, decreasing immobility time, after chronic dosing (10 mg/kg/day, i.p.).[3] | Data not readily available for direct comparison. |
| Sucrose (B13894) Consumption | Normalizes stress-induced decrease in sucrose consumption in a chronic mild stress model (3 and 10 mg/kg/day, i.p.).[3] | Data not readily available for direct comparison. |
Experimental Methodologies
Detailed protocols for key behavioral assays are provided below to facilitate experimental design and replication.
Forced Swim Test (Rat)
This test is widely used to assess antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-test session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute period. This session serves to induce a state of immobility.
-
Drug Administration: this compound or vehicle is administered according to the experimental design (e.g., 30 minutes before the test session).
-
Test session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.[7][8]
Social Interaction Test (Rat)
This test assesses anxiety-like behavior by measuring the social engagement of a rat with an unfamiliar conspecific.
Apparatus:
-
An open-field arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The arena is dimly lit.
Procedure:
-
Habituation: Rats are habituated to the testing room for at least 1 hour before the test.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test.
-
Test Session: Two unfamiliar, weight-matched rats are placed in opposite corners of the arena.
-
Data Recording: The behavior of the pair is recorded for a set period (e.g., 10 minutes).
-
Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following, and play-fighting) is scored. An increase in social interaction time is interpreted as an anxiolytic-like effect.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
NPY5R Signaling Pathway
The NPY5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, NPY5R activation has been shown to modulate other signaling cascades, including the MAPK/ERK and PI3K pathways, and has been linked to the activation of RhoA, which is involved in cytoskeletal remodeling.[9][10]
Caption: NPY5R signaling cascade.
Experimental Workflow: Pharmacological Study with this compound
This diagram illustrates a typical workflow for investigating the effects of this compound in a behavioral study.
Caption: Workflow for a this compound study.
Logical Relationship: Acute vs. Chronic Effects
This diagram illustrates the conceptual difference between studying acute pharmacological effects with an antagonist and the long-term consequences of genetic knockout.
Caption: Acute vs. chronic NPY5R manipulation.
Conclusion: Choosing the Right Tool for the Job
Both this compound and NPY5R knockout models are invaluable tools for dissecting the role of the NPY5 receptor. The choice between them depends critically on the specific research question.
-
This compound is ideal for studying the acute consequences of NPY5R blockade . Its dose-dependent and reversible nature makes it a powerful tool for pharmacological studies and for exploring the therapeutic potential of NPY5R antagonism. The ability to control the timing and duration of receptor inhibition is a significant advantage.
-
NPY5R knockout models are essential for understanding the long-term, developmental roles of the NPY5R . They provide a clean genetic model to study the consequences of a complete and lifelong absence of the receptor. However, researchers must be mindful of potential compensatory mechanisms that may arise due to the constitutive nature of the gene deletion.
References
- 1. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral characterization of neuropeptide Y knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
NPY5 Receptor Antagonists in the Spotlight: A Comparative Review of Clinical Trial Data
For researchers, scientists, and drug development professionals, the pursuit of effective anti-obesity therapeutics remains a paramount challenge. Among the myriad of targets, the Neuropeptide Y5 (NPY5) receptor has been a subject of significant interest due to its role in regulating food intake and energy homeostasis. This guide provides a comprehensive comparison of the clinical trial data for two key NPY5 receptor antagonists: MK-0557 and velneperit (B1683484) (S-2367), offering insights into their efficacy, safety, and the underlying signaling mechanisms.
This analysis synthesizes data from key clinical trials to facilitate an objective comparison of these compounds. While both agents demonstrated statistically significant effects on body weight, the clinical meaningfulness of these outcomes has been a subject of debate, ultimately leading to the discontinuation of their development for obesity.
Comparative Efficacy of NPY5 Receptor Antagonists
The clinical development of NPY5 receptor antagonists for the treatment of obesity has yielded mixed results. While preclinical models showed promise, human trials revealed modest efficacy. The two most prominent compounds that advanced to later-stage clinical trials were MK-0557, developed by Merck, and velneperit (S-2367), developed by Shionogi.
MK-0557 Clinical Trial Data
A major clinical trial for MK-0557 was a 52-week, multicenter, randomized, double-blind, placebo-controlled study involving 1661 overweight and obese patients. While the study did show a statistically significant difference in weight loss between the treatment and placebo groups, the magnitude of this effect was not deemed clinically meaningful.[1] In this trial, the placebo-subtracted weight loss was only 1.1 kg over the 52-week period.[1]
Another key study investigated the effect of MK-0557 on weight regain following a very-low-calorie diet (VLCD). In this 52-week trial, patients who had lost at least 6% of their body weight on a VLCD were randomized to receive either 1 mg of MK-0557 or a placebo daily. The results indicated that the MK-0557 group regained less weight compared to the placebo group. However, secondary endpoints such as blood pressure, lipid profile, and waist circumference did not show significant differences between the two groups.[2]
| Trial Identifier | Treatment Group | N | Primary Outcome | Result | P-value |
| Weight Regain Study | MK-0557 (1 mg/day) | 180 | Mean weight regain at 52 weeks (kg) | +1.5 (95% CI: 0.5, 2.4) | 0.014 |
| Placebo | 179 | Mean weight regain at 52 weeks (kg) | +3.1 (95% CI: 2.1, 4.0) |
Table 1: Efficacy data from the MK-0557 weight regain prevention trial.
Velneperit (S-2367) Clinical Trial Data
Velneperit was evaluated in two large, year-long, double-blind, placebo-controlled studies involving a total of 1,566 obese subjects across 80 centers in the United States.[3][4] These studies assessed the efficacy of velneperit under two different dietary conditions: a reduced-calorie diet (RCD) and a low-calorie diet (LCD).
In the RCD study, the group receiving 800mg of velneperit once daily demonstrated a statistically significant reduction in body weight compared to placebo.[3] The LCD study also showed a significant weight loss effect for velneperit.[3] Across both studies, velneperit was reported to be well-tolerated.[3]
| Study | Treatment Group | Primary Outcome | Result | P-value |
| Reduced Calorie Diet | Velneperit (800mg) | % Responders (≥5% weight loss) | 35% | <0.0001 |
| Placebo | % Responders (≥5% weight loss) | 12% | ||
| Low Calorie Diet | Velneperit | % Responders (≥5% weight loss) | 52% | <0.0001 |
| Placebo | % Responders (≥5% weight loss) | 35% | ||
| Velneperit | Mean % weight loss | 6.9% | <0.0002 | |
| Placebo | Mean % weight loss | 4.4% |
Table 2: Efficacy data from the year-long velneperit studies.
Experimental Protocols
MK-0557 Weight Regain Prevention Trial
-
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria: Adult patients (18-65 years) with a Body Mass Index (BMI) between 30 and 43 kg/m ².
-
Methodology: The trial consisted of a 6-week lead-in period where all participants were placed on a very-low-calorie diet (VLCD) of 800 kcal/day. Patients who achieved at least a 6% reduction in their initial body weight were then randomized to receive either 1 mg of MK-0557 or a placebo once daily for 52 weeks. Concurrently, all participants were instructed to follow a hypocaloric diet.
-
Primary Endpoint: The primary efficacy endpoint was the change in body weight from randomization to the end of the 52-week treatment period.
Velneperit (S-2367) Year-Long Obesity Studies
-
Study Design: Two distinct year-long, double-blind, placebo-controlled trials.
-
Inclusion Criteria: Obese subjects. Specific BMI criteria were not detailed in the available press releases.
-
Methodology: A total of 1,566 participants were randomized across the two studies. One study evaluated the efficacy and safety of velneperit in conjunction with a reduced-calorie diet (RCD), while the other assessed its effects with a low-calorie diet (LCD). The specific caloric targets for the RCD and LCD were not publicly disclosed. The doses of velneperit used in the trials were 800 mg and 1600 mg.
-
Primary Endpoint: The primary endpoint for both studies was the statistically significant reduction in body weight compared to placebo.
An open-label extension study (NCT00788528) was also conducted to evaluate the long-term safety and efficacy of velneperit.[5] Additionally, a Phase 2 study (NCT01126970) investigated the use of velneperit in combination with orlistat.[6]
NPY5 Receptor Signaling Pathway
The NPY5 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of the NPY5 receptor by its endogenous ligand, Neuropeptide Y, leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). Downstream of these events, the NPY5 receptor signaling cascade has been shown to involve the activation of the small GTPase RhoA and the extracellular signal-regulated kinases (ERK1/2).[7][8][9][10]
Caption: NPY5 Receptor Signaling Pathway.
Experimental Workflow for a Typical NPY5 Receptor Antagonist Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial investigating an NPY5 receptor antagonist for obesity.
Caption: Generalized Clinical Trial Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shionogi.com [shionogi.com]
- 4. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lu AA33810 and MK-0557: NPY5R Antagonists with Divergent Therapeutic Focuses
For Immediate Release
This guide provides a comprehensive comparison of two selective neuropeptide Y (NPY) Y5 receptor antagonists, Lu AA33810 and MK-0557. While both compounds target the same receptor, their development and therapeutic applications have taken distinct paths. This compound has been primarily investigated for its potential in treating mood and anxiety disorders, whereas MK-0557 was developed as a potential anti-obesity therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their pharmacological profiles, efficacy in relevant models, and the experimental protocols used in their evaluation.
Executive Summary
This compound and MK-0557 are potent and selective antagonists of the NPY Y5 receptor. Preclinical studies have demonstrated the antidepressant and anxiolytic-like effects of this compound in various rodent models. In contrast, MK-0557, while showing some efficacy in preclinical obesity models, ultimately failed to produce clinically meaningful weight loss in human trials. This guide will delve into the available data for both compounds, presenting a side-by-side comparison to aid in the understanding of their distinct pharmacological characteristics and therapeutic potential.
Pharmacological Profile
Both molecules exhibit high affinity for the NPY Y5 receptor, with Ki values in the low nanomolar range.
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | Rat NPY Y5 Receptor | 1.5 nM[1] |
| MK-0557 | Human NPY Y5 Receptor | 1.3 nM[2] |
| (unspecified) | 1.6 nM |
Preclinical and Clinical Efficacy
This compound: Antidepressant and Anxiolytic Potential
This compound has demonstrated significant antidepressant-like and anxiolytic-like effects in a variety of preclinical models.
In the forced swim test, a standard model for assessing antidepressant efficacy, this compound was shown to reduce immobility time in rats, suggesting an antidepressant-like effect. A single intraperitoneal dose of 10 mg/kg significantly reversed depressive-like behavioral changes.
The chronic mild stress model is a well-validated animal model of depression that mimics the effects of chronic stress in humans. Chronic administration of this compound (3 and 10 mg/kg/day, i.p.) normalized the stress-induced decrease in sucrose (B13894) consumption, a measure of anhedonia (the inability to feel pleasure).
MK-0557: Anti-Obesity Investigations
MK-0557 was developed to combat obesity by blocking the orexigenic (appetite-stimulating) effects of NPY.
Clinical trials in obese individuals, however, yielded disappointing results. While the drug was well-tolerated, it failed to produce a clinically significant reduction in body weight. In a 52-week study, the mean weight loss in the MK-0557 group was only modestly greater than in the placebo group and was not considered clinically meaningful. Another study investigating the effect of MK-0557 on weight regain after a very-low-calorie diet also found that while there was a statistically significant difference in weight regain between the placebo and MK-0557 groups, the magnitude of the effect was small.
Mechanism of Action & Signaling Pathways
Both this compound and MK-0557 exert their effects by blocking the NPY Y5 receptor, a G protein-coupled receptor (GPCR). The downstream signaling pathways influenced by this compound in the context of its antidepressant-like effects have been partially elucidated and involve the noradrenergic system and key intracellular signaling cascades.
The antidepressant-like effects of this compound are believed to be mediated through the following pathways:
-
Noradrenergic Pathway: The effects of this compound in the forced swim test were linked to the noradrenergic system.
-
Brain-Derived Neurotrophic Factor (BDNF): The antidepressant-like effect of this compound was associated with an influence on BDNF protein expression.
-
MAPK/ERK and PI3K Signaling Pathways: The anti-immobility effect of this compound in the forced swim test was significantly inhibited by selective inhibitors of the MAPK/ERK and PI3K pathways, suggesting their involvement in its mechanism of action.
Figure 1: Proposed signaling pathway for the antidepressant-like effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Forced Swim Test (FST)
The forced swim test is a behavioral test used to assess antidepressant efficacy in rodents.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the habituation session, rats are again placed in the cylinder for a 5-minute test session. The duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water) is recorded.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session on Day 2.
Figure 2: Experimental workflow for the Forced Swim Test.
Chronic Mild Stress (CMS) Model
The CMS model is designed to induce a state of depression-like behavior in rodents through prolonged exposure to a series of mild, unpredictable stressors.
Procedure:
-
Stress Regimen: For a period of several weeks (typically 4-7 weeks), rats are subjected to a variable sequence of mild stressors. These stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Reversed light/dark cycle
-
Damp bedding
-
Confinement to a small tube
-
Social isolation or crowding
-
-
Sucrose Preference Test: Anhedonia is assessed weekly using a sucrose preference test. Rats are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing water. A reduction in the preference for the sucrose solution is indicative of anhedonic behavior.
-
Drug Administration: this compound or vehicle is administered daily during the final weeks of the stress regimen.
Figure 3: Experimental workflow for the Chronic Mild Stress model.
Conclusion
This compound and MK-0557, despite their common molecular target, represent a clear divergence in therapeutic application and ultimate success. This compound shows considerable promise as a novel therapeutic for mood disorders, with robust preclinical data supporting its antidepressant and anxiolytic effects. Its mechanism of action, involving the noradrenergic system and key neurotrophic and intracellular signaling pathways, provides a strong rationale for its further development. In contrast, the clinical failure of MK-0557 for obesity highlights the complexities of translating preclinical findings in metabolic diseases to human efficacy. This comparative guide underscores the importance of target validation in specific disease contexts and provides a valuable resource for researchers in the fields of neuroscience and metabolic disease.
References
Assessing the Translational Potential of Lu AA33810: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the preclinical findings for Lu AA33810, a selective neuropeptide Y (NPY) Y5 receptor antagonist. By examining its performance against alternative compounds and detailing the experimental methodologies, this document aims to objectively assess its translational potential for therapeutic applications in anxiety and depression.
This compound has demonstrated significant promise in preclinical models of anxiety and depression. Its mechanism of action, centered on the selective blockade of the NPY Y5 receptor, targets a key pathway implicated in stress and mood regulation. This guide synthesizes the available data to offer a clear perspective on its preclinical profile.
Comparative Preclinical Efficacy
The following tables summarize the key preclinical data for this compound and provide a comparison with other notable NPY Y5 receptor antagonists.
| Compound | Binding Affinity (Ki) | Species | Selectivity | Oral Bioavailability | Key Preclinical Findings |
| This compound | 1.5 nM[1] | Rat | ~3300-fold over Y1, Y2, Y4 receptors | Mouse: 42%, Rat: 92%[2] | Anxiolytic and antidepressant-like effects in various rodent models[1][3]. |
| L-152,804 | 26 nM (human), 31 nM (rat)[1] | Human, Rat | Selective for Y5 over Y1, Y2, Y4 receptors[1] | Orally active and brain penetrant[1] | Inhibited food intake in rats[1]. |
| Velneperit (B1683484) (S-2367) | Not explicitly found | Not specified | NPY Y5 receptor antagonist | Orally active | Showed statistically significant reduction in body weight in Phase II clinical trials for obesity, but development was discontinued (B1498344) due to lack of clinically meaningful effects[4]. |
Preclinical Behavioral Studies of this compound
| Animal Model | Dose and Administration | Observed Effects | Citation |
| Forced Swim Test | 10 mg/kg, i.p. (single dose) | Reversed depressive-like behavior | [5][6] |
| Social Interaction Test | 3-30 mg/kg, p.o. | Anxiolytic-like effects | [3] |
| Chronic Mild Stress | 3 and 10 mg/kg/day, i.p. | Antidepressant-like activity (normalization of sucrose (B13894) consumption) | [3] |
| Flinders Sensitive Line Rats (Depression Model) | 10 mg/kg/day, i.p. (chronic) | Anxiolytic-like and antidepressant-like effects | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively antagonizing the NPY Y5 receptor, a G-protein coupled receptor. Activation of the Y5 receptor by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, downstream signaling involves the activation of the MAPK/ERK and PI3K pathways. By blocking these actions, this compound is thought to counteract the stress- and depression-related effects mediated by the NPY system. The antidepressant-like effects of this compound have also been linked to the noradrenergic pathway and an influence on brain-derived neurotrophic factor (BDNF) protein expression[5][6].
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant efficacy. The protocol involves placing a rodent in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
On the test day, this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is placed in the cylinder for a 5-minute test session.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.
-
-
Data Analysis: The total time of immobility is calculated and compared between the drug-treated and vehicle-treated groups.
Social Interaction Test
This test assesses anxiolytic-like behavior by measuring the time a rodent spends in social contact with an unfamiliar conspecific. An increase in social interaction time suggests an anxiolytic effect.
-
Apparatus: A novel, neutral cage (e.g., 40 x 40 x 30 cm).
-
Procedure:
-
Rats are habituated to the testing room for at least 1 hour before the test.
-
This compound (3-30 mg/kg) or vehicle is administered orally (p.o.) 60 minutes prior to the test.
-
A test rat is placed in the cage with an unfamiliar, weight-matched partner of the same sex.
-
The behavior of the pair is recorded for a 10-minute session.
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.
-
-
Data Analysis: The duration of social interaction is compared between the different dose groups and the vehicle control.
Chronic Mild Stress (CMS) Model
The CMS model is an established paradigm for inducing a depressive-like state in rodents by exposing them to a series of unpredictable, mild stressors over an extended period. The efficacy of an antidepressant is measured by its ability to reverse the stress-induced deficits, such as anhedonia (reduced interest in pleasurable stimuli).
-
Procedure:
-
For a period of 4-7 weeks, rats are subjected to a variable sequence of mild stressors, such as:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
During the stress period, this compound (3 or 10 mg/kg) or vehicle is administered daily (i.p.).
-
Anhedonia is assessed weekly using a sucrose preference test, where rats are given a choice between a 1% sucrose solution and water.
-
-
Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. A reversal of the stress-induced decrease in sucrose preference indicates an antidepressant-like effect.
Assessment of Translational Potential
The preclinical data for this compound are compelling, demonstrating robust anxiolytic and antidepressant-like effects across multiple, well-validated rodent models. Its high selectivity for the NPY Y5 receptor and favorable oral bioavailability in preclinical species are positive attributes for a potential therapeutic candidate.
However, a critical factor in assessing its translational potential is the apparent lack of publicly available information regarding its progression into clinical trials. Despite being developed by Lundbeck, a company with a strong pipeline in neuroscience, this compound is not currently listed in their public development pipeline. This absence could suggest several possibilities: the compound may have been discontinued for undisclosed reasons (e.g., unfavorable toxicology findings, strategic business decisions), or it may be under investigation without public disclosure.
The clinical development of other NPY Y5 receptor antagonists, such as velneperit for obesity, has faced challenges, with the compound being discontinued despite showing some efficacy, due to a lack of clinically meaningful effects[4]. This highlights the potential difficulties in translating preclinical findings in the NPY system to human clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Lu AA33810: A Comparative Guide for Researchers
Mechanism of Action: Targeting the NPY Y5 Receptor
Lu AA33810 exerts its pharmacological effects by selectively blocking the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by NPY, is involved in the modulation of stress, anxiety, and depression-related behaviors. The downstream signaling cascade of the Y5 receptor is believed to involve the inhibition of cyclic AMP (cAMP) and the activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. By antagonizing this receptor, this compound is thought to disrupt these signaling pathways, leading to its observed anxiolytic and antidepressant-like effects.
Preclinical Efficacy of this compound
Published preclinical studies have demonstrated the anxiolytic and antidepressant-like properties of this compound in various rodent models. These findings are summarized below.
Anxiolytic-like Effects
| Experimental Model | Species | Dosing | Key Findings | Citations |
| Social Interaction Test | Sprague-Dawley Rats | 3-30 mg/kg (oral) | Increased social interaction time, indicative of an anxiolytic effect. | [1][3] |
| Stress-Induced Hyperthermia | Not specified | Not specified | Data not available in searched literature. |
Antidepressant-like Effects
| Experimental Model | Species | Dosing | Key Findings | Citations |
| Forced Swim Test | Flinders Sensitive Line (FSL) Rats | 10 mg/kg/day (i.p.) | Reduced immobility time, suggesting an antidepressant-like effect. | [1][3] |
| Chronic Mild Stress (CMS) | Wistar Rats | 3 and 10 mg/kg/day (i.p.) | Reversed the stress-induced decrease in sucrose (B13894) preference. | [2] |
| Glial Ablation Model | Wistar Rats | 10 mg/kg (i.p.) | Reversed depressive-like behavior and prevented astrocyte degeneration. | [4] |
Comparison with Other NPY Y5 Receptor Antagonists
While direct head-to-head preclinical studies comparing the anxiolytic and antidepressant effects of this compound with other NPY Y5 antagonists are limited, other compounds targeting this receptor have been investigated, primarily for obesity.
| Compound | Key Investigated Indication | Notable Findings | Citations |
| MK-0557 | Obesity | Showed modest weight loss in a 1-year clinical trial. | [5][6] |
| Velneperit (S-2367) | Obesity | Demonstrated some effect on weight loss in Phase II clinical trials but was discontinued. | [2][7] |
It is important to note that the primary focus of the publicly available research on MK-0557 and Velneperit has been on their metabolic effects, and there is a lack of published data on their potential efficacy in models of anxiety and depression that would allow for a direct comparison with this compound.
Experimental Protocols
To facilitate the replication of the key findings on this compound, detailed methodologies for the principal behavioral assays are provided below.
Forced Swim Test (FST)
This test is widely used to assess antidepressant-like activity.
Procedure:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.
-
Acclimation: Animals are handled for several days prior to the test.
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This is done to induce a state of helplessness.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at the specified dose (e.g., 10 mg/kg) at defined time points before the test session (e.g., 24, 5, and 1 hour).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and scored by a trained observer blind to the treatment conditions.
-
Data Analysis: The total time spent immobile is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Social Interaction Test
This test assesses anxiety-like behavior by measuring the time spent in active social engagement.
Procedure:
-
Apparatus: An open-field arena (e.g., 60 x 60 x 30 cm) with controlled lighting conditions.
-
Animal Pairing: Rats are paired with an unfamiliar partner of the same sex and similar weight.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) at the specified doses (e.g., 3-30 mg/kg) prior to the test.
-
Test Session: The pair of rats is placed in the center of the arena and allowed to interact freely for a set period (e.g., 10 minutes).
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of active social behaviors, including sniffing, following, grooming, and tumbling.
-
Data Analysis: The total time spent in social interaction is calculated and compared between the drug-treated and vehicle-treated groups. An increase in social interaction time is interpreted as an anxiolytic-like effect.
Chronic Mild Stress (CMS) Model
The CMS model is a well-validated paradigm for inducing a depressive-like state in rodents.
Procedure:
-
Baseline Measurement: Before the stress protocol begins, the baseline preference for a 1% sucrose solution over water is established for each rat.
-
Stress Regimen: For a period of several weeks (e.g., 7 weeks), animals are subjected to a series of mild, unpredictable stressors on a daily basis. These stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Damp bedding
-
Reversal of the light/dark cycle
-
Social isolation or crowding
-
-
Drug Administration: Starting from a specific week of the stress protocol (e.g., week 4), this compound or a vehicle control is administered daily at the specified doses (e.g., 3 and 10 mg/kg, i.p.).
-
Sucrose Preference Testing: Sucrose preference is tested weekly. Rats are typically deprived of food and water for a period (e.g., 12-24 hours) and then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a set duration (e.g., 1 hour).
-
Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. A significant reversal of the stress-induced decrease in sucrose preference in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.
Conclusion
The available preclinical data consistently demonstrate the anxiolytic and antidepressant-like effects of this compound in established rodent models. The compound's selective antagonism of the NPY Y5 receptor provides a clear mechanism of action. While this guide offers a detailed summary of the existing findings and the methodologies to replicate them, the absence of direct comparative studies with other NPY Y5 antagonists and standard-of-care medications in the context of anxiety and depression remains a significant knowledge gap. Future research directly comparing the efficacy and safety profiles of these compounds is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of independent and combined chronic anti-obese effects of NPY Y2 receptor agonist, PYY(3-36), and NPY Y5 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anxiolytic Specificity of Lu AA33810: A Comparative Analysis
A Novel Neuropeptide Y Y5 Receptor Antagonist for Anxiety and Mood Disorders
Lu AA33810, a novel and selective neuropeptide Y (NPY) Y5 receptor antagonist, has demonstrated significant anxiolytic and antidepressant-like properties in preclinical models. This guide provides a comprehensive comparison of this compound with other anxiolytic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its specific therapeutic potential.
Mechanism of Action: Targeting the NPY Y5 Receptor
This compound exerts its effects by selectively blocking the NPY Y5 receptor.[1][2] The NPY system is a crucial regulator of stress and anxiety, with the Y5 receptor being implicated in these processes.[1] By antagonizing this receptor, this compound modulates downstream signaling pathways, leading to its anxiolytic and antidepressant-like effects.
The binding affinity of this compound to the cloned rat Y5 receptor is high, with a reported Ki of 1.5 nM.[1][2] In vivo studies have shown that its anxiolytic effects correlate with a brain exposure of at least 50 ng/g and an ex vivo Y5 receptor occupancy ranging from 22% to 95%.[1][2]
Preclinical Efficacy in Animal Models of Anxiety and Depression
This compound has been evaluated in several rodent models of stress and anxiety, consistently demonstrating its therapeutic potential.
Social Interaction Test in Rats
In the social interaction test, a widely used model to assess anxiolytic drug effects, this compound has shown significant efficacy. Acute or chronic oral administration of this compound at doses of 3-30 mg/kg increased the time spent in social interaction in Sprague-Dawley rats.[2] Furthermore, chronic daily intraperitoneal administration of 10 mg/kg this compound produced anxiolytic-like effects in the Flinders sensitive line rats, a genetic model of depression.[1][2]
Forced Swim Test in Rats
The antidepressant-like potential of this compound has been demonstrated in the forced swim test. Chronic dosing of 10 mg/kg/day (i.p.) of this compound resulted in antidepressant-like effects in Flinders sensitive line rats.[1][2] In Wistar rats subjected to chronic mild stress, a model of depression, chronic treatment with this compound (3 and 10 mg/kg/day, i.p.) normalized the stress-induced decrease in sucrose (B13894) consumption, another indicator of antidepressant activity.[1][2]
Comparative Preclinical Data
While direct head-to-head comparative studies with established anxiolytics are limited in the public domain, the following table summarizes the available preclinical data for this compound. This allows for an indirect comparison with typical findings for benzodiazepines and SSRIs in similar models.
| Compound | Animal Model | Test | Dose Range | Route of Administration | Key Findings |
| This compound | Sprague-Dawley Rat | Social Interaction | 3-30 mg/kg | Oral (acute & chronic) | Increased social interaction time.[2] |
| This compound | Flinders Sensitive Line Rat | Social Interaction | 10 mg/kg/day | i.p. (chronic) | Anxiolytic-like effects.[1][2] |
| This compound | Flinders Sensitive Line Rat | Forced Swim Test | 10 mg/kg/day | i.p. (chronic) | Antidepressant-like effects.[1][2] |
| This compound | Wistar Rat (Chronic Mild Stress) | Sucrose Consumption | 3 & 10 mg/kg/day | i.p. (chronic) | Normalized stress-induced deficits.[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the NPY Y5 receptor and a typical experimental workflow for the preclinical evaluation of anxiolytic drugs.
Caption: NPY Y5 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Lu AA33810 in Animal Models of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of Lu AA33810, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other established antidepressant and anxiolytic agents in preclinical animal models. The data presented is compiled from various studies to offer an objective overview of the compound's performance and mechanistic underpinnings.
Executive Summary
This compound has demonstrated significant antidepressant and anxiolytic-like effects in multiple rodent models of stress, anxiety, and depression. Its mechanism of action, centered on the NPY Y5 receptor, presents a novel therapeutic avenue compared to traditional monoaminergic modulators like Selective Serotonin Reuptake Inhibitors (SSRIs). Chronic administration of this compound has been shown to normalize stress-induced behaviors and is associated with the modulation of key intracellular signaling pathways, including MAPK/ERK and PI3K/Akt, as well as influencing Brain-Derived Neurotrophic Factor (BDNF) expression. While direct long-term comparative studies are limited, this guide synthesizes available data to facilitate an informed assessment of this compound's preclinical profile against commonly used comparators.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from key preclinical studies on this compound and the SSRI, fluoxetine (B1211875).
Table 1: Antidepressant-like Effects in the Forced Swim Test (FST)
| Compound | Animal Model | Dosing Regimen | Immobility Time | Climbing Behavior | Swimming Behavior | Citation(s) |
| This compound | Rats (subjected to glial ablation) | 10 mg/kg, single dose | Significantly decreased | Significantly increased | No significant effect | [1] |
| This compound | Flinders Sensitive Line (FSL) rats | 10 mg/kg/day, chronic | Antidepressant-like effects observed | Not specified | Not specified | [2] |
| Fluoxetine | Male Rats | 1-5 mg/kg, chronic | Decreased at low doses only after chronic administration | Not specified | Increased | [3] |
| Fluoxetine | Adolescent Rodents (stress-exposed) | Chronic | Significantly decreased | Not specified | Not specified | [4] |
Table 2: Anxiolytic-like and Antidepressant-like Effects in Stress-Based Models
| Compound | Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Sprague-Dawley rats | Social Interaction Test | 3-30 mg/kg, acute or chronic | Produced anxiolytic-like effects | [2] |
| This compound | Wistar rats | Chronic Mild Stress (CMS) | 3 and 10 mg/kg/day, chronic | Normalized stress-induced decrease in sucrose (B13894) consumption | [2] |
| Paroxetine (B1678475) (SSRI) | Male rats | Social Interaction Test | 3 mg/kg, 21 days | Significantly increased time in social interaction | [5] |
Experimental Protocols
Chronic Mild Stress (CMS) Protocol:
This protocol is designed to induce a state of chronic stress in rodents, leading to behavioral changes analogous to depressive symptoms in humans.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are single-housed to increase their susceptibility to stressors.
-
Stressor Schedule: For a period of several weeks (typically 4-8 weeks), animals are subjected to a variable sequence of mild stressors. The unpredictability of the stressors is crucial to the model's efficacy.
-
Stressor Examples:
-
Cage tilt (45 degrees) for a prolonged period.
-
Damp bedding (200 ml of water in a sawdust-lined cage).
-
Reversal of the light/dark cycle.
-
Periods of food or water deprivation.
-
Social stress (e.g., housing with a different partner).
-
White noise or other auditory stressors.
-
-
-
Behavioral Assessment: Following the stress period, behavioral tests such as the sucrose preference test (to measure anhedonia) are conducted to confirm the depressive-like phenotype before and after drug treatment.[6][7][8][9][10]
Forced Swim Test (FST):
The FST is a widely used test to assess antidepressant efficacy by measuring the animal's inclination to cease escape-oriented behavior (immobility) when placed in an inescapable water-filled cylinder.
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (optional but common): Animals are placed in the water for 15 minutes, 24 hours before the test session. This is done to induce a stable level of immobility.
-
Test session: Animals are placed in the water for a 5-6 minute session. The duration of immobility, swimming, and climbing behaviors are recorded, typically during the last 4 minutes of the test.
-
-
Data Analysis: A reduction in immobility time and an increase in active behaviors (swimming or climbing) are indicative of an antidepressant-like effect.[11][12]
Social Interaction Test:
This test assesses anxiety-like behavior by measuring the extent of social engagement between two unfamiliar rodents.
-
Apparatus: A novel, open-field arena. Lighting conditions can be manipulated to increase the anxiogenic nature of the environment (e.g., bright lighting).
-
Procedure: Two unfamiliar, weight-matched male rats are placed in the arena together for a set period (e.g., 10 minutes).
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration and frequency of various social behaviors, including sniffing, grooming, following, and aggressive postures.
-
Data Analysis: An increase in the time spent in active social interaction is interpreted as an anxiolytic-like effect.[5][13][14]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic fluoxetine treatment on anxiety- and depressive-like behaviors in adolescent rodents – systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of paroxetine in a rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of depressive-like behavior and antidepressant therapy on social behavior and hierarchy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lu AA33810: A Guide for Laboratory Professionals
Disclaimer: The following information provides general guidance for the proper disposal of the research chemical Lu AA33810. Specific disposal procedures are contingent upon institutional policies as well as local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for detailed protocols and to ensure full compliance.
This compound is a potent neuropeptide Y (NPY) Y5 receptor antagonist used in laboratory research.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available in the provided search results, the following procedures are based on best practices for the disposal of research-grade chemical compounds.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is essential to be aware of the known properties of this compound.
| Property | Value | Source |
| Chemical Name | N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide | |
| CAS Number | 304008-29-5 | |
| Molecular Formula | C19H25N3O2S3 | |
| Molecular Weight | 423.62 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature. Stock solutions: -80°C for 6 months; -20°C for 1 month (sealed from moisture). | [1] |
Step-by-Step Disposal Procedures for this compound
The following steps outline a general procedure for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
A standard laboratory coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (double gloving is recommended).[2]
-
2. Waste Segregation:
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and absorbent materials used for spills in a designated, properly labeled hazardous waste container.[2]
-
Do not mix this waste with non-hazardous trash.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Do not dispose of solutions containing this compound down the drain.
-
Do not commingle this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[2]
-
If a syringe contains a visible amount of the drug (e.g., more than 0.1 ml), it may need to be disposed of as hazardous chemical waste in a specific container, not a standard sharps container. Consult your EHS department for specific guidance.[2]
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag as required by your institution and regulatory bodies.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Irritant"). While the specific hazards of this compound are not detailed in the provided search results, it is prudent to handle it as a potentially hazardous compound.
-
4. Waste Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should be secure and have secondary containment to prevent spills.
5. Waste Disposal Request:
-
When the waste container is full or is no longer being used, submit a hazardous waste pickup request through your institution's EHS department.[2]
-
Do not attempt to transport or dispose of the waste yourself.
General Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a typical workflow for the handling and disposal of chemical waste in a research laboratory.
Caption: General workflow for chemical waste disposal in a laboratory setting.
Experimental Protocols
The provided search results do not contain specific experimental protocols related to the disposal of this compound. The disposal of this compound should follow standard chemical waste management procedures as outlined above and by your institution.
Conclusion
References
Essential Safety and Operational Guidance for Handling Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Lu AA33810, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist. Given the absence of a formal Material Safety Data Sheet (MSDS), this guidance is based on the known properties of the compound and established best practices for handling high-potency research molecules and antibody-drug conjugates (ADCs), which share similar handling considerations due to their potency.
Compound Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₃O₂S₃ | |
| Molecular Weight | 423.62 g/mol | |
| Purity | ≥98% | |
| Storage | Store at room temperature (RT) as a solid. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [1] |
| Solubility | Soluble to 100 mM in DMSO. | |
| Ki for human Y5 receptor | 1.5 nM | |
| Selectivity | ≥3300-fold for Y5 over Y1, Y2, and Y4 receptors. |
Personal Protective Equipment (PPE) and Engineering Controls
Due to its high potency, the handling of this compound requires stringent containment measures to prevent personnel exposure.
Engineering Controls:
-
Primary Containment: All handling of powdered this compound should be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound is handled.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: For operations with a high risk of aerosol generation (e.g., weighing large quantities of powder), a properly fitted respirator (e.g., N95 or higher) is recommended.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound as recommended in the data summary table.
-
Clearly label the storage location with "High-Potency Compound" warning signs.
2. Preparation of Stock Solutions:
-
Perform all calculations for solution preparation before entering the containment area.
-
Weigh the powdered compound inside a chemical fume hood or glove box. Use anti-static weigh paper or a dedicated weighing vessel.
-
Add the solvent (e.g., DMSO) slowly to the powder to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and "High-Potency" warning.
3. Use in Experiments:
-
All dilutions and additions of this compound to experimental setups should be performed in a designated area within a chemical fume hood.
-
Use disposable plasticware whenever possible to minimize cleaning and potential for cross-contamination.
Disposal Plan
Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Empty vials
-
Used PPE (gloves, disposable lab coats)
-
Pipette tips and other disposable labware
-
Contaminated cleaning materials
-
Waste Collection and Disposal:
-
Collect all solid hazardous waste in a dedicated, clearly labeled, and sealed container.
-
Collect all liquid hazardous waste in a separate, clearly labeled, and sealed container.
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations. Do not dispose of this material down the drain or in regular trash.
In-Vivo Experimental Protocols Cited in Literature
While specific, detailed step-by-step laboratory protocols are not available, the following in-vivo experimental designs have been reported in the literature:
-
Anxiolytic and Antidepressant-like Effects: In rat models of stress sensitivity, this compound has been administered at doses of 3-30 mg/kg (p.o.) or 10 mg/kg/day (i.p.) to demonstrate its anxiolytic and antidepressant-like effects.[2][3][4]
-
Feeding Inhibition: this compound has been shown to block feeding elicited by a Y5 receptor agonist in Sprague-Dawley rats at doses of 3-30 mg/kg (p.o.).[3]
Visualizations
Caption: Workflow for safe handling and disposal of this compound.
Caption: Postulated signaling pathway for the antidepressant-like effects of this compound.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
